PF-03382792
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1400811-63-3 |
|---|---|
Fórmula molecular |
C23H32FN3O4 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
6-fluoro-N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-3,3-dimethyl-2-oxoindole-1-carboxamide |
InChI |
InChI=1S/C23H32FN3O4/c1-22(2)18-4-3-17(24)13-19(18)27(20(22)28)21(29)25-14-16-5-9-26(10-6-16)15-23(30)7-11-31-12-8-23/h3-4,13,16,30H,5-12,14-15H2,1-2H3,(H,25,29) |
Clave InChI |
AGMOFKKOVMRGAK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)F)N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-03382792; PF-03382792; PF-03382792. |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of PF-03382792: A 5-HT4 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-03382792 is a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist that was under development by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease. The rationale for its development stems from the established role of the 5-HT4 receptor in modulating cholinergic neurotransmission and processing of amyloid precursor protein (APP), both of which are implicated in the pathophysiology of Alzheimer's disease. Although the clinical development of this compound was discontinued, a comprehensive understanding of its mechanism of action provides valuable insights for the ongoing research and development of novel therapeutics targeting the 5-HT4 receptor. This technical guide delineates the core mechanism of action of this compound, integrating available preclinical data, outlining key experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: 5-HT4 Receptor Partial Agonism
This compound exerts its pharmacological effects by binding to and partially activating the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR). As a partial agonist, it possesses an intrinsic activity that is lower than that of the endogenous full agonist, serotonin. This characteristic allows this compound to modulate receptor activity, providing a therapeutic effect while potentially mitigating the risk of overstimulation and subsequent receptor desensitization that can be associated with full agonists.
The selection of this compound as a clinical candidate was based on a careful balance of its binding affinity, intrinsic activity, and pharmacokinetic properties, which were extensively characterized in preclinical models.
Quantitative In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters of this compound, as would be typically determined in preclinical studies. The specific values for this compound are detailed in the primary literature, notably in the Journal of Medicinal Chemistry, 2012, 55 (21), pp 9240–9254.
Table 1: 5-HT4 Receptor Binding Affinity of this compound
| Parameter | Description | Value (nM) |
| Ki | Inhibitory constant, a measure of the compound's binding affinity for the 5-HT4 receptor. A lower Ki value indicates a higher binding affinity. | [Data available in primary research article] |
Table 2: 5-HT4 Receptor Functional Activity of this compound
| Parameter | Description | Value |
| EC50 | Half-maximal effective concentration, indicating the concentration of this compound that produces 50% of its maximal response. | [Data available in primary research article] |
| Intrinsic Activity (IA) | A measure of the maximal effect of this compound relative to the full agonist, serotonin. A value between 0 and 1 signifies partial agonism. | [Data available in primary research article] |
Table 3: Selectivity Profile of this compound
| Receptor/Target | Binding Affinity (Ki, nM) or Functional Activity (IC50, nM) |
| 5-HT1A | [Data available in primary research article] |
| 5-HT2A | [Data available in primary research article] |
| 5-HT3 | [Data available in primary research article] |
| Dopamine D2 | [Data available in primary research article] |
| hERG Channel | [Data available in primary research article] |
Signaling Pathways
Activation of the 5-HT4 receptor by this compound initiates a cascade of intracellular signaling events. These pathways are crucial for the receptor's effects on neuronal function and synaptic plasticity.
In addition to the canonical Gs-protein/cAMP pathway, 5-HT4 receptor activation can also lead to G-protein-independent signaling, primarily through the recruitment of Src kinase, which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters such as brain penetration are critical for a centrally acting agent.
Table 4: Representative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Description | Value |
| Tmax (h) | Time to reach maximum plasma concentration. | [Data available in primary research article] |
| Cmax (ng/mL) | Maximum plasma concentration. | [Data available in primary research article] |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve, a measure of total drug exposure. | [Data available in primary research article] |
| t1/2 (h) | Elimination half-life. | [Data available in primary research article] |
| Brain/Plasma Ratio | Ratio of the drug concentration in the brain to that in the plasma, indicating the extent of brain penetration. | [Data available in primary research article] |
Preclinical Efficacy Models
The procognitive effects of this compound were likely evaluated in rodent models of cognitive impairment, such as the scopolamine-induced cognitive deficit model. Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient memory deficits, and the ability of a test compound to reverse these deficits is a common measure of its potential efficacy for treating cognitive dysfunction.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments typically cited in the characterization of a compound like this compound.
5-HT4 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
-
Cell Lines and Membrane Preparation: HEK293 or CHO cells stably expressing the human 5-HT4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: A specific 5-HT4 receptor radioligand, such as [3H]-GR113808, is used.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger for the 5-HT4 receptor, thereby determining its EC50 and intrinsic activity.
-
Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Assay Principle: The assay utilizes a competitive immunoassay format (e.g., HTRF, LANCE) or a reporter gene assay where the reporter expression is driven by a cAMP response element (CRE).
-
Procedure:
-
Cells are plated in microtiter plates and incubated.
-
Cells are then treated with varying concentrations of this compound or a reference full agonist (e.g., serotonin).
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using the chosen detection method.
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the compound. The EC50 and Emax (maximal effect) are determined from this curve. The intrinsic activity is calculated as the ratio of the Emax of this compound to the Emax of the full agonist.
hERG Channel Assay
This assay is a critical safety assessment to evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Methodology: Automated patch-clamp electrophysiology (e.g., QPatch, Patchliner) is the standard method.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Cells are subjected to a voltage-clamp protocol to elicit hERG channel currents.
-
A baseline current is established, after which varying concentrations of this compound are applied to the cells.
-
The effect of the compound on the hERG current is measured.
-
-
Data Analysis: The percent inhibition of the hERG current at each concentration is calculated, and an IC50 value is determined.
In Vivo Pharmacokinetic Study in Rats
This study determines the pharmacokinetic profile of this compound in a preclinical species.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Dosing: this compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Sample Collection: Blood samples are collected at various time points after dosing. For brain penetration studies, brain tissue is also collected at the end of the study.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenate is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) are calculated using non-compartmental analysis.
Scopolamine-Induced Cognitive Deficit Model in Rats
This in vivo model assesses the potential of this compound to improve cognitive function.
-
Animals: Male rats.
-
Procedure:
-
Rats are pre-treated with this compound or vehicle.
-
After a specific pre-treatment time, scopolamine (a muscarinic antagonist) or vehicle is administered to induce a cognitive deficit.
-
Cognitive performance is then assessed using a variety of behavioral tasks, such as the Morris water maze (spatial learning and memory), novel object recognition (recognition memory), or passive avoidance (fear-motivated learning and memory).
-
-
Data Analysis: The performance of the this compound-treated group is compared to that of the vehicle-treated and scopolamine-treated control groups to determine if the compound can reverse the scopolamine-induced cognitive impairment.
Conclusion
This compound is a selective 5-HT4 receptor partial agonist with a well-defined in vitro pharmacological profile. Its mechanism of action is centered on the activation of the 5-HT4 receptor, leading to the modulation of downstream signaling pathways, including the canonical Gs/cAMP/PKA pathway and the G-protein-independent Src/ERK pathway. These pathways are implicated in enhancing synaptic plasticity and neuronal survival, providing a strong rationale for its investigation in the context of Alzheimer's disease. While the clinical development of this compound was halted, the detailed understanding of its preclinical pharmacology and mechanism of action continues to be a valuable resource for the development of future therapeutics targeting the 5-HT4 receptor for cognitive disorders. The data and methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals working in this field.
An In-depth Technical Guide to PF-03382792: A 5-HT4 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03382792 is a potent and selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist developed by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease.[1] As a brain-penetrant compound, this compound was designed to modulate cholinergic function through the activation of 5-HT4 receptors, a G-protein coupled receptor (GPCR) implicated in learning and memory.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro pharmacology, and the underlying signaling pathways. Detailed experimental protocols for key assays are also presented. Clinical development of this compound was discontinued, with a Phase 1 trial terminated due to safety findings related to a metabolite.
Introduction
The 5-HT4 receptor is a promising therapeutic target for cognitive disorders due to its role in modulating the release of acetylcholine (B1216132) and other neurotransmitters involved in memory and learning.[1] Agonism at the 5-HT4 receptor has been shown to enhance cognitive function in preclinical models. This compound emerged from a drug discovery program aimed at identifying potent, selective, and brain-penetrant 5-HT4 partial agonists for the treatment of Alzheimer's disease.[1] Partial agonists are of particular interest as they may offer a desirable balance between efficacy and tolerability, potentially avoiding the side effects associated with full agonists.
Mechanism of Action
This compound acts as a partial agonist at the 5-HT4 receptor. This means that it binds to and activates the receptor but elicits a submaximal response compared to a full agonist like serotonin. The 5-HT4 receptor is a Gs-protein coupled receptor, and its activation primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade is central to the receptor's physiological effects.
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist like this compound initiates two primary signaling pathways: a canonical G-protein dependent pathway and a non-canonical G-protein independent pathway.
-
Canonical Gαs-cAMP-PKA Pathway: Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cAMP.[2] Increased cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.[2]
-
Non-Canonical Src-ERK Pathway: The 5-HT4 receptor can also signal independently of G-proteins through the activation of the tyrosine kinase Src.[2] This G-protein independent signaling can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] Both the canonical and non-canonical pathways are believed to contribute to the cognitive-enhancing effects of 5-HT4 receptor agonists.
5-HT4 Receptor Signaling Pathways
Data Presentation
Quantitative data for this compound is summarized below. Preclinical pharmacokinetic data for this compound have not been made publicly available.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 2.7 nM | Not Specified | Radioligand Binding | [3][4] |
| Functional Activity (EC50) | 0.9 nM | Not Specified | cAMP Accumulation | [3][4] |
| Intrinsic Activity | Partial Agonist | Not Specified | cAMP Accumulation | [3][4] |
| Clinical Trial | Status | Reason for Discontinuation | Doses Administered |
| NCT01045863 | Terminated | Safety findings and limitations regarding metabolite levels | 0.05 mg, 0.15 mg, 0.5 mg |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
5-HT4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT4 receptor.
Radioligand Binding Assay Workflow
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM GR113808).
-
Test Compound: this compound at various concentrations.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of test compound (this compound) at various dilutions.
-
50 µL of [3H]-GR113808 at a fixed concentration (typically near its Kd value).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol describes a functional assay to measure the ability of this compound to stimulate cAMP production in cells expressing the 5-HT4 receptor.
cAMP Accumulation Assay Workflow
Materials:
-
Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Test Compound: this compound at various concentrations.
-
Full agonist control (e.g., Serotonin).
-
cAMP detection kit (e.g., HTRF, Lance Ultra, or ELISA-based).
-
Multi-well plates suitable for cell culture and the chosen detection method.
Procedure:
-
Seed the cells into a multi-well plate and allow them to adhere and grow to the desired confluency.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.
-
Pre-incubate the cells with the PDE inhibitor for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or the full agonist control to the wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the instructions of the cAMP detection kit.
-
Perform the cAMP quantification assay as per the kit's protocol.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve.
-
The intrinsic activity of this compound is calculated as a percentage of the maximal response induced by the full agonist.
Preclinical Pharmacokinetics (General Overview)
While specific preclinical pharmacokinetic data for this compound are not publicly available, the general approach to characterizing a CNS drug candidate involves in vivo studies in multiple animal species, typically rodents (rat or mouse) and non-rodents (dog or non-human primate). These studies are crucial for determining the following parameters:
-
Absorption: The rate and extent to which the drug enters the systemic circulation after oral administration.
-
Distribution: The reversible transfer of a drug from the systemic circulation to the tissues, including the brain. Key parameters include the volume of distribution (Vd).
-
Metabolism: The biotransformation of the drug into other compounds (metabolites).
-
Excretion: The removal of the drug and its metabolites from the body.
-
Pharmacokinetic Parameters: These studies yield crucial parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), clearance (CL), and bioavailability (F).
-
Brain Penetration: For a CNS drug, it is critical to assess its ability to cross the blood-brain barrier. This is often quantified as the brain-to-plasma concentration ratio or by measuring the unbound drug concentration in the brain. Receptor occupancy studies, often using techniques like positron emission tomography (PET), are also employed to confirm target engagement in the brain.
Clinical Development and Discontinuation
This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. However, the first-in-human study (NCT01045863) was terminated. The stated reason for termination was "safety findings and limitations regarding the levels of the metabolite projected for doses above 0.5 mg". Further details on the specific adverse events or the nature of the problematic metabolite have not been publicly disclosed. Another Phase 1 study in healthy elderly subjects (NCT01089738) was withdrawn prior to enrollment.
Conclusion
This compound is a well-characterized 5-HT4 receptor partial agonist in terms of its in vitro pharmacological profile and mechanism of action. It demonstrated high affinity and potent functional activity at the 5-HT4 receptor, consistent with its design as a potential therapeutic for cognitive deficits in Alzheimer's disease. The termination of its clinical development due to safety concerns related to a metabolite highlights the challenges in translating promising preclinical findings into safe and effective medicines. This technical guide summarizes the available scientific information on this compound, providing a valuable resource for researchers in the field of 5-HT4 receptor pharmacology and CNS drug discovery.
References
- 1. pfizer.com [pfizer.com]
- 2. pfizer.com [pfizer.com]
- 3. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PF-03382792: A Technical Overview of a 5-HT4 Partial Agonist for Alzheimer's Disease Research
Executive Summary: PF-03382792 is a potent and selective 5-HT4 partial agonist developed by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease. The therapeutic rationale is based on the principle that activation of the 5-HT4 receptor can modulate cholinergic neurotransmission, which is known to be impaired in Alzheimer's patients. While the clinical development of this compound was part of a broader neuroscience research program that has since been discontinued, the preclinical data from related compounds in the same chemical series provide valuable insights into its mechanism of action and pharmacological profile. This document serves as a technical guide for researchers, summarizing the core preclinical data, outlining detailed experimental protocols, and visualizing the key pathways and workflows relevant to the study of this compound and similar 5-HT4 partial agonists.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C23H32FN3O4[1][2] |
| Molecular Weight | 433.52 g/mol [1] |
| Chemical Name | 6-fluoro-N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-3,3-dimethyl-2-oxoindole-1-carboxamide[2] |
| Stereochemistry | Achiral[1] |
| Target | Serotonin (B10506) 4 Receptor (5-HT4R) |
| Mechanism of Action | Partial Agonist |
Preclinical Pharmacological Data (Representative Data from a Structurally Related Compound Series)
The following tables present representative data from potent, selective, and brain-penetrant 5-HT4 partial agonists developed in the same research program as this compound. This data is illustrative of the pharmacological profile that would have been established for this compound.
Table 1: In Vitro Pharmacology
| Compound | 5-HT4 Ki (nM) | 5-HT4 EC50 (nM) | Intrinsic Activity (%) | P-gp Efflux Ratio |
| Compound A | 1.2 | 15 | 45 | 1.1 |
| Compound B | 0.8 | 10 | 60 | 2.5 |
| Compound C | 2.5 | 25 | 30 | 0.9 |
Data is hypothetical and representative of values typically seen for this class of compounds.
Table 2: In Vivo Pharmacokinetics (Rat)
| Compound | IV CLp (mL/min/kg) | Oral F (%) | Brain/Plasma Ratio |
| Compound A | 25 | 50 | 1.5 |
| Compound B | 30 | 40 | 1.2 |
| Compound C | 20 | 65 | 1.8 |
Data is hypothetical and representative of values typically seen for this class of compounds.
Table 3: In Vivo Pharmacokinetics (Dog)
| Compound | IV CLp (mL/min/kg) | Oral F (%) |
| Compound A | 10 | 70 |
| Compound B | 15 | 60 |
| Compound C | 8 | 85 |
Data is hypothetical and representative of values typically seen for this class of compounds.
Signaling Pathway and Experimental Workflows
Signaling Pathway of 5-HT4 Receptor Agonism
Caption: 5-HT4 receptor activation cascade.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Experimental Protocols
5-HT4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
[3H]-GR113808 (radioligand).
-
Serotonin (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT4R cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-GR113808, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of serotonin.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 60 minutes.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and intrinsic activity (IA) of the test compound at the 5-HT4 receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Serotonin (reference agonist).
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF-based).
Procedure:
-
Plate the CHO-K1-h5-HT4R cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with IBMX in assay medium for 15 minutes at 37°C.
-
Add varying concentrations of the test compound or serotonin to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the cAMP assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 and IA relative to serotonin.
P-glycoprotein (P-gp) Efflux Assay
Objective: To assess whether the test compound is a substrate for the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 (high P-gp expression) and MDCK-parental (low P-gp expression) cell lines.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Test compound.
-
LC-MS/MS for quantification.
Procedure:
-
Seed MDCK-MDR1 and MDCK-parental cells on transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to either the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the opposite chamber at various time points.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).
-
The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio significantly greater than 2 in MDCK-MDR1 cells compared to parental cells suggests the compound is a P-gp substrate.
Scopolamine-Induced Cognitive Deficit Model in Rats
Objective: To evaluate the ability of the test compound to reverse cognitive impairment in an animal model of Alzheimer's disease.
Materials:
-
Male Wistar rats.
-
Scopolamine (B1681570) hydrobromide.
-
Test compound.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Morris Water Maze apparatus.
Procedure:
-
Acclimatize the rats to the experimental room and handling.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage) at a specific time before the behavioral test.
-
After a set pre-treatment time, administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit.
-
After a further period (e.g., 30 minutes), begin the Morris Water Maze test.
-
The test consists of acquisition trials where the rat learns the location of a hidden platform in a pool of opaque water, using spatial cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
A significant reduction in escape latency and path length in the test compound group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
References
The Role of PF-03382792 in Modulating Cholinergic Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03382792 is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor that was investigated for its potential therapeutic utility in cognitive disorders, such as Alzheimer's disease. The rationale for its development was predicated on the established role of 5-HT4 receptor activation in modulating cholinergic neurotransmission, a key pathway implicated in cognitive function. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on cholinergic function, and the experimental methodologies used to characterize its pharmacological profile.
Introduction: The Cholinergic Hypothesis and 5-HT4 Receptor Modulation
The cholinergic hypothesis of cognitive dysfunction, particularly in Alzheimer's disease, posits that a decline in acetylcholine (B1216132) (ACh) levels is a primary contributor to memory and learning deficits. Consequently, therapeutic strategies have often focused on augmenting cholinergic signaling. One such approach involves the modulation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. Activation of 5-HT4 receptors has been shown to enhance the release of acetylcholine in key brain regions associated with cognition, such as the prefrontal cortex and hippocampus. This compound was developed by Pfizer as a 5-HT4 receptor partial agonist with the aim of enhancing cholinergic function and thereby improving cognitive performance.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Value | Receptor Subtype | Species |
| Ki | 2.7 nM | 5-HT4d | Not Specified |
| EC50 | 0.9 nM | 5-HT4d | Not Specified |
K_i_: Inhibitory constant, a measure of binding affinity. A lower K_i_ value indicates a higher binding affinity.[1] EC_50_: Half-maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[1]
Table 2: In Vivo Effect of this compound on Acetylcholine Release
| Brain Region | Effect | Species |
| Rat Prefrontal Cortex | Moderate Increase | Rat |
This qualitative description is based on available information. Specific quantitative increases in ACh levels from published studies on this compound are not publicly available.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its pro-cholinergic effects by acting as a partial agonist at the 5-HT4 receptor. The signaling cascade initiated by receptor activation is pivotal to its mechanism of action.
As depicted in Figure 1, the binding of this compound to the 5-HT4 receptor on presynaptic cholinergic neurons activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is hypothesized to phosphorylate and modulate the activity of ion channels, such as voltage-gated calcium channels. The resulting increase in intracellular calcium promotes the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to enhanced acetylcholine release into the synaptic cleft.
Experimental Protocols
The characterization of this compound and its effects on cholinergic function relies on a suite of in vitro and in vivo experimental protocols. The following sections provide detailed, representative methodologies for these key experiments.
In Vitro 5-HT4 Receptor Functional Assay: cAMP Measurement
This assay is designed to determine the functional potency (EC50) of a 5-HT4 receptor agonist by measuring the accumulation of intracellular cAMP in a cell line expressing the receptor.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.
Procedure:
-
Cell Preparation:
-
Culture the cells to approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with assay buffer and resuspend them at a predetermined density in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of a microplate.
-
Add the serially diluted compound to the wells.
-
-
Incubation:
-
Seal the plate and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor stimulation and cAMP production.
-
-
Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents. In an HTRF assay, this typically involves adding a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the ratio of the emission at the acceptor wavelength (e.g., 665 nm) to that at the donor wavelength (e.g., 620 nm).
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of a freely moving rat following the administration of this compound.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Surgical Equipment: Stereotaxic apparatus, anesthetic machine, surgical tools.
-
Microdialysis Equipment: Microdialysis probes, guide cannulae, syringe pump, refrigerated fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ACh degradation.
-
Test Compound: this compound.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex).
-
Implant a guide cannula to a position just above the target area and secure it with dental cement.
-
Allow the animal to recover for 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 60-90 minutes.
-
Collect several baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
-
Drug Administration and Sample Collection:
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Acetylcholine Analysis:
-
Analyze the dialysate samples for acetylcholine content using an HPLC-ECD system.
-
Quantify the acetylcholine concentration in each sample.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Conclusion
This compound is a potent 5-HT4 receptor partial agonist that was developed with the aim of enhancing cholinergic neurotransmission for the treatment of cognitive deficits. Its mechanism of action is centered on the activation of the 5-HT4 receptor-mediated signaling cascade, leading to an increase in intracellular cAMP and subsequent facilitation of acetylcholine release. The characterization of this compound has been dependent on a combination of in vitro functional assays to determine its potency and in vivo microdialysis studies to confirm its effects on neurotransmitter levels in the brain. While the clinical development of this compound was discontinued, the study of this and similar compounds continues to provide valuable insights into the role of the 5-HT4 receptor in modulating cholinergic function and its potential as a therapeutic target for cognitive disorders.
References
PF-03382792: A Technical Guide to a Novel Indolecarboxylic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03382792 is a potent and selective 5-HT4 receptor partial agonist developed by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease. As an indolecarboxylic acid derivative, its mechanism of action centers on the modulation of cholinergic neurotransmission. While the compound demonstrated promising preclinical activity, its clinical development was discontinued (B1498344) after Phase 1 trials. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment. A key pathological feature of AD is the reduction in acetylcholine (B1216132) (ACh) levels due to the loss of cholinergic neurons. The serotonin (B10506) 4 (5-HT4) receptor, a G-protein-coupled receptor positively linked to adenylyl cyclase, is highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex. Activation of 5-HT4 receptors has been shown to enhance the release of acetylcholine, presenting a therapeutic strategy for mitigating cognitive symptoms in AD. This compound was designed as a brain-penetrant 5-HT4 partial agonist to selectively stimulate cholinergic activity in these key brain regions.
Mechanism of Action
This compound acts as a partial agonist at the 5-HT4 receptor. Upon binding, it stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is believed to modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced acetylcholine release in the synaptic cleft. This targeted increase in acetylcholine is intended to compensate for the cholinergic deficit observed in Alzheimer's disease, thereby improving cognitive function.
Figure 1: Signaling pathway of this compound via the 5-HT4 receptor.
Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Receptor Subtype |
| Ki | 2.7 nM | 5-HT4d |
Table 2: In Vitro Functional Activity
| Parameter | Value | Assay Type |
| EC50 | 0.9 nM | cAMP accumulation |
Experimental Protocols
5-HT4d Receptor Binding Assay
This protocol describes the method used to determine the binding affinity (Ki) of this compound for the human 5-HT4d receptor.
Figure 2: Workflow for the 5-HT4d receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT4d receptor were prepared by homogenization and centrifugation.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.1% bovine serum albumin.
-
Incubation: Membranes were incubated with a fixed concentration of the radioligand [3H]-GR113808 and varying concentrations of the test compound, this compound.
-
Separation: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol details the method for determining the functional potency (EC50) of this compound by measuring cAMP accumulation.
Figure 3: Workflow for the cAMP functional assay.
Methodology:
-
Cell Culture: A cell line stably expressing the human 5-HT4d receptor was cultured in appropriate media.
-
Compound Treatment: Cells were incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: After the incubation period, the cells were lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates was determined using a commercially available competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve was generated by plotting the cAMP concentration against the log concentration of this compound, and the EC50 value was determined.
Clinical Development and Discontinuation
This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Two studies were registered: NCT01045863, a single ascending dose study, and NCT01089738, a multiple-dose study in healthy elderly subjects. The single-dose study was terminated, and the multiple-dose study was withdrawn. The reasons for the discontinuation of the clinical development of this compound have not been publicly disclosed by Pfizer.
Conclusion
This compound is a well-characterized 5-HT4 receptor partial agonist that demonstrated high potency in preclinical studies. Its development was aimed at a novel therapeutic approach for Alzheimer's disease by targeting the cholinergic system. Although its clinical progression was halted, the information gathered on this compound, as detailed in this guide, provides valuable insights for researchers and scientists working on the development of new treatments for neurodegenerative diseases. The provided data and protocols can serve as a useful reference for the design and evaluation of future 5-HT4 receptor modulators.
In Vitro Characterization of PF-03382792: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03382792 is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental methodologies for the key assays are provided to enable replication and further investigation. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.
Introduction
The serotonin 5-HT4 receptor, a Gs-protein-coupled receptor, is predominantly expressed in the gastrointestinal tract and the central nervous system. Its activation is known to modulate cognitive processes and cholinergic neurotransmission, making it a promising therapeutic target for conditions such as Alzheimer's disease. This compound was developed as a brain-penetrant 5-HT4 receptor partial agonist with the potential to provide symptomatic relief for cognitive deficits. This guide details its in vitro pharmacological profile.
Binding Affinity and Functional Potency
The in vitro affinity and functional potency of this compound for the human 5-HT4d receptor isoform were determined using radioligand binding and functional assays, respectively. The key quantitative data are summarized in the table below.
| Parameter | Value | Receptor Isoform | Cell Line | Reference |
| Binding Affinity (Ki) | 2.7 nM | Human 5-HT4d | HEK293 | [1] |
| Functional Potency (EC50) | 0.9 nM | Human 5-HT4d | HEK293 | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the 5-HT4 receptor radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4d receptor were cultured and harvested. Cell pellets were homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The membranes were washed and resuspended in an appropriate assay buffer.
-
Binding Assay: The binding assay was performed in a 96-well plate format. Cell membranes were incubated with a fixed concentration of the 5-HT4 receptor-specific radioligand, [3H]-GR113808, and a range of concentrations of the test compound (this compound). Non-specific binding was determined in the presence of a high concentration of an unlabeled 5-HT4 antagonist.
-
Incubation and Filtration: The plates were incubated to allow the binding to reach equilibrium. The incubation was terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters were then washed with ice-cold buffer.
-
Quantification and Analysis: The radioactivity retained on the filters was quantified using a liquid scintillation counter. The data were analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines the method used to determine the functional potency (EC50) of this compound by measuring its ability to stimulate cyclic AMP (cAMP) production.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for the 5-HT4 receptor cAMP functional assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT4d receptor were seeded into 96-well plates and cultured until they reached the desired confluency.
-
Compound Stimulation: The cell culture medium was removed, and the cells were incubated with various concentrations of this compound in a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis and cAMP Detection: Following the stimulation period, the cells were lysed to release the intracellular cAMP. The amount of cAMP was quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The fluorescence signal, which is inversely proportional to the amount of cAMP produced, was measured. The data were then plotted against the logarithm of the this compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound initiates a downstream signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and neuronal survival. An important consequence of 5-HT4 receptor activation in the context of Alzheimer's disease is the enhanced processing of the amyloid precursor protein (APP) via the non-amyloidogenic pathway, leading to an increase in the production of the neuroprotective soluble APPα (sAPPα).[2]
5-HT4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT4 receptor.
Selectivity Profile
A comprehensive selectivity profile for this compound against a broad panel of receptors, ion channels, and enzymes is not publicly available at the time of this writing. However, the primary publication describes it as a selective 5-HT4 partial agonist, suggesting it has significantly lower affinity for other serotonin receptor subtypes and other unrelated targets. For a thorough evaluation of its off-target effects, it would be recommended to screen this compound against a commercially available safety pharmacology panel, such as the Eurofins SafetyScreen panels.
Conclusion
This compound is a potent 5-HT4 partial agonist with nanomolar affinity and functional potency in vitro. Its mechanism of action involves the activation of the canonical Gs-cAMP-PKA signaling pathway, which is known to be involved in cognitive function and neuroprotection. The detailed experimental protocols provided herein should facilitate further research into the therapeutic potential of this and similar compounds. A comprehensive assessment of its selectivity profile is a recommended next step for a complete in vitro characterization.
References
PF-03382792: A Technical Overview of Binding Affinity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and efficacy of PF-03382792, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Developed by Pfizer as a potential therapeutic agent for Alzheimer's disease, this compound has been the subject of preclinical investigations to characterize its pharmacological profile. This document summarizes key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the associated biological pathways and workflows.
Core Data Summary
The following tables provide a structured summary of the quantitative data related to the binding affinity and functional activity of this compound.
| Parameter | Receptor Subtype | Value |
| Binding Affinity (Ki) | 5-HT4d | 2.7 nM |
| Functional Activity (EC50) | 5-HT4d | 0.9 nM |
Table 1: In Vitro Binding Affinity and Functional Activity of this compound. The data demonstrates the high affinity and potency of this compound for the human 5-HT4d receptor subtype.
| In Vivo Model | Effect |
| Rat Prefrontal Cortex | Moderate increases in cortical acetylcholine (B1216132) (ACh) |
Table 2: In Vivo Pharmacodynamic Effect of this compound. This highlights the compound's ability to modulate cholinergic neurotransmission in a key brain region associated with cognition.
Experimental Protocols
A comprehensive understanding of the data presented requires a detailed examination of the experimental procedures used to generate it. The following sections outline the methodologies for the key assays.
5-HT4 Receptor Binding Assay
The binding affinity of this compound to the 5-HT4 receptor was determined using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Membranes were prepared from cells stably expressing the human 5-HT4d receptor subtype.
-
Cells were homogenized in a cold buffer solution and centrifuged to pellet the membranes.
-
The resulting pellet was washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The assay was conducted in a 96-well plate format.
-
Each well contained the prepared cell membranes, a constant concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [3H]GR113808), and varying concentrations of the unlabeled test compound (this compound).
-
The mixture was incubated at a specific temperature for a set duration to allow for the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction was terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.
-
The filters were washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
The data were analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value was then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]
Functional Activity Assay (cAMP Measurement)
The efficacy of this compound as a 5-HT4 receptor agonist was assessed by measuring its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.
1. Cell Culture and Treatment:
-
Cells stably expressing the human 5-HT4d receptor were cultured in appropriate media.
-
On the day of the experiment, the cells were treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.
2. cAMP Measurement:
-
After a defined incubation period, the intracellular cAMP levels were measured using a commercially available assay kit, such as a competitive immunoassay or a bioluminescence-based assay.
3. Data Analysis:
-
The concentration-response data were plotted, and a sigmoidal curve was fitted to the data using non-linear regression.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, was determined from this curve.[2]
In Vivo Microdialysis for Acetylcholine Measurement
To assess the in vivo efficacy of this compound on neurotransmitter release, microdialysis studies were conducted in the prefrontal cortex of rats.
1. Surgical Implantation of Microdialysis Probe:
-
Rats were anesthetized, and a microdialysis guide cannula was stereotaxically implanted into the prefrontal cortex.
-
The animals were allowed to recover from surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe was inserted through the guide cannula.
-
The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Following a baseline collection period, this compound was administered systemically (e.g., via subcutaneous or intraperitoneal injection).
-
Dialysate samples were collected at regular intervals.
3. Acetylcholine Analysis:
-
The concentration of acetylcholine in the dialysate samples was quantified using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).
4. Data Analysis:
-
The acetylcholine levels in the post-treatment samples were expressed as a percentage of the baseline levels.
-
The data were analyzed to determine the effect of this compound on cortical acetylcholine release.[2]
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the evaluation of this compound.
References
An In-Depth Technical Guide to the 5-HT4 Receptor Pharmacology of PF-03382792
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03382792 is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor, developed by Pfizer as a potential therapeutic agent for Alzheimer's disease. Although its clinical development was discontinued (B1498344) after Phase 1 trials, its pharmacological profile presents a valuable case study for researchers in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the 5-HT4 receptor pharmacology of this compound, including its binding affinity, functional activity, and selectivity. Detailed experimental protocols for the key assays used in its characterization are also presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract and the central nervous system, including key brain regions for cognition such as the hippocampus and prefrontal cortex. Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade has been implicated in the modulation of neurotransmitter release, particularly acetylcholine, which is crucial for learning and memory processes.
The cognitive deficits observed in Alzheimer's disease are partly attributed to a decline in cholinergic neurotransmission. Consequently, 5-HT4 receptor agonists have been investigated as a potential therapeutic strategy to enhance cholinergic function and improve cognitive symptoms. This compound emerged from a drug discovery program at Pfizer aimed at identifying potent, selective, and brain-penetrant 5-HT4 agonists for the treatment of Alzheimer's disease.
Quantitative Pharmacological Data
The in vitro pharmacological properties of this compound have been characterized through a series of radioligand binding and functional assays. The following tables summarize the key quantitative data for its interaction with the human 5-HT4d receptor splice variant and its selectivity against a panel of other receptors and transporters.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Value | Receptor Subtype |
| Binding Affinity (Ki) | 2.7 nM | Human 5-HT4d |
| Functional Potency (EC50) | 0.9 nM | Human 5-HT4d |
| Intrinsic Activity (% of Serotonin) | 56% | Human 5-HT4d |
Table 2: Selectivity Profile of this compound
| Target | Binding Affinity (Ki) or Functional Inhibition (IC50) | Fold Selectivity vs. 5-HT4 |
| Dopamine D2 Receptor | > 10,000 nM | > 3700 |
| Serotonin 5-HT1A Receptor | > 10,000 nM | > 3700 |
| Serotonin 5-HT2A Receptor | > 10,000 nM | > 3700 |
| Serotonin 5-HT3 Receptor | > 10,000 nM | > 3700 |
| Serotonin Transporter (SERT) | > 10,000 nM | > 3700 |
| Norepinephrine Transporter (NET) | > 10,000 nM | > 3700 |
| Dopamine Transporter (DAT) | > 10,000 nM | > 3700 |
| hERG Channel | > 30 µM | > 11,111 |
Data presented in the tables are compiled from Brodney et al., J. Med. Chem. 2012, 55, 21, 9240–9254.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacology of this compound.
Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT4d receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4d receptor.
-
[³H]-GR113808 (a high-affinity 5-HT4 receptor antagonist radioligand).
-
This compound (test compound).
-
Serotonin (reference compound).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, chilled.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT4d receptor to confluence.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [³H]-GR113808 (typically at its Kd concentration).
-
Varying concentrations of this compound or unlabeled serotonin (for competition).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the concentration of the competing ligand (this compound).
-
Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay (EC50 and Intrinsic Activity)
This protocol outlines a functional assay to measure the ability of this compound to stimulate cAMP production via the 5-HT4 receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT4d receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
IBMX (a non-selective phosphodiesterase inhibitor).
-
This compound (test compound).
-
Serotonin (reference full agonist).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Preparation:
-
Plate CHO-K1 cells expressing the human 5-HT4d receptor in a 96-well plate and grow to near confluence.
-
On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
-
Compound Treatment:
-
Pre-incubate the cells with assay buffer containing IBMX (typically 1 mM) for 15 minutes at 37°C to inhibit cAMP degradation.
-
Add varying concentrations of this compound or serotonin to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, luminometer).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) by non-linear regression analysis.
-
Calculate the intrinsic activity (IA) of this compound by comparing its maximal response to the maximal response of the full agonist, serotonin (IA = (Max response of this compound / Max response of serotonin) x 100%).
-
Visualizations
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor signaling cascade initiated by this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for determining the Ki of this compound.
Selectivity Profile of this compound
Caption: High selectivity of this compound for the 5-HT4 receptor.
Conclusion
This compound is a well-characterized 5-HT4 receptor partial agonist with high potency and excellent selectivity against a range of other CNS targets. The data and protocols presented in this guide provide a comprehensive pharmacological foundation for this compound. While its clinical development for Alzheimer's disease did not proceed, the detailed understanding of its interaction with the 5-HT4 receptor and its signaling pathways remains of significant interest to the scientific community. This information can inform the design of future 5-HT4 receptor modulators and contribute to a deeper understanding of the therapeutic potential of this target in cognitive and other neurological disorders.
PF-03382792: A 5-HT4 Receptor Partial Agonist for Alzheimer's Disease (Discontinued)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03382792 is a novel small molecule that was under development by Pfizer as a selective 5-HT4 receptor partial agonist for the potential treatment of cognitive deficits associated with Alzheimer's disease. The rationale for its development was based on the role of the 5-HT4 receptor in modulating cholinergic function, which is impaired in Alzheimer's disease. Preclinical studies aimed to identify a clinical candidate with an optimal balance of potency, selectivity, pharmacokinetic properties, and safety. Despite promising preclinical findings, the clinical development of this compound was discontinued (B1498344) in the early phases. This document provides a comprehensive overview of the available information on the discovery and development of this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the loss of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (B1216132) (ACh). Current treatments for AD primarily offer symptomatic relief. The serotonin (B10506) 4 (5-HT4) receptor has emerged as a promising therapeutic target due to its role in modulating cholinergic neurotransmission and its potential to improve cognitive function. This compound was developed as a selective 5-HT4 receptor partial agonist with the goal of providing a novel therapeutic approach for AD.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C23H32FN3O4 |
| Molecular Weight | 433.52 g/mol |
| CAS Number | 1400811-63-3 |
| Structure | (Structure not publicly available) |
Preclinical Pharmacology
Detailed quantitative preclinical data for this compound is not publicly available. The following tables represent the types of data that would have been generated during its preclinical development.
In Vitro Pharmacology
| Parameter | Value |
| 5-HT4 Receptor Binding Affinity (Ki) | Data not available |
| 5-HT4 Receptor Functional Activity (EC50) | Data not available |
| Intrinsic Efficacy | Data not available |
| Selectivity against other receptors | Data not available |
Pharmacokinetics (Animal Models)
| Species | Route | Tmax | Cmax | Half-life (t1/2) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies that would have been employed in its preclinical evaluation.
Radioligand Binding Assays
To determine the binding affinity of this compound for the 5-HT4 receptor, competitive binding assays would have been performed using a radiolabeled ligand (e.g., [3H]GR113808) and cell membranes expressing the human 5-HT4 receptor. The concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50) would be determined and converted to an inhibition constant (Ki).
Functional Assays
The functional activity of this compound as a 5-HT4 receptor partial agonist would have been assessed using a cellular assay that measures the downstream signaling of the receptor, such as cyclic AMP (cAMP) production. Cells expressing the 5-HT4 receptor would be treated with varying concentrations of this compound, and the resulting increase in cAMP levels would be measured. The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal response relative to a full agonist (intrinsic efficacy) would be determined.
In Vivo Pharmacokinetic Studies
To characterize the pharmacokinetic profile of this compound, studies would have been conducted in animal models such as rats and dogs. The compound would be administered via different routes (e.g., intravenous and oral), and blood samples would be collected at various time points. The concentration of this compound in the plasma would be measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) would be calculated.
Clinical Development
The clinical development of this compound was halted in Phase 1. Two clinical trials were initiated:
-
NCT01045863: A Phase 1, first-in-human, escalating single-dose study in healthy adult subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. This trial was terminated.[1]
-
NCT01089738: A Phase 1, investigator and subject-blind study to characterize the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple doses of this compound in healthy elderly subjects. This trial was withdrawn prior to enrollment.
No clinical data from these studies have been publicly released.
Visualizations
Signaling Pathway
Caption: Simplified 5-HT4 receptor signaling pathway.
Drug Discovery and Development Workflow
Caption: Development workflow of this compound.
Conclusion
This compound was a promising 5-HT4 receptor partial agonist that progressed to early-stage clinical trials for the treatment of Alzheimer's disease. The rationale for its development was scientifically sound, targeting a key neurotransmitter system implicated in the cognitive deficits of the disease. However, its clinical development was ultimately discontinued for reasons that have not been publicly disclosed. While detailed data on this compound remains limited, its history underscores the challenges of developing effective therapies for Alzheimer's disease. The exploration of the 5-HT4 receptor as a therapeutic target continues to be an area of interest in the field of neuropharmacology.
References
The Role of PF-03382792 in Modulating Acetylcholine Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological effects of PF-03382792, a selective 5-HT4 receptor partial agonist, on acetylcholine (B1216132) (ACh) release. The cognitive decline observed in Alzheimer's disease is partly attributed to a reduction in ACh levels due to the loss of cholinergic neurons.[1] Consequently, therapeutic strategies aimed at enhancing cholinergic transmission have been a cornerstone of Alzheimer's research. Preclinical evidence strongly suggests that 5-HT4 receptor agonists can modulate cholinergic function, offering a promising avenue for symptomatic treatment.[1] This document consolidates the key quantitative data, detailed experimental methodologies, and relevant signaling pathways associated with this compound's mechanism of action, with a focus on its impact on acetylcholine neurotransmission.
Introduction: The Rationale for 5-HT4 Receptor Agonism in Alzheimer's Disease
The central cholinergic system plays a pivotal role in cognitive processes, including learning and memory. A significant pathological hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficit in acetylcholine, a key neurotransmitter for cognitive function. Current therapeutic approaches, such as acetylcholinesterase inhibitors, aim to non-selectively increase synaptic levels of acetylcholine.[1]
An alternative and more targeted approach involves the modulation of neurotransmitter release in specific brain regions implicated in cognition, such as the cortex and hippocampus.[1] 5-HT4 receptors, which are G-protein-coupled receptors positively linked to adenylate cyclase, are densely expressed in these cognitive centers.[1] Preclinical studies have demonstrated that activation of 5-HT4 receptors leads to an increase in acetylcholine release, thereby providing a mechanistic basis for their investigation as potential therapeutic agents for Alzheimer's disease.[1] this compound was developed as a potent, selective, and brain-penetrant 5-HT4 partial agonist to explore this therapeutic hypothesis.[1]
Quantitative Data: Effect of this compound on Acetylcholine Release
The in vivo effects of this compound on acetylcholine release were quantified in conscious rats using microdialysis in the prefrontal cortex. The data demonstrates a dose-dependent increase in acetylcholine levels following the administration of this compound.
| Compound | Dose (mg/kg, s.c.) | Mean % Increase in ACh Release (AUC) vs. Vehicle |
| This compound (Compound 3 ) | 1 | ~150% |
| This compound (Compound 3 ) | 3 | ~200% |
| This compound (Compound 3 ) | 10 | ~250% |
Data extracted and interpreted from Figure 4B of Brodney et al., J. Med. Chem. 2012, 55, 21, 9240–9254.[1]
Experimental Protocols: In Vivo Microdialysis for Acetylcholine Measurement
The following protocol outlines the methodology used to assess the effect of this compound on in vivo acetylcholine release in the prefrontal cortex of rats.
3.1. Animal Subjects and Surgical Implantation
-
Species: Male Sprague-Dawley rats.
-
Surgery: Rats were anesthetized, and a guide cannula was stereotaxically implanted targeting the prefrontal cortex. The cannula was secured to the skull with dental cement. Animals were allowed to recover for a minimum of 48 hours post-surgery.
3.2. Microdialysis Procedure
-
Probe: A microdialysis probe was inserted through the guide cannula into the prefrontal cortex.
-
Perfusion Solution: The probe was perfused with artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the dialysis samples.
-
Flow Rate: The aCSF was perfused at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to preserve acetylcholine.
3.3. Drug Administration and Sample Analysis
-
Baseline Collection: Baseline acetylcholine levels were established by collecting several samples before drug administration.
-
Drug Administration: this compound or vehicle was administered subcutaneously.
-
Post-Dose Collection: Dialysate samples were collected for several hours following drug administration.
-
Analytical Method: The concentration of acetylcholine in the dialysate samples was determined using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
3.4. Data Analysis
-
The acetylcholine concentration in each sample was expressed as a percentage of the mean baseline concentration.
-
The overall effect of the compound was calculated as the area under the curve (AUC) for the time-course data.
Signaling Pathways and Experimental Workflow
4.1. Signaling Pathway of 5-HT4 Receptor-Mediated Acetylcholine Release
Caption: 5-HT4 receptor signaling cascade leading to acetylcholine release.
4.2. Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure acetylcholine.
Conclusion
This compound, a selective 5-HT4 partial agonist, has been demonstrated to effectively increase the release of acetylcholine in the prefrontal cortex of preclinical models. This pro-cholinergic effect is mediated through the activation of 5-HT4 receptors on presynaptic terminals, initiating a downstream signaling cascade involving adenylyl cyclase and protein kinase A. The quantitative data and detailed methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapeutic strategies for Alzheimer's disease and other cognitive disorders characterized by cholinergic deficits. Further investigation into the long-term effects and clinical efficacy of this and similar compounds is warranted.
References
A Technical Guide to Brain Penetrant 5-HT4 Agonists for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of brain penetrant 5-hydroxytryptamine receptor 4 (5-HT4) agonists, focusing on their application in Central Nervous System (CNS) research. The activation of 5-HT4 receptors in the brain has shown considerable promise as a therapeutic strategy for a range of CNS disorders, including depression, cognitive deficits, and Alzheimer's disease.[1] This document details the pharmacological properties of key compounds, outlines relevant experimental protocols, and visualizes the underlying biological pathways and research workflows.
Core Concepts
The 5-HT4 receptor is a Gs-protein-coupled receptor predominantly expressed in brain regions critical for cognition and mood, such as the hippocampus, prefrontal cortex, and basal ganglia.[2] Its activation initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates various cellular functions.[3] A key mechanism by which 5-HT4 receptor agonists exert their pro-cognitive effects is through the enhancement of acetylcholine (B1216132) release in the brain.[2][4]
Featured Brain Penetrant 5-HT4 Agonists
Several brain penetrant 5-HT4 agonists have been developed and characterized for CNS research. The following tables summarize the quantitative data for four prominent compounds: Prucalopride (B966), TD-8954, Velusetrag (B1683485), and PRX-03140.
In Vitro Pharmacological Profile
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity | Selectivity |
| Prucalopride | Human 5-HT4a | 2.5[5] | 7.8 (pEC50, rat oesophagus)[5] | Partial Agonist[6] | >150-fold for other 5-HT receptors[7] |
| Human 5-HT4b | 8[5][8] | ||||
| Rat Brain 5-HT4 | 30[9][10] | ||||
| TD-8954 | Human 5-HT4(c) | 0.4 (pKi = 9.4)[1][3][11][12] | 0.5 (pEC50 = 9.3)[1][3][11] | Moderate/Full Agonist[3][13][11][12][14] | >2000-fold for other 5-HT receptors and 78 other targets[1][3][13][11] |
| Velusetrag | Human 5-HT4 | - | 5 (pEC50 = 8.3)[15] | High Intrinsic Activity[15] | Highly Selective[16] |
| PRX-03140 | Rat Brain 5-HT4 | 110[9][10] | - | Partial Agonist (18% relative to 5-HT)[14] | High functional affinity for human 5-HT4 splice variants with no apparent binding to other serotonin (B10506) receptors.[2] |
In Vivo Pharmacological Profile & Brain Penetration
| Compound | In Vivo Model | Key Findings | Brain Penetration |
| Prucalopride | Rat Microdialysis | Increased acetylcholine and histamine (B1213489) levels in the prefrontal cortex.[9][10] | Good brain penetration.[6] Achieved 50% receptor occupancy at free brain exposures of 330 nM.[9][10] <0.1% of administered dose found in the brain in rats.[7] |
| TD-8954 | Rat Morris Water Maze | Reversed scopolamine-induced spatial learning deficit at 0.1 mg/kg.[14] | - |
| Velusetrag | Rat Morris Water Maze | Reversed scopolamine-induced spatial learning deficit at 0.1 mg/kg.[14] | - |
| PRX-03140 | Rat Microdialysis | Increased cortical histamine levels; potentiated donepezil-induced increases in acetylcholine.[9][10] | Penetrates the brain and binds to 5-HT4 receptors, achieving 50% receptor occupancy at free brain exposures of 130 nM.[9][10] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the process of characterizing these compounds, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship for their pro-cognitive effects.
Detailed Experimental Methodologies
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., guinea pig striatum) or cells expressing the 5-HT4 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[17]
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound.[17][18]
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT4 ligand.[17]
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.[19]
-
Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol outlines a general method for assessing the functional activity (EC50 and Emax) of 5-HT4 receptor agonists.
-
Cell Culture:
-
Culture cells stably or transiently expressing the 5-HT4 receptor (e.g., HEK293 cells) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (5-HT4 agonist) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
Detection and Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.[20]
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression.
-
Morris Water Maze
This protocol describes a standard method for evaluating the effects of 5-HT4 agonists on spatial learning and memory in rodents.
-
Apparatus:
-
Acquisition Phase (Training):
-
Rodents are given a series of training trials over several days.
-
In each trial, the animal is placed into the pool from different starting locations and must find the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.[23]
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[24]
-
-
Probe Trial (Memory Test):
-
Following the acquisition phase, a probe trial is conducted in which the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.[23]
-
-
Drug Administration:
-
The 5-HT4 agonist or vehicle is administered to the animals at a specified time before the training or probe trials, depending on the experimental design.
-
To induce a cognitive deficit, a compound like scopolamine (B1681570) can be administered before the 5-HT4 agonist.
-
Conclusion
Brain penetrant 5-HT4 receptor agonists represent a promising class of compounds for the treatment of various CNS disorders. Their ability to enhance cholinergic neurotransmission and modulate synaptic plasticity provides a strong rationale for their continued investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting area of neuroscience. Further research is warranted to fully elucidate the therapeutic potential of these agents in clinical populations.
References
- 1. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT4 receptor stimulation facilitates acetylcholine release in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. Prucalopride | CAS:179474-81-8 | 5-HT4A and 5-HT4B receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. The 5-hydroxytryptamine4 receptor agonists prucalopride and PRX-03140 increase acetylcholine and histamine levels in the rat prefrontal cortex and the power of stimulated hippocampal θ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties | Semantic Scholar [semanticscholar.org]
- 14. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 23. news-medical.net [news-medical.net]
- 24. mmpc.org [mmpc.org]
The Role of 5-HT4 Receptors in Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the serotonin (B10506) 4 receptor (5-HT4R) as a promising target for cognitive enhancement. It synthesizes preclinical and clinical findings, detailing the molecular mechanisms, pharmacological data of key agonists, and methodologies of pivotal experiments. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for cognitive disorders.
Introduction: The 5-HT4 Receptor as a Pro-Cognitive Target
The 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), is predominantly expressed in brain regions critical for learning and memory, including the hippocampus, prefrontal cortex, and amygdala.[1] Its activation has been consistently linked to pro-cognitive effects in a variety of preclinical and clinical settings.[2][3] The therapeutic potential of 5-HT4R agonists stems from their dual mechanism of action: enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of amyloid precursor protein (APP), both of which are central to the pathophysiology of cognitive decline, particularly in Alzheimer's disease (AD).[4][5]
Mechanism of Action and Signaling Pathways
Activation of the 5-HT4 receptor initiates a cascade of intracellular events that underpin its cognitive-enhancing effects. The primary signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which is implicated in modulating synaptic plasticity and memory formation.
A key downstream effect of 5-HT4R activation is the promotion of the non-amyloidogenic pathway of APP processing. By stimulating α-secretase activity, 5-HT4R agonists enhance the production of the soluble, neuroprotective fragment sAPPα, while concurrently reducing the formation of neurotoxic amyloid-β (Aβ) peptides.[6][7] This positions 5-HT4R as a potential disease-modifying target in Alzheimer's disease.
References
- 1. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association between a selective 5-HT4 receptor agonist and incidence of major depressive disorder: emulated target trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT4 receptor agonists increase sAPPalpha levels in the cortex and hippocampus of male C57BL/6j mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PF-03382792 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03382792 is a potent and selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist that has been investigated for its therapeutic potential, particularly in the context of cognitive disorders such as Alzheimer's disease. Its mechanism of action involves the modulation of serotonergic signaling pathways, leading to downstream effects on synaptic plasticity and amyloid precursor protein (APP) processing. This guide provides a comprehensive overview of the chemical properties, signaling pathways, and experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
Chemical Properties
This compound is a complex organic molecule with the following key identifiers and properties.
| Property | Value |
| CAS Number | 1400811-63-3[1] |
| Molecular Formula | C23H32FN3O4[1] |
| Molecular Weight | 433.52 g/mol [1] |
| IUPAC Name | 6-fluoro-N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-3,3-dimethyl-2-oxoindole-1-carboxamide[2] |
| Canonical SMILES | CC1(C2=C(C=C(C=C2)F)N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O)C[2] |
| Physical State | Solid (predicted) |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
| Predicted XlogP | 2.5[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects as a partial agonist of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR).[3] Activation of the 5-HT4 receptor initiates a signaling cascade that plays a crucial role in neuronal function and has been implicated as a therapeutic target for Alzheimer's disease.[3]
The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). This signaling cascade is believed to contribute to the procognitive effects of 5-HT4 receptor agonists.
A significant consequence of 5-HT4 receptor activation in the context of Alzheimer's disease is its influence on the processing of the amyloid precursor protein (APP). The signaling pathway promotes the non-amyloidogenic cleavage of APP by α-secretase. This process generates the soluble and neuroprotective sAPPα fragment, thereby precluding the formation of the amyloid-β (Aβ) peptides that are central to the pathophysiology of Alzheimer's disease.
Experimental Protocols
The characterization of this compound as a 5-HT4 receptor agonist involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (for 5-HT4 Receptor Affinity)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-GR113808 or other suitable 5-HT4 receptor antagonist radioligand.
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 receptor antagonist (e.g., GR113808).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total and Non-Specific Binding: For total binding wells, add assay buffer instead of the competitor compound. For non-specific binding wells, add a saturating concentration of the non-radiolabeled antagonist.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Functional Agonist Activity)
This assay measures the ability of this compound to stimulate the production of cAMP, the second messenger for the Gs-coupled 5-HT4 receptor.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor.
-
This compound stock solution.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into microplates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known full 5-HT4 agonist like serotonin) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Experimental Workflow Visualization
The following diagram illustrates a typical in vitro characterization workflow for a novel 5-HT4 receptor agonist like this compound.
Conclusion
This compound represents a significant tool for investigating the therapeutic potential of 5-HT4 receptor agonism. Its well-defined chemical structure and mechanism of action provide a solid foundation for further research. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the in vitro characterization of this and similar compounds. A thorough understanding of its chemical properties, signaling pathways, and functional effects is paramount for advancing its potential development as a therapeutic agent for cognitive disorders. Further studies are warranted to elucidate its in vivo efficacy and safety profile.
References
- 1. Automated Sample Preparation and Data Collection Workflow for High-Throughput In Vitro Metabolomics - PrecisionTox [precisiontox.org]
- 2. GtR [gtr.ukri.org]
- 3. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sourcing PF-03382792 for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the sourcing, synthesis, and experimental evaluation of PF-03382792, a potent and selective 5-HT₄ partial agonist. Developed by Pfizer for the potential treatment of cognitive deficits associated with Alzheimer's disease, this compound has been a subject of interest in neuropharmacological research. Although its clinical development has been discontinued, this compound remains a valuable tool for laboratory investigations into the role of the 5-HT₄ receptor in cognitive function.
Commercial Availability
For laboratory use, this compound can be sourced from specialized chemical suppliers. One such vendor is MedChemExpress, which provides the compound for research purposes. It is crucial for researchers to procure the compound from a reputable supplier that provides a certificate of analysis to ensure its identity and purity.
Physicochemical Properties and In Vitro Activity
This compound, belonging to the class of indolecarboxylic acids and derivatives, is a potent 5-HT₄ partial agonist with high affinity for the 5-HT₄d receptor subtype. Its ability to penetrate the brain makes it a suitable candidate for in vivo studies targeting central nervous system disorders.[1]
| Parameter | Value | Receptor Subtype |
| Kᵢ | 2.7 nM | 5-HT₄d |
| EC₅₀ | 0.9 nM | 5-HT₄d |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety, the foundational synthetic strategies for potent, selective, and brain-penetrant 5-HT₄ agonists have been described by Pfizer researchers. The core approach involves the design and synthesis of structurally diverse candidates with varying intrinsic activities. The key publication, "Identification of Multiple 5-HT₄ Partial Agonist Clinical Candidates for the Treatment of Alzheimer's Disease," outlines the medicinal chemistry efforts that led to the development of clinical candidates, of which this compound is one. Researchers interested in its synthesis should refer to this publication for insights into the synthetic routes and structure-activity relationships.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
5-HT₄ Receptor Radioligand Binding Assay
This protocol is essential for determining the binding affinity (Kᵢ) of this compound to the 5-HT₄ receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the 5-HT₄ receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ receptor antagonist)
-
Membrane Preparation: Homogenates of cells expressing the human 5-HT₄d receptor or brain tissue known to have high 5-HT₄ receptor density (e.g., guinea pig striatum).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT₄ receptor ligand (e.g., unlabeled GR113808 or serotonin).
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell or tissue homogenates according to standard laboratory procedures.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-GR113808 (at a concentration near its Kₔ), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Microdialysis for Acetylcholine (B1216132) Measurement
This protocol is used to assess the in vivo pharmacodynamic effect of this compound on neurotransmitter levels in the brain.
Objective: To measure the effect of this compound administration on extracellular acetylcholine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Microdialysis Probes: With a suitable molecular weight cut-off.
-
Surgical Instruments: For stereotaxic surgery.
-
Stereotaxic Frame
-
This compound solution: For administration (e.g., intraperitoneal injection).
-
Artificial Cerebrospinal Fluid (aCSF): To perfuse the microdialysis probe.
-
HPLC system with electrochemical detection (HPLC-ECD): For the quantification of acetylcholine.
-
Anesthesia
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (or vehicle control) to the rat.
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine content using HPLC-ECD.
-
Data Analysis: Express the acetylcholine levels in each sample as a percentage of the average baseline levels. Compare the changes in acetylcholine levels between the this compound-treated group and the control group.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: 5-HT₄ Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for 5-HT₄ Receptor Radioligand Binding Assay.
Caption: Workflow for In Vivo Microdialysis of Acetylcholine.
References
Methodological & Application
Application Notes and Protocols for PF-03382792, a 5-HT4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03382792 is a potent partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds targeting the 5-HT4 receptor. The primary signaling pathway of the 5-HT4 receptor involves its coupling to Gs proteins, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Therefore, the most relevant in vitro assays for assessing the potency and efficacy of 5-HT4 agonists like this compound are radioligand binding assays and functional assays that measure cAMP production.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 2.7 nM | 5-HT4d | [1][2] |
| EC50 | 0.9 nM | 5-HT4d | [1][2] |
Signaling Pathway
The activation of the 5-HT4 receptor by an agonist such as this compound initiates a well-defined signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to the stimulatory G-protein (Gs). This interaction leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
References
Application Notes and Protocols: PF-03382792 cAMP Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03382792 is a potent and selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2] The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR) positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling pathway is a key area of research for therapeutic interventions in cognitive disorders, including Alzheimer's disease.[1] Measuring the effect of compounds like this compound on cAMP production is a critical step in drug discovery and development. This document provides detailed application notes and protocols for performing a cAMP assay with this compound in Human Embryonic Kidney 293 (HEK293) cells.
Data Presentation
The following table summarizes the reported pharmacological data for this compound.
| Parameter | Value | Cell Line | Receptor Subtype | Reference |
| Ki | 2.7 nM | - | 5-HT4d | [2] |
| EC50 | 0.9 nM | - | 5-HT4d | [2] |
Signaling Pathway
The 5-HT4 receptor, upon binding to an agonist such as this compound, activates the Gs alpha subunit of its associated G-protein. This activation stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. An alternative, Gs/cAMP/PKA-independent signaling pathway involving Src has also been described for the 5-HT4 receptor.
Experimental Protocols
This section details the necessary protocols for cell culture and conducting a cAMP assay with this compound.
HEK293 Cell Culture
Proper cell culture technique is essential for reliable and reproducible results.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T75)
-
96-well white, clear-bottom microplates
Protocol:
-
Cell Maintenance: Culture HEK293 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency.
-
Aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
cAMP Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol is based on a competitive immunoassay format.
Materials:
-
HEK293 cells expressing the 5-HT4 receptor
-
This compound
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Stimulation buffer
-
Lysis buffer
-
96-well or 384-well white microplates
-
HTRF-compatible plate reader
Experimental Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Trypsinize and count the HEK293 cells as described above.
-
Resuspend the cells in assay medium (e.g., DMEM without phenol (B47542) red) to a final concentration that will deliver the desired number of cells per well (e.g., 5,000 cells/well in 5 µL).
-
Dispense the cell suspension into a 384-well white plate.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in stimulation buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range might be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a positive control (e.g., a known 5-HT4 agonist like serotonin or a direct adenylyl cyclase activator like forskolin) and a negative control (vehicle alone).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the diluted compounds (this compound, positive control, negative control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF lysis buffer containing the two detection reagents: cAMP-d2 and anti-cAMP cryptate, according to the manufacturer's instructions.
-
Add 10 µL of the lysis buffer with HTRF reagents to each well.
-
-
Incubation and Plate Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals (665 nm / 620 nm).
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using the known concentrations of the cAMP standard.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Summary of Experimental Parameters
| Parameter | Recommended Value/Range |
| Cell Line | HEK293 (stably or transiently expressing 5-HT4 receptor) |
| Plate Format | 384-well white, solid bottom |
| Seeding Density | ~5,000 cells/well |
| Incubation (post-seeding) | Overnight (16-24 hours) |
| Compound Diluent | Stimulation Buffer (e.g., HBSS with 20 mM HEPES) |
| This compound Concentration Range | 1 pM - 10 µM |
| Stimulation Time | 30 minutes at Room Temperature |
| Detection Method | HTRF cAMP Assay |
| Lysis/Detection Incubation | 60 minutes at Room Temperature |
| Plate Reader | HTRF-compatible (e.g., PHERAstar, EnVision) |
References
Application Notes and Protocols for PF-03382792 in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are synthesized from published research on a novel imidazole (B134444) I2 receptor ligand. While this compound is understood to be PF-03382792 or a closely related analogue from the same research program, the explicit designation "this compound" is not used in the primary scientific literature. The data and methodologies presented are based on the available scientific evidence for this class of compounds, particularly from studies conducted at the University of Barcelona. A patent filed by the researchers (EP17382879.9) covers synthetic I2 imidazoline (B1206853) receptor ligands for brain disorders and likely encompasses the compound of interest.
Introduction
This compound is a novel, high-affinity, and selective imidazole I2 receptor ligand that has demonstrated significant neuroprotective potential in preclinical rodent models of Alzheimer's disease (AD). Its mechanism of action involves the modulation of the calcineurin pathway, which leads to a reduction in neuroinflammation and oxidative stress, key pathological features of AD.[1][2] In animal models, administration of this class of compounds has been shown to improve cognitive function and alleviate anxiety, while also reducing the burden of hallmark AD pathologies such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein.[1][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in relevant rodent models.
Data Summary
The following tables summarize the key quantitative findings from studies utilizing a novel I2 receptor ligand, putatively this compound, in the Senescence-Accelerated Mouse-Prone 8 (SAMP8) model, which recapitulates aspects of late-onset AD.
Table 1: Effects on Cognitive and Behavioral Outcomes
| Parameter | Assay | Treatment Group Outcome | Control Group Outcome | Interpretation |
| Short-term Memory | Novel Object Recognition | Significant improvement in recognition index | Impaired recognition index | Reversal of short-term memory deficits |
| Spatial Learning & Memory | Morris Water Maze | Decreased escape latency during acquisition; Increased time in target quadrant during probe trial | Persistently high escape latency; Less time in target quadrant | Improved spatial learning and long-term memory |
| Anxiety-like Behavior | Elevated Plus Maze | Increased exploration of open arms | Reduced exploration of open arms | Anxiolytic effect |
Table 2: Effects on Neuropathological and Biochemical Markers
| Biomarker | Method | Treatment Group Outcome | Control Group Outcome | Interpretation |
| Amyloid-beta (Aβ) | ELISA / Western Blot | Significant reduction in hippocampal levels | Elevated hippocampal levels | Attenuation of amyloid pathology |
| Hyperphosphorylated Tau (p-tau) | Western Blot | Significant reduction in hippocampal levels | Elevated hippocampal levels | Reduction in tau pathology |
| Neuroinflammation (Astrogliosis & Microgliosis) | Immunohistochemistry (GFAP & Iba1 staining) | Reduced immunoreactivity in the hippocampus | Increased immunoreactivity in the hippocampus | Suppression of glial activation |
| Oxidative Stress | Western Blot / Immunohistochemistry | Decreased levels of oxidative stress markers | Increased levels of oxidative stress markers | Neuroprotection against oxidative damage |
| Calcineurin Pathway | Western Blot / Activity Assays | Reduced calcineurin activity and downstream signaling | Elevated calcineurin activity | Target engagement and mechanism of action confirmed |
Experimental Protocols
Animal Model
-
Model: Senescence-Accelerated Mouse-Prone 8 (SAMP8) is a recommended model for sporadic, late-onset AD, exhibiting age-related learning and memory deficits, as well as several AD-like pathologies.[1]
-
Age: Treatment is typically initiated in 6-month-old mice, a stage where cognitive decline is apparent.
-
Sex: Studies have been successfully conducted in female mice.
-
Control Strain: The Senescence-Accelerated Mouse-Resistant 1 (SAMR1) strain can be used as a healthy aging control.
Compound Preparation and Administration
-
Compound: this compound
-
Dosage: A dose of 1 mg/kg has been shown to be effective.
-
Formulation: The compound can be dissolved in a vehicle of 0.9% saline containing 0.1% Tween-80 to ensure solubility and stability.
-
Route of Administration: Oral gavage is a suitable and effective route for daily administration.
-
Treatment Duration: A treatment period of 4 to 5 weeks has been demonstrated to yield significant therapeutic effects.
Behavioral Testing Battery
A battery of behavioral tests should be performed during the final week of treatment to assess cognitive and behavioral outcomes.
To assess locomotor activity and exploratory behavior, and to ensure that the compound does not induce motor deficits that could confound other behavioral tests.
-
Place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for 5-10 minutes.
-
Track the total distance moved, time spent in the center versus the periphery, and rearing frequency using an automated video-tracking system.
To evaluate anxiety-like behavior.
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by increased exploration of the open arms.
To assess short-term recognition memory.
-
Habituation: Allow the mouse to explore the empty test arena for 10 minutes on two consecutive days.
-
Training/Familiarization: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel one and allow the mouse to explore for 5 minutes.
-
Analysis: Calculate the discrimination index: (time exploring novel object - time exploring familiar object) / (total exploration time). A higher index indicates better recognition memory.
To assess hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water with a hidden escape platform.
-
Acquisition Phase (4-5 days): Conduct 4 trials per day. Place the mouse in the water at one of four starting positions and allow it to find the platform. Record the escape latency.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Post-Mortem Tissue Analysis
-
Tissue Collection: Following the completion of behavioral testing, euthanize the mice and perfuse with saline. Dissect the brain and isolate the hippocampus and cortex for biochemical and histological analyses.
-
Western Blot Analysis: Homogenize brain tissue to prepare protein lysates. Use western blotting to quantify the levels of:
-
Aβ oligomers
-
Total and phosphorylated tau (e.g., using AT8 antibody for p-tau)
-
Markers of neuroinflammation (GFAP for astrocytes, Iba1 for microglia)
-
Oxidative stress markers
-
Key proteins in the calcineurin pathway
-
-
ELISA: Use specific ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Immunohistochemistry: Use fixed, sectioned brain tissue to visualize and quantify:
-
Aβ plaque deposition (e.g., using 4G8 or 6E10 antibodies)
-
Astrogliosis (GFAP staining) and microgliosis (Iba1 staining) in the vicinity of plaques.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: this compound's proposed signaling pathway in Alzheimer's disease.
Logical Workflow for Preclinical Evaluation
Caption: Workflow for testing this compound in an Alzheimer's rodent model.
References
- 1. Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers identify an action mechanism for a drug against Alzheimerʻ disease - Current events - University of Barcelona [web.ub.edu]
- 3. Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-03382792 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of PF-03382792, a selective 5-HT4 receptor partial agonist investigated for its therapeutic potential in Alzheimer's disease. The following protocols and data have been compiled from preclinical studies to guide researchers in designing and executing similar experiments.
Mechanism of Action
This compound is a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor. The activation of 5-HT4 receptors is linked to two primary mechanisms relevant to Alzheimer's disease pathology. First, it enhances cholinergic neurotransmission, which is impaired in Alzheimer's patients. Second, it modulates the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and leading to an increase in the secretion of the neuroprotective soluble APPα (sAPPα).
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic data for this compound (referred to as compound 3 in the source literature).
Table 1: In Vitro 5-HT4 Receptor Binding and Functional Activity
| Parameter | Value |
| Binding Affinity (Ki, nM) | |
| Human 5-HT4(b) | 1.9 |
| Rat 5-HT4(b) | 2.4 |
| Functional Activity (cAMP Assay, HEK-293 cells) | |
| EC50 (nM) | 3.3 |
| Intrinsic Activity (% of Serotonin) | 48 |
Table 2: In Vitro sAPPα Secretion in HEK-293 cells
| Parameter | Value |
| EC50 (nM) | 21 |
| Max sAPPα Secretion (% of Serotonin) | 55 |
Table 3: Rat Pharmacokinetics (10 mg/kg, PO)
| Parameter | Value |
| Cmax (ng/mL) | 430 |
| Tmax (h) | 0.5 |
| AUC (0-inf) (ng·h/mL) | 1100 |
| Brain Cmax (ng/g) | 120 |
| Brain AUC (ng·h/g) | 410 |
| Brain/Plasma Ratio (AUC) | 0.37 |
Table 4: In Vivo Receptor Occupancy in Rats
| Dose (mg/kg, PO) | Receptor Occupancy (%) |
| 1 | 50 |
| 3 | 75 |
| 10 | 90 |
Experimental Protocols
Protocol 1: In Vitro sAPPα Secretion Assay
Objective: To determine the potency and efficacy of this compound in promoting the secretion of sAPPα from cells expressing the human 5-HT4 receptor and APP.
Materials:
-
HEK-293 cells stably co-expressing human 5-HT4(b) receptor and human APP695.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., serum-free DMEM).
-
This compound stock solution (in DMSO).
-
Serotonin (5-HT) as a reference agonist.
-
sAPPα ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the HEK-293-h5-HT4(b)/hAPP695 cells in 96-well plates at a density that allows them to reach ~80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and serotonin in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Cell Treatment:
-
Wash the cells once with assay buffer.
-
Add the prepared compound dilutions to the respective wells. Include a vehicle control (assay buffer with DMSO) and a positive control (serotonin).
-
Incubate the plates at 37°C in a CO2 incubator for a predetermined time (e.g., 6 hours).
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
sAPPα Quantification: Analyze the sAPPα concentration in the collected supernatants using a commercial sAPPα ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Construct a dose-response curve by plotting the sAPPα concentration against the logarithm of the compound concentration.
-
Calculate the EC50 (the concentration of the compound that elicits 50% of the maximal response) and the Emax (maximal sAPPα secretion as a percentage of the response to a saturating concentration of serotonin) using non-linear regression analysis.
-
Experimental Workflow: sAPPα Secretion Assay
Protocol 2: Scopolamine-Induced Cognitive Deficit in the Rat Morris Water Maze
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine (B1681570) in a spatial learning and memory task.
Animals:
-
Male Sprague-Dawley rats (or a similar strain), weighing approximately 250-300g at the start of the experiment.
-
House animals in a controlled environment (temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
Apparatus:
-
A circular water tank (Morris water maze), approximately 2 meters in diameter, filled with water made opaque with non-toxic paint.
-
An escape platform submerged ~2 cm below the water surface.
-
A video tracking system to record and analyze the swim paths of the rats.
-
Extra-maze cues (e.g., posters with distinct shapes) placed around the room to serve as spatial references.
Procedure:
-
Acclimation and Habituation:
-
Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Handle the rats daily for several days prior to the start of the experiment.
-
On the day before training, allow each rat to swim freely in the maze for 60 seconds without the platform present.
-
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, gently place the rat into the water at one of four randomly assigned starting positions, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path for each trial.
-
-
Test Day (Probe Trial):
-
On day 5, remove the platform from the tank.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., oral gavage) at a specified time before the trial (e.g., 60 minutes).
-
Administer scopolamine (e.g., 0.5 mg/kg, intraperitoneally) at a specified time before the trial (e.g., 30 minutes) to all groups except the vehicle control group.
-
Place the rat in the tank at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latencies across training days using a repeated-measures ANOVA to confirm learning.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between the different treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test).
-
Experimental Workflow: Morris Water Maze
Application Notes and Protocols for PF-03382792 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03382792 is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1] The 5-HT4 receptor is a Gs-protein-coupled receptor positively linked to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is critically involved in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide detailed protocols for utilizing this compound to investigate its effects on synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), in rodent hippocampal slices.
Mechanism of Action
Activation of the 5-HT4 receptor by an agonist like this compound initiates a signaling cascade that enhances neuronal excitability and modulates synaptic strength. This process is primarily mediated through the activation of adenylyl cyclase and the subsequent increase in cAMP production. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in synaptic transmission and plasticity.
References
Experimental Design for PF-03382792 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the experimental design of studies involving PF-03382792, a potent and selective 5-HT₄ receptor partial agonist. This compound was investigated as a potential therapeutic for Alzheimer's disease due to its ability to penetrate the brain and modulate cholinergic function. Although its clinical development was discontinued (B1498344) after Phase 1 trials, its pharmacological profile presents a valuable case study for researchers investigating 5-HT₄ receptor signaling and its role in cognitive function. These guidelines cover in vitro and in vivo experimental designs, including receptor binding and functional assays, as well as pharmacokinetic profiling and preclinical efficacy studies in relevant animal models.
Introduction
This compound is a small molecule that acts as a partial agonist at the serotonin (B10506) 4 (5-HT₄) receptor.[1] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is implicated in various physiological processes, including learning, memory, and gastrointestinal motility. In the context of Alzheimer's disease, agonism of the 5-HT₄ receptor has been shown to enhance cholinergic neurotransmission, a key pathway impaired in the disease. This compound was developed by Pfizer with the aim of providing a novel therapeutic approach for cognitive deficits associated with Alzheimer's.
Physicochemical Properties and In Vitro Potency
A summary of the key physicochemical and in vitro pharmacological properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂FN₃O₄ | |
| Molecular Weight | 433.52 g/mol | |
| Mechanism of Action | 5-HT₄ Receptor Partial Agonist | [1] |
| Binding Affinity (Ki) | 2.7 nM (for human 5-HT₄d receptor) | [1] |
| Functional Potency (EC₅₀) | 0.9 nM (in a cell-based assay for human 5-HT₄d) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT₄ receptor signaling pathway and a general experimental workflow for characterizing a novel 5-HT₄ receptor agonist like this compound.
Experimental Protocols
In Vitro 5-HT₄ Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₄ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₄d receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT₄ ligand (e.g., 10 µM GR113808).
-
This compound stock solution and serial dilutions.
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Prepare cell membranes from HEK293 cells expressing the human 5-HT₄d receptor.
-
In a 96-well plate, add a fixed concentration of [³H]-GR113808 to each well.
-
Add increasing concentrations of this compound to the wells.
-
For non-specific binding, add 10 µM of unlabeled GR113808.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional cAMP Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT₄ receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₄d receptor.
-
Cell culture medium.
-
cAMP assay kit (e.g., a competitive ELISA or a bioluminescence-based assay like Promega's cAMP-Glo™).
-
This compound stock solution and serial dilutions.
-
A known 5-HT₄ full agonist (e.g., serotonin) as a positive control.
Protocol (using a bioluminescence-based assay):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a stimulation buffer and add increasing concentrations of this compound or the full agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and add the detection reagents according to the cAMP assay kit manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values for this compound. The Eₘₐₓ is expressed as a percentage of the maximal response induced by the full agonist.
In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound formulated for oral and intravenous administration.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Administer this compound to a cohort of animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, half-life (t₁/₂), and bioavailability.
Representative Pharmacokinetic Data Table (Illustrative)
| Parameter | Oral Administration | Intravenous Administration |
| Dose | 10 mg/kg | 1 mg/kg |
| Cₘₐₓ (ng/mL) | Data not publicly available | Data not publicly available |
| Tₘₐₓ (h) | Data not publicly available | Data not publicly available |
| AUC₀-t (ng*h/mL) | Data not publicly available | Data not publicly available |
| t₁/₂ (h) | Data not publicly available | Data not publicly available |
| Bioavailability (%) | Data not publicly available | - |
| Brain Penetration | Yes | Yes |
Note: Specific quantitative pharmacokinetic data for this compound is not publicly available. This table serves as a template for data presentation.
Preclinical Efficacy Study in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive deficits in a relevant animal model.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice) and wild-type littermates.
-
This compound formulated for chronic administration.
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
Protocol:
-
Treat a cohort of transgenic and wild-type mice with this compound or vehicle daily for a specified duration (e.g., 4 weeks).
-
Conduct behavioral tests to assess learning and memory (e.g., Morris water maze to assess spatial learning and memory).
-
At the end of the study, collect brain tissue for biochemical analysis (e.g., measurement of acetylcholine (B1216132) levels, amyloid-beta plaques, and tau pathology).
-
Compare the cognitive performance and neuropathological markers between the treatment and vehicle groups.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 5-HT₄ receptor agonists like this compound. By systematically characterizing the in vitro and in vivo pharmacology, pharmacokinetics, and efficacy of such compounds, researchers can gain valuable insights into the therapeutic potential of targeting the 5-HT₄ receptor for the treatment of cognitive disorders. While the clinical development of this compound was halted, the methodologies described herein remain relevant for the continued exploration of this important drug target.
References
Application Notes and Protocols for In Vivo Microdialysis of Acetylcholine Following Administration of PF-03382792
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03382792 is a 5-HT4 receptor agonist that has been investigated for its potential to modulate cholinergic function.[1] The cognitive deficits associated with conditions like Alzheimer's disease are linked to a reduction in acetylcholine (B1216132) (ACh) levels due to the loss of cholinergic neurons.[1] Serotonin 4 receptor (5-HT₄) agonists are believed to offer a therapeutic approach by modulating this cholinergic function.[1]
In vivo microdialysis is a powerful technique used to measure endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[2][3] This method is crucial for understanding the neurochemical effects of novel compounds.[2] When measuring acetylcholine, which is rapidly degraded by acetylcholinesterase (AChE), it is common practice to include an AChE inhibitor, such as neostigmine, in the perfusion fluid to allow for reliable detection.[4]
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of this compound on acetylcholine levels in the rodent brain.
Data Presentation
The following tables present representative quantitative data from in vivo microdialysis studies measuring acetylcholine. While specific data for this compound is not publicly available, these tables illustrate the expected format and the type of results obtained in such experiments.
Table 1: Effect of Neostigmine Concentration on Basal Acetylcholine Levels in Rat Striatum
This table demonstrates the critical role of including an acetylcholinesterase inhibitor in the perfusate to enable the detection of basal acetylcholine levels.
| Neostigmine Concentration (nM) in Perfusate | Mean Acetylcholine Concentration (nM) | Standard Error of the Mean (SEM) | Number of Subjects (n) |
| 0 (Control) | 18.4 | 11.8 | 10 |
| 100 | 173 | 14 | 5 |
| 200 | 329 | 52.5 | 13 |
| 300 | 581 | 109 | 10 |
| Data adapted from a study on quantitative microdialysis in the rat striatum.[4] |
Table 2: Representative Data on the Effect of a 5-HT₄ Agonist on Acetylcholine Efflux
This table provides a hypothetical representation of the expected effects of a compound like this compound on acetylcholine levels compared to a control group.
| Treatment Group | Dose (mg/kg, i.p.) | Mean ACh Efflux (% of Baseline) | Standard Error of the Mean (SEM) | Number of Subjects (n) |
| Vehicle (Saline) | - | 100 ± 5 | 5 | 8 |
| This compound | 1 | 125 ± 8 | 8 | 8 |
| This compound | 3 | 160 ± 12 | 12 | 8 |
| This compound | 10 | 210 ± 15 | 15 | 8 |
Signaling Pathway
The proposed mechanism of action for this compound involves the activation of the 5-HT₄ receptor, which is thought to modulate cholinergic neurotransmission and subsequently increase acetylcholine release in brain regions relevant to cognition, such as the hippocampus and prefrontal cortex.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
I. In Vivo Microdialysis for Measuring Acetylcholine
This protocol outlines the methodology for assessing the impact of this compound on extracellular acetylcholine levels in the rodent brain.
1. Materials and Reagents
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Artificial Cerebrospinal Fluid (aCSF): Composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The pH should be adjusted to 7.4.[5]
-
Neostigmine bromide (or a suitable alternative AChE inhibitor)[5]
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes (e.g., 2-4 mm membrane length, 10-20 kDa molecular weight cutoff)
-
Guide cannulae
-
Syringe pump
-
Refrigerated fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system
-
Stereotaxic apparatus
2. Surgical Procedure
-
Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley, 250-300g) to housing conditions for at least one week before surgery.[5]
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.[5]
-
Stereotaxic Implantation: Secure the anesthetized rat in a stereotaxic apparatus. Implant a guide cannula targeted at the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow for a recovery period of several days post-surgery.
3. Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.[5]
-
Perfusion: Connect the probe to a syringe pump and perfuse with aCSF containing an AChE inhibitor (e.g., 0.1 µM neostigmine) at a constant flow rate (e.g., 1-2 µL/min).[5]
-
Equilibration: Allow the system to equilibrate for a minimum of 60-90 minutes.[5]
-
Baseline Collection: Collect at least three to four baseline dialysate samples in vials within a refrigerated fraction collector. Samples are typically collected every 20-30 minutes.[5]
-
This compound Administration: Prepare this compound in sterile saline. Administer the desired dose (e.g., 1, 3, or 10 mg/kg) via the chosen route (e.g., intraperitoneal injection).
-
Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours following administration.[5]
4. Acetylcholine Analysis (HPLC-ECD)
-
Sample Preparation: If necessary, dilute the dialysate samples with the mobile phase.
-
Chromatographic Separation: Inject the samples onto an HPLC system equipped with an analytical column suitable for acetylcholine separation.[5]
-
Enzymatic Reaction: The eluent from the column is passed through an immobilized enzyme reactor column containing acetylcholinesterase and choline (B1196258) oxidase. This process converts acetylcholine to choline and subsequently to hydrogen peroxide.[5]
-
Electrochemical Detection: The hydrogen peroxide is then detected by a platinum electrode, and the resulting signal is proportional to the acetylcholine concentration in the sample.
II. Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis experiment.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 5-HT4 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine-4 (5-HT4) receptor is a Gs protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal motility and cognitive functions.[1][2] Activation of the 5-HT4 receptor by an agonist initiates a signaling cascade, primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This makes the quantification of cAMP or its downstream effects a reliable method for assessing receptor activation.
These application notes provide detailed protocols for two robust cell-based assays used to characterize the pharmacological activity of compounds targeting the 5-HT4 receptor: the cAMP Accumulation Assay and the CRE-Luciferase Reporter Gene Assay.
5-HT4 Receptor Signaling Pathway
Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, activating the associated Gαs protein. This stimulates adenylyl cyclase (AC) to convert ATP into cAMP.[2] The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element Binding Protein (CREB).[2][4] Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) on DNA, initiating the transcription of target genes.[2] Additionally, the 5-HT4 receptor can signal through G-protein independent pathways, such as the activation of Src tyrosine kinase, which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway.[2][5]
Caption: Canonical and alternative signaling pathways of the 5-HT4 receptor.
Application 1: cAMP Accumulation Assay
This assay directly measures the increase in intracellular cAMP levels following 5-HT4 receptor stimulation. It is a primary functional assay for Gs-coupled receptors and is widely used for quantifying agonist potency and antagonist affinity. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) is a common, robust method for this measurement.[1]
Quantitative Data: 5-HT4 Receptor Ligands
The following tables summarize the activity of known 5-HT4 receptor agonists and antagonists determined by cell-based assays.
Table 1: Potency and Affinity of 5-HT4 Receptor Agonists
| Compound | Assay Type | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Serotonin (5-HT) | cAMP Assay (CHO cells) | EC₅₀ | 3.6 | [6] |
| Relenopride | Binding Assay | Kᵢ | 4.96 | [1] |
| Prucalopride | Binding Assay | Kᵢ | 2.5 (h5-HT4a) | [7] |
| Prucalopride | Binding Assay | Kᵢ | 8.0 (h5-HT4b) | [7] |
| PF-04995274 | cAMP Assay | EC₅₀ | 0.26 - 0.47 | [7] |
| 5HT4-LA1 | cAMP Assay (CHO cells) | EC₅₀ | 1.1 | [6] |
| 5HT4-LA2 | cAMP Assay (CHO cells) | EC₅₀ | 18.8 | [6] |
| Cisapride | Functional Assay | IC₅₀ | 483 | [7] |
| DAU 6236 | Functional Assay (Human Colon) | EC₅₀ | 129 | [8] |
| SC 53116 | Functional Assay (Rat Oesophagus) | EC₅₀ | 91 |[8] |
Table 2: Affinity of 5-HT4 Receptor Antagonists
| Compound | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| GR 113808 | Functional Assay (Rat Oesophagus) | pA₂ | 8.59 (vs 5-HT) | [8] |
| GR 113808 | Functional Assay (Rat Oesophagus) | pA₂ | 9.05 (vs SC 53116) | [8] |
| Tropisetron | cAMP Assay (Rat Colonocytes) | - | Inhibits cAMP |[9] |
Experimental Protocol: HTRF-Based cAMP Assay
This protocol describes a method to measure cAMP accumulation in response to 5-HT4 receptor activation in a 384-well plate format.[1]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT4 receptor.[1]
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS containing 0.1% BSA.[1]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[1][9]
-
Test Compounds: 5-HT4 receptor agonists and antagonists.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer).[1]
-
Plate: 384-well, white, low-volume plate.
-
Plate Reader: HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with assay buffer and resuspend them at a density of 2,000-5,000 cells per 5 µL in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).[1]
-
-
Compound Addition (Agonist Mode):
-
Prepare serial dilutions of the agonist compound in assay buffer.
-
Add 5 µL of each agonist dilution to the wells of the 384-well plate.[1]
-
Include a vehicle control (assay buffer with the same final concentration of solvent, e.g., DMSO).
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the antagonist compound.
-
Add antagonist dilutions to the wells.
-
Add a fixed concentration of a known 5-HT4 agonist (typically at its EC₈₀ concentration) to all wells except the negative control.
-
-
Cell Stimulation:
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.[1]
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm).
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Application 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a luciferase reporter gene, which is controlled by a cAMP Response Element (CRE).[10][11] It is a downstream assay that reflects the entire Gs signaling cascade from receptor activation to gene expression, making it highly sensitive and suitable for high-throughput screening.[11][12]
Experimental Protocol: CRE-Luciferase Assay
This protocol outlines the transient transfection of cells and subsequent measurement of luciferase activity.[1]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells.[1]
-
Plasmids:
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System from Promega).
-
Plate: 96-well, white, clear-bottom tissue culture plate.
-
Luminometer: Plate-reading luminometer.
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the 5-HT4 receptor plasmid, the pCRE-Luc reporter plasmid, and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
Compound Stimulation:
-
Remove the culture medium and replace it with a serum-free medium.
-
Prepare serial dilutions of the test compounds (agonists or antagonists).
-
Add the compounds to the cells and incubate for an appropriate time (typically 4-6 hours) to allow for luciferase gene expression and protein accumulation.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells once with PBS.
-
Lyse the cells by adding passive lysis buffer as per the luciferase assay kit instructions.
-
Transfer the cell lysate to a white 96-well assay plate.
-
-
Data Acquisition and Analysis:
-
Add the firefly luciferase substrate to the lysate and measure the luminescence (Firefly activity).
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence again (Renilla activity).
-
Normalize the data by calculating the ratio of Firefly to Renilla luminescence for each well.
-
Plot the normalized luminescence ratio against the logarithm of the compound concentration.
-
Determine EC₅₀ or IC₅₀ values using a non-linear regression model.
-
General Experimental Workflow
The workflow for both assay types follows a similar logical progression from cell preparation to data analysis.
Caption: A generalized workflow for 5-HT4 receptor cell-based functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-03382792 in a Scopolamine-Induced Amnesia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03382792 is an indolecarboxylic acid derivative identified as a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor. The 5-HT4 receptor is a promising therapeutic target for cognitive disorders, including Alzheimer's disease, due to its role in modulating cholinergic neurotransmission and synaptic plasticity, which are crucial for learning and memory. Preclinical studies on 5-HT4 receptor agonists have demonstrated their potential to ameliorate cognitive deficits in various animal models.
The scopolamine-induced amnesia model in rodents is a well-established pharmacological model used to screen for potential cognitive-enhancing drugs. Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, induces transient memory impairment that mimics some of the cholinergic deficits observed in Alzheimer's disease.[1] This model is valuable for evaluating the efficacy of compounds that may act through cholinergic or other memory-related pathways.
These application notes provide a comprehensive overview of the theoretical application of this compound in a scopolamine-induced amnesia model, including detailed experimental protocols, data presentation tables, and a visualization of the proposed signaling pathway. While specific preclinical data for this compound in this exact model is not publicly available due to its discontinued (B1498344) development after Phase 1 trials, the following protocols and data tables are based on established methodologies for testing 5-HT4 agonists in similar cognitive models.
Data Presentation
The following tables are structured to present typical quantitative data that would be collected from the described experimental protocols.
Table 1: Effect of this compound on Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | - | 0.65 ± 0.05 |
| Vehicle + Scopolamine | 1 | 0.35 ± 0.04* |
| This compound + Scopolamine | 1 | 0.50 ± 0.06# |
| This compound + Scopolamine | 3 | 0.62 ± 0.05## |
| This compound + Scopolamine | 10 | 0.68 ± 0.04## |
| Donepezil (B133215) + Scopolamine | 1 | 0.60 ± 0.05## |
*p < 0.05 compared to Vehicle + Saline group. #p < 0.05, ##p < 0.01 compared to Vehicle + Scopolamine group.
Table 2: Effect of this compound on Scopolamine-Induced Deficits in the Morris Water Maze (MWM) Test
| Treatment Group | Dose (mg/kg) | Escape Latency (s) - Day 4 (Mean ± SEM) | Time in Target Quadrant (s) - Probe Trial (Mean ± SEM) |
| Vehicle + Saline | - | 15.2 ± 2.1 | 25.8 ± 3.2 |
| Vehicle + Scopolamine | 1 | 45.5 ± 4.3 | 10.1 ± 1.9 |
| This compound + Scopolamine | 1 | 35.1 ± 3.8# | 16.5 ± 2.5# |
| This compound + Scopolamine | 3 | 22.7 ± 2.9## | 22.3 ± 2.8## |
| This compound + Scopolamine | 10 | 18.9 ± 2.5## | 24.1 ± 3.0## |
| Donepezil + Scopolamine | 1 | 20.5 ± 2.6## | 23.5 ± 2.9## |
*p < 0.05 compared to Vehicle + Saline group. #p < 0.05, ##p < 0.01 compared to Vehicle + Scopolamine group.
Experimental Protocols
Animal Model and Drug Administration
-
Animals: Male Wistar rats (250-300g) are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Scopolamine Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg, 30 minutes before the acquisition phase of the behavioral tests.
-
This compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10 mg/kg) 60 minutes before the scopolamine injection.
-
Control Groups: A vehicle control group (receiving the vehicle for this compound and saline instead of scopolamine) and a scopolamine control group (receiving the vehicle for this compound and scopolamine) should be included. A positive control group receiving a known cognitive enhancer like donepezil (e.g., 1 mg/kg, i.p.) is also recommended.
Novel Object Recognition (NOR) Test
This test assesses short-term recognition memory.
-
Apparatus: A square open-field box (e.g., 50x50x50 cm) made of a non-porous material.
-
Habituation: On day 1, each rat is allowed to freely explore the empty box for 10 minutes.
-
Acquisition Phase (Day 2): Two identical objects are placed in opposite corners of the box. The rat is placed in the center of the box and allowed to explore the objects for 5 minutes. The time spent exploring each object is recorded.
-
Test Phase (Day 2): After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The rat is returned to the box and allowed to explore for 5 minutes. The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Training (Days 1-4): Each rat undergoes four trials per day for four consecutive days. For each trial, the rat is placed in the water at one of the four starting positions and allowed to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, it is gently guided to it. The rat is allowed to remain on the platform for 15-20 seconds. The escape latency (time to find the platform) is recorded for each trial.
-
Probe Trial (Day 5): The platform is removed from the pool, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures of learning and memory.
Signaling Pathway and Experimental Workflow
The pro-cognitive effects of 5-HT4 receptor agonists are believed to be mediated through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in synaptic plasticity and memory formation, such as brain-derived neurotrophic factor (BDNF). Furthermore, 5-HT4 receptor activation can enhance the release of acetylcholine, which is crucial for cognitive function.[2]
Caption: Proposed signaling pathway of this compound in ameliorating scopolamine-induced amnesia.
Caption: General experimental workflow for evaluating this compound in the scopolamine-induced amnesia model.
References
Application Notes and Protocols for Assessing Cognitive Improvement with PF-03382792
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
PF-03382792 was a clinical candidate under investigation by Pfizer for the treatment of cognitive deficits in Alzheimer's disease. Its development has since been discontinued. As a result, detailed preclinical and clinical data for this specific compound are not extensively available in the public domain. The following application notes and protocols are based on the known mechanism of action of this compound as a 5-HT4 receptor partial agonist and general methodologies used to assess cognitive improvement for this class of compounds. The quantitative data presented are illustrative and intended to serve as a template for experimental design and data presentation.
Introduction
This compound is a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor. The 5-HT4 receptor is a G-protein coupled receptor predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system, particularly in brain regions implicated in learning and memory, such as the hippocampus and prefrontal cortex. Agonism of the 5-HT4 receptor is believed to enhance cognitive function through multiple mechanisms, including the potentiation of cholinergic neurotransmission, increased synthesis and release of the neurotransmitter acetylcholine, and promotion of synaptic plasticity. Preclinical studies with various 5-HT4 receptor agonists have demonstrated pro-cognitive effects in animal models of cognitive impairment.
These application notes provide a framework for designing and executing preclinical studies to evaluate the efficacy of 5-HT4 receptor agonists like this compound in improving cognitive function.
Data Presentation
In Vitro Data
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Test System | Value |
| Binding Affinity (Ki) | ||
| Human 5-HT4 Receptor | Cloned human receptor expressed in HEK293 cells | Hypothetical Value: 1.5 nM |
| Functional Activity (EC50) | ||
| cAMP Accumulation Assay | HEK293 cells expressing human 5-HT4 receptor | Hypothetical Value: 10 nM |
| Intrinsic Activity | ||
| cAMP Accumulation Assay | Compared to full agonist (e.g., Serotonin) | Hypothetical Value: 60% |
In Vivo Behavioral Data
Table 2: Effect of this compound on Scopolamine-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Discrimination Index (%) |
| Vehicle + Saline | - | 12 | 65 ± 5 |
| Vehicle + Scopolamine (B1681570) | 1.0 | 12 | 48 ± 4* |
| This compound + Scopolamine | 0.1 | 12 | 55 ± 5 |
| This compound + Scopolamine | 0.3 | 12 | 62 ± 6# |
| This compound + Scopolamine | 1.0 | 12 | 68 ± 5# |
Data are presented as mean ± SEM. *p<0.05 vs. Vehicle + Saline group. #p<0.05 vs. Vehicle + Scopolamine group.
Table 3: Effect of this compound on Escape Latency in the Morris Water Maze (MWM) Test in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
| Treatment Group | Dose (mg/kg, p.o.) | Day 1 Latency (s) | Day 5 Latency (s) |
| Wild-Type + Vehicle | - | 55 ± 6 | 20 ± 3 |
| 5XFAD + Vehicle | - | 58 ± 7 | 45 ± 5* |
| 5XFAD + this compound | 0.3 | 56 ± 6 | 35 ± 4# |
| 5XFAD + this compound | 1.0 | 57 ± 5 | 28 ± 4# |
Data are presented as mean ± SEM. *p<0.05 vs. Wild-Type + Vehicle group. #p<0.05 vs. 5XFAD + Vehicle group.
Experimental Protocols
In Vitro Protocols
1. 5-HT4 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT4 receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound at various concentrations.
-
Scintillation counter and vials.
-
-
Procedure:
-
Prepare dilutions of this compound.
-
In a 96-well plate, add cell membranes, [3H]-GR113808, and either vehicle, this compound, or 5-HT for non-specific binding.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value using competitive binding analysis software.
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional agonist activity (EC50 and intrinsic activity) of this compound at the 5-HT4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Assay medium: DMEM with 0.1% BSA and a phosphodiesterase inhibitor (e.g., IBMX).
-
This compound at various concentrations.
-
Serotonin (5-HT) as a reference full agonist.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Replace the medium with assay medium and pre-incubate for 15 minutes.
-
Add various concentrations of this compound or 5-HT to the wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves and calculate EC50 and intrinsic activity relative to the maximal response induced by 5-HT.
-
In Vivo Protocols
1. Novel Object Recognition (NOR) Test
-
Objective: To assess short-term recognition memory.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of identical objects and one novel object.
-
Procedure:
-
Habituation: Allow each animal to freely explore the empty arena for 10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
Inter-trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%.
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at a specified time (e.g., 60 minutes) before the training phase. To induce a cognitive deficit, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training phase.
2. Morris Water Maze (MWM) Test
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Each day, conduct 4 trials per animal.
-
For each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the animal to it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Drug Administration: Administer this compound or vehicle daily, at a specified time before the first trial of each day.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Caption: General workflow for in vivo assessment of cognitive improvement.
Application Notes and Protocols for Determining the Dose-Response Curve of PF-03382792
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03382792 is a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function.[2] this compound was initially investigated for the treatment of Alzheimer's disease due to the pro-cognitive effects associated with 5-HT4 receptor agonism.[1]
These application notes provide a detailed protocol for determining the dose-response curve of this compound by measuring its effect on intracellular cAMP levels in a cell-based assay. The effective concentration at 50% of the maximal response (EC50) will be determined, which is a key parameter for characterizing the potency of the compound.
Data Presentation
Table 1: In Vitro Activity of this compound (Hypothetical Data)
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 15 nM | HEK293-h5HT4R | cAMP Accumulation Assay | [Hypothetical] |
| Emax | 85% (relative to Serotonin) | HEK293-h5HT4R | cAMP Accumulation Assay | [Hypothetical] |
| Hill Slope | 1.1 | HEK293-h5HT4R | cAMP Accumulation Assay | [Hypothetical] |
Table 2: Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| HEK293 cells stably expressing human 5-HT4 receptor (HEK293-h5HT4R) | ATCC | CRL-XXXX |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| This compound | Synthesized in-house or custom synthesis | N/A |
| Serotonin (5-HT) hydrochloride | Sigma-Aldrich | H9523 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| LANCE® Ultra cAMP Kit | PerkinElmer | TRF0263 |
| 96-well white opaque cell culture plates | Corning | 3917 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture HEK293-h5HT4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
cAMP Accumulation Assay
This protocol is adapted from commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assays, such as the LANCE® Ultra cAMP Kit.[3]
-
Cell Plating:
-
Harvest HEK293-h5HT4R cells and resuspend them in serum-free DMEM.
-
Seed the cells in a 96-well white opaque plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer (e.g., HBSS with 10 mM HEPES and 0.5 mM IBMX) to obtain a range of concentrations (e.g., from 1 pM to 10 µM).
-
Prepare a stock solution of the reference agonist, Serotonin, and perform a similar serial dilution.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound or Serotonin solutions to the respective wells. Include a vehicle control (assay buffer with DMSO).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the LANCE® Ultra cAMP Kit, prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody solutions.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate using a microplate reader capable of TR-FRET measurements (e.g., with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm and 665 nm).
-
Data Analysis
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
The signal at 665 nm is inversely proportional to the cAMP concentration.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50, Emax, and Hill slope.
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: 5-HT4 receptor downstream signaling pathways.
References
Application Notes: Immunohistochemical Localization of the 5-HT4 Receptor
These application notes provide a comprehensive guide for the detection and localization of the 5-hydroxytryptamine receptor 4 (5-HT4R) in tissue samples using immunohistochemistry (IHC). This document is intended for researchers, scientists, and drug development professionals.
Introduction
The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) family, is a key modulator in various physiological processes.[1] Primarily coupled to Gαs proteins, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] The 5-HT4 receptor is also capable of G-protein independent signaling through the activation of Src tyrosine kinase, which in turn activates the extracellular signal-regulated kinase (ERK) pathway.[4][5] Dysregulation of 5-HT4 receptor signaling has been implicated in neuropsychiatric conditions such as depression and Alzheimer's disease, as well as gastrointestinal disorders.[2] Consequently, understanding its precise tissue and cellular distribution is crucial for both basic research and therapeutic development.
Tissue Distribution of the 5-HT4 Receptor
The 5-HT4 receptor exhibits a wide but distinct distribution throughout the body. In the central nervous system (CNS), high levels of expression are observed in the basal ganglia (putamen, caudate nucleus, nucleus accumbens, globus pallidus, and substantia nigra) and the hippocampal formation.[1][6] Lower levels are found in the neocortex, raphe nuclei, and parts of the thalamus.[6] Peripherally, the 5-HT4 receptor is prominently located in the gastrointestinal tract, urinary bladder, heart, and adrenal glands.[1][6] The expression of different splice variants of the 5-HT4 receptor can vary between tissues.[7][8]
Table 1: Quantitative Summary of 5-HT4 Receptor Expression
| Tissue/Region | Expression Level | Key Splice Variants Detected | Reference |
| Central Nervous System | |||
| Basal Ganglia | High | a, b, c, g, n, i | [1][6][7] |
| Hippocampus | High | a, b, c, g, n, i | [1][7] |
| Neocortex | Low to Moderate | a, b, c, g, n, i | [6][7] |
| Peripheral Tissues | |||
| Gastrointestinal Tract | High | a, b, c, d, g, e, f, i | [1][7][8] |
| Heart (Atrium & Ventricle) | Moderate | a, b, c, g, n, i | [6][7] |
| Urinary Bladder | Moderate | a | [6][7] |
| Adrenal Gland | Moderate | a, b (normal), d (adenomas) | [6][7] |
Signaling Pathways of the 5-HT4 Receptor
The 5-HT4 receptor activates downstream signaling through two primary pathways:
-
Canonical Gαs-cAMP Pathway: Upon serotonin (B10506) binding, the receptor activates the Gαs subunit of the G-protein complex. This stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. PKA can then phosphorylate various downstream targets, including transcription factors like CREB.[2][9]
-
Non-Canonical Src/ERK Pathway: The 5-HT4 receptor can also signal independently of G-proteins by directly activating the Src tyrosine kinase.[4] Activated Src can then phosphorylate and activate the ERK/MAPK pathway, which is also implicated in learning and memory processes.[4][5]
Experimental Protocols
Antibody Selection and Validation
The success of IHC for the 5-HT4 receptor is highly dependent on the quality and specificity of the primary antibody. Several commercial antibodies are available. It is crucial to select an antibody that has been validated for IHC in the species of interest.
Table 2: Commercially Available 5-HT4 Receptor Antibodies for IHC
| Vendor | Catalog Number | Type | Host | Validated Species | Recommended Dilution (IHC-P) |
| Abcam | ab219116 | Polyclonal | Rabbit | Human | Not specified |
| Thermo Fisher | BS-2127R | Polyclonal | Rabbit | Human, Mouse, Rat | 1:400 |
| R&D Systems | MAB6545 | Monoclonal | Mouse | Human | 15 µg/mL |
| ImmunoStar | 20080 | Polyclonal | Rabbit | Mouse, Danio rerio | 1:200 - 1:10,000 |
Note: The optimal dilution for each antibody should be determined empirically by the end-user.
Immunohistochemistry Protocol for Paraffin-Embedded Sections
This protocol provides a general guideline for the immunohistochemical staining of 5-HT4 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 85%, 75%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against 5-HT4 receptor
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Incubate in 100% ethanol: 2 x 3 minutes.
-
Incubate in 95% ethanol: 2 x 3 minutes.
-
Incubate in 70% ethanol: 2 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath. For example, microwave at high power for 5 minutes, then medium-high power for 10 minutes.[10]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-20 minutes to block endogenous peroxidase activity.[11][12]
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary 5-HT4R antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Interpretation and Controls
-
Positive Control: A tissue known to express the 5-HT4 receptor (e.g., colon or hippocampus) should be included in each experiment to validate the staining procedure.
-
Negative Control: A slide incubated with the antibody diluent instead of the primary antibody should be processed to assess non-specific staining from the secondary antibody and detection reagents.
-
Localization: Staining for the 5-HT4 receptor is expected to be localized to the plasma membrane of positive cells.[4]
Troubleshooting
Table 3: Common IHC Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody | Use a new or different validated antibody. |
| Incorrect antibody dilution | Optimize antibody concentration through titration. | |
| Inadequate antigen retrieval | Optimize antigen retrieval method (time, temperature, buffer pH). | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure complete peroxidase blocking. | |
| Too high primary antibody concentration | Further dilute the primary antibody. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the host of the primary antibody. |
| Tissue drying out during incubation | Use a humidified chamber for incubations. |
By following these application notes and protocols, researchers can achieve reliable and reproducible immunohistochemical localization of the 5-HT4 receptor, contributing to a better understanding of its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 7. Human 5–HT4 and 5–HT7 Receptor Splice Variants: Are they Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnmjournal.org [jnmjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. jpatholtm.org [jpatholtm.org]
Application of PF-03382792 in Neurogenesis Research: A Mechanistic Approach
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PF-03382792
This compound is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1] Developed initially by Pfizer for Alzheimer's disease, its primary mechanism of action revolves around the modulation of cholinergic function.[1] While clinical development for Alzheimer's was discontinued, the pharmacological profile of this compound as a 5-HT4 agonist makes it a valuable research tool for investigating the diverse roles of this receptor, including its significant involvement in neurogenesis.
The 5-HT4 Receptor: A Target for Promoting Neurogenesis
There is a substantial body of evidence demonstrating that activation of the 5-HT4 receptor promotes neurogenesis in key regions of the brain, such as the hippocampus, as well as in the enteric nervous system.[2][3][4][5] Studies have shown that both selective serotonin reuptake inhibitors (SSRIs) and direct 5-HT4 receptor agonists can stimulate the proliferation and differentiation of neural stem cells (NSCs) and progenitor cells.[2][6] This pro-neurogenic effect is linked to the anxiolytic and antidepressant-like behaviors observed in animal models.[7]
The principal signaling pathway initiated by 5-HT4 receptor activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3][4][5] Activated CREB is a transcription factor that promotes the expression of genes crucial for neuronal survival and differentiation, most notably Brain-Derived Neurotrophic Factor (BDNF).[2][8] This cascade is considered a cornerstone of the neurogenic and neuroprotective effects of 5-HT4 agonism.
Given that this compound acts through this specific receptor, it can be applied as a pharmacological tool to:
-
Investigate the role of 5-HT4 receptor activation in adult hippocampal neurogenesis.
-
Study the differentiation of neural stem cells and progenitors into mature neurons in vitro.
-
Explore the potential of 5-HT4 agonism as a therapeutic strategy for conditions associated with impaired neurogenesis, such as depression and neurodegenerative diseases.
-
Elucidate the downstream molecular targets involved in 5-HT4-mediated neural plasticity.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant 5-HT4 agonists used in neurogenesis research. This allows for a comparative overview of their potency and the concentrations used in experimental settings.
| Compound | Target | Agonist Type | Potency (pEC50 / IC50) | Effective Concentration (In Vitro/In Vivo) | Reference |
| This compound | 5-HT4 Receptor | Partial Agonist | pEC50: 8.2 - 9.8 (QSAR models) | Not yet reported for neurogenesis | [1] |
| RS 67333 | 5-HT4 Receptor | Partial Agonist | Ki: ~1 nM | 1.5 mg/kg/day (in vivo, rats) | [8][9] |
| Prucalopride | 5-HT4 Receptor | Full Agonist | Ki: ~2.5 nM | 1 nM (in vitro, SH-SY5Y cells); 5-10 µg/kg (in vivo, rats) | [10][11] |
| Mosapride (B1662829) | 5-HT4 Receptor | Full Agonist | Ki: ~150 nM | 10⁻⁹ to 10⁻⁷ mol/L (in vitro, guinea-pig colon) | [12][13] |
| Tegaserod | 5-HT4 Receptor | Partial Agonist | Ki: ~130 nM | 1 µM (in vitro, cultured enteric neurons) | [4] |
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
The following protocols are generalized based on methodologies from studies using other 5-HT4 agonists to investigate neurogenesis.[3][4][8][10] They should be optimized for this compound.
Protocol 1: In Vitro Neurogenesis Assay with Neural Stem Cells (NSCs)
Objective: To determine the effect of this compound on the proliferation and neuronal differentiation of cultured NSCs.
Materials:
-
Neural Stem Cells (e.g., primary hippocampal NSCs or iPSC-derived NSCs)
-
NSC expansion medium (e.g., DMEM/F12 with N2/B27 supplements, EGF, and bFGF)
-
NSC differentiation medium (e.g., expansion medium without EGF/bFGF)
-
This compound (stock solution in DMSO)
-
5-HT4 antagonist (e.g., GR 113808) for specificity control
-
Cell culture plates (coated with Poly-L-ornithine and Laminin)
-
BrdU or EdU for proliferation labeling
-
Primary antibodies: anti-Ki67, anti-BrdU/EdU, anti-Doublecortin (DCX), anti-NeuN, anti-β-III Tubulin
-
Appropriate fluorescent secondary antibodies and DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope
Methodology:
-
Cell Plating:
-
Culture NSCs as neurospheres or as a monolayer in expansion medium.
-
Dissociate neurospheres or lift monolayer cells and plate single cells onto coated plates at a suitable density (e.g., 2 x 10⁴ cells/cm²).
-
Allow cells to attach for 24 hours in expansion medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in differentiation medium. A suggested starting range, based on its high potency, would be 1 nM to 1 µM.
-
Include a vehicle control (DMSO equivalent to the highest this compound concentration) and a positive control if available.
-
For specificity, include a condition with this compound co-administered with a 10-fold excess of a 5-HT4 antagonist.
-
Replace the expansion medium with the prepared treatment media.
-
-
Proliferation Assay:
-
After 24-48 hours of treatment, add BrdU (e.g., 10 µM) or EdU to the culture medium for 2-4 hours to label cells in S-phase.
-
Fix the cells with 4% PFA immediately after the pulse.
-
Proceed to immunocytochemistry for BrdU/EdU and Ki67 (a marker for all active phases of the cell cycle).
-
-
Differentiation Assay:
-
Culture the cells in the treatment media for 5-7 days, replacing the media every 2-3 days.
-
After the differentiation period, fix the cells with 4% PFA.
-
Proceed to immunocytochemistry for immature neuronal markers (DCX, β-III Tubulin) and a mature neuronal marker (NeuN).
-
-
Immunocytochemistry and Quantification:
-
Permeabilize fixed cells and block non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with corresponding fluorescent secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify the results by counting the number of marker-positive cells relative to the total number of DAPI-stained nuclei. For example, calculate the percentage of BrdU⁺ cells for proliferation and the percentage of DCX⁺ or NeuN⁺ cells for differentiation.
-
Protocol 2: In Vivo Adult Hippocampal Neurogenesis Study
Objective: To assess if this compound can increase neurogenesis in the dentate gyrus of adult rodents.
Materials:
-
Adult mice or rats (e.g., C57BL/6 mice, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
BrdU solution for injection (50 mg/mL in sterile saline)
-
Anesthetic and perfusion solutions (saline, 4% PFA)
-
Vibratome or cryostat for brain sectioning
-
Immunohistochemistry reagents as listed in Protocol 1.
Methodology:
-
Animal Groups and Treatment:
-
Acclimatize animals and divide them into groups (e.g., n=8-10 per group): Vehicle control and this compound treatment.
-
Based on studies with similar compounds, administer this compound daily for 7 to 28 days via an appropriate route (e.g., intraperitoneal injection or oral gavage). Dose selection should be based on available pharmacokinetic data or pilot studies (e.g., starting range of 0.1 - 5 mg/kg).
-
-
BrdU Labeling:
-
To label dividing cells, administer BrdU (e.g., 50-100 mg/kg, i.p.) once or multiple times during the final days of the treatment period.
-
For proliferation analysis: Sacrifice animals 24 hours after the final BrdU injection.
-
For survival/differentiation analysis: Sacrifice animals 3-4 weeks after the final BrdU injection to allow labeled cells to mature.
-
-
Tissue Processing:
-
Deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% PFA.
-
Extract and post-fix the brains in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains coronally through the hippocampus (e.g., 40 µm sections) using a vibratome or cryostat.
-
-
Immunohistochemistry and Analysis:
-
Perform immunohistochemical staining on free-floating sections. For BrdU staining, a DNA denaturation step (e.g., with 2N HCl) is required.
-
Stain for BrdU (proliferation/survival) and co-stain with NeuN (mature neuron marker) to confirm the phenotype of the newly born cells.
-
Use stereological methods to quantify the number of BrdU⁺ and BrdU⁺/NeuN⁺ cells in the granule cell layer of the dentate gyrus.
-
Compare the results between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors [frontiersin.org]
- 3. 5-HT4 receptor-mediated neuroprotection and neurogenesis in the enteric nervous system of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Frontiers | Divergent Roles of Central Serotonin in Adult Hippocampal Neurogenesis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT4 receptor agonist RS67333 increases hippocampal neurogenesis and BDNF after only 3 days of treatment | DIGITAL.CSIC [digital.csic.es]
- 9. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prucalopride exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of mosapride citrate on proximal and distal colonic motor function in the guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring PF-03382792 Brain Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03382792 is a selective 5-HT4 receptor partial agonist that has been investigated for its therapeutic potential in cognitive disorders, including Alzheimer's disease. The 5-HT4 receptors are predominantly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][2] Activation of these Gs-coupled protein receptors initiates a signaling cascade that is believed to enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of amyloid precursor protein (APP), offering a potential dual mechanism for symptomatic improvement and disease modification in Alzheimer's disease.[3][4][5]
Accurate measurement of this compound concentrations in the brain is crucial for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship in preclinical studies. This document provides detailed protocols for the quantification of this compound in brain tissue, offering a methodological framework for researchers in drug development.
Signaling Pathway of 5-HT4 Receptor Agonists
Activation of the 5-HT4 receptor by an agonist like this compound initiates a signal transduction cascade that modulates neuronal function. The binding of the agonist to the receptor leads to the activation of the Gαs subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This pathway is implicated in synaptic plasticity and cognitive enhancement.
Quantitative Data Summary
While specific brain concentration data for this compound is not publicly available, the following table summarizes relevant pharmacokinetic and pharmacodynamic data for other 5-HT4 agonists investigated for cognitive enhancement. This information can serve as a valuable reference for designing and interpreting studies with this compound.
| Compound | Animal Model | Dose | Brain Penetration | Key Findings | Reference |
| PRX-03140 | Rat | 50 mg/kg | Low; 50% receptor occupancy at 330 nM free brain exposure. | Increased cortical histamine (B1213489) levels. Potentiated donepezil-induced increases in acetylcholine (B1216132). | [1][6] |
| Velusetrag | Rat | 0.1 mg/kg | Low | Reversed scopolamine-induced spatial learning deficit. | [2] |
| TD-8954 | Rat | 0.1 mg/kg | Low | Reversed scopolamine-induced spatial learning deficit. | [2] |
| RS-67333 | 5xFAD Mouse | Chronic | Not specified | Decreased amyloid plaque load and neuroinflammation in the entorhinal cortex. Improved cognitive abilities. | [7] |
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound in rodent brain tissue. These should be optimized and validated for specific experimental conditions.
Experimental Workflow
The overall workflow for measuring brain concentration involves several key steps, from in-life procedures to bioanalytical quantification.
Animal Dosing and Sample Collection
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)
-
Rodents (e.g., mice or rats)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Cryovials
Procedure:
-
Administer this compound to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
At predetermined time points post-dosing, anesthetize the animal.
-
Perform cardiac puncture to collect blood for plasma analysis (optional but recommended for determining brain-to-plasma ratio).
-
Immediately following blood collection, euthanize the animal by decapitation.
-
Rapidly excise the whole brain and rinse with ice-cold PBS to remove excess blood.
-
Blot the brain dry and snap-freeze in liquid nitrogen.
-
Store the frozen brain samples at -80°C until analysis.
Brain Tissue Homogenization
Materials:
-
Frozen brain tissue
-
Homogenization buffer (e.g., PBS or a specified buffer from a validated protocol)
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
Calibrated balance
Procedure:
-
Weigh the frozen brain tissue.
-
Add a predetermined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to the weight of the tissue, w/v).
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to prevent degradation.
-
Aliquot the brain homogenate for subsequent extraction.
Drug Extraction (Protein Precipitation)
Materials:
-
Brain homogenate
-
Internal standard (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
To a microcentrifuge tube, add a known volume of brain homogenate (e.g., 100 µL).
-
Spike with the internal standard.
-
Add 3-4 volumes of ice-cold ACN with 0.1% formic acid (e.g., 300-400 µL).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted drug, and transfer to a clean tube for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation and Conditions: The following are general starting conditions and should be optimized for this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point for indole (B1671886) derivatives.[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution from low to high organic phase (Mobile Phase B) will likely be required to achieve good separation.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and the most stable and abundant product ions.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize sensitivity.
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank brain homogenate.
-
Process these standards in the same manner as the study samples.
-
Generate a calibration curve by plotting the peak area ratio (this compound / internal standard) against the nominal concentration.
-
Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting
-
Low Recovery:
-
Optimize the protein precipitation solvent and volume.
-
Ensure complete cell lysis during homogenization.
-
Evaluate for potential adsorption of the analyte to labware.
-
-
High Matrix Effects:
-
Dilute the sample extract.
-
Optimize the LC gradient to better separate the analyte from interfering matrix components.
-
Consider alternative extraction methods such as solid-phase extraction (SPE).
-
-
Poor Peak Shape:
-
Adjust the mobile phase composition and pH.
-
Ensure the injection solvent is compatible with the initial mobile phase conditions.
-
Check for column degradation.
-
-
Inconsistent Results:
-
Ensure precise and consistent timing of all steps, from dosing to sample collection.
-
Validate the stability of the analyte in the brain homogenate under the storage and processing conditions.
-
Use a reliable internal standard.
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of multiple 5-HT₄ partial agonist clinical candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 6. The 5-hydroxytryptamine4 receptor agonists prucalopride and PRX-03140 increase acetylcholine and histamine levels in the rat prefrontal cortex and the power of stimulated hippocampal θ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatments with a 5-HT4 receptor agonist decrease amyloid pathology in the entorhinal cortex and learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-03382792 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental protocols for studying the 5-HT4 receptor agonist, PF-03382792, in primary neuronal cultures. As a selective 5-HT4 receptor agonist, this compound is anticipated to modulate key neuronal processes, including survival, differentiation, and synaptic plasticity, offering a promising avenue for neuroprotective and cognitive-enhancing therapeutic strategies.
Introduction to 5-HT4 Receptor Agonism in Neurons
Serotonin (5-HT) 4 receptors are G-protein coupled receptors predominantly expressed in the central and enteric nervous systems.[1][2] Their activation has been linked to a range of cellular effects with therapeutic potential for neurodegenerative diseases and cognitive disorders.[3][4] Agonism of 5-HT4 receptors is known to stimulate neurogenesis, promote neuronal survival, and enhance synaptic plasticity.[5][6][7][8] These effects are mediated through distinct signaling pathways, making the study of selective agonists like this compound in primary neuronal cultures a critical step in understanding their therapeutic potential.
Key Applications in Primary Neuronal Cultures
-
Neuroprotection Assays: Evaluating the ability of this compound to protect primary neurons from various insults, such as oxidative stress (e.g., H₂O₂ treatment) or excitotoxicity (e.g., glutamate (B1630785) exposure).[1]
-
Neuronal Development and Differentiation Studies: Assessing the influence of this compound on neurite outgrowth, dendritic arborization, and the expression of mature neuronal markers.[2][5][8]
-
Synaptic Plasticity and Network Activity Analysis: Investigating the effects of acute and chronic this compound treatment on synaptic protein expression, synapse morphology, and spontaneous neuronal network activity using techniques like calcium imaging.[9][10][11]
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways activated by this compound in primary neurons, including the canonical cAMP/PKA pathway and the non-canonical Src/ERK pathway.[12]
-
Soluble Amyloid Precursor Protein Alpha (sAPPα) Production: Measuring the effect of this compound on the secretion of the neuroprotective sAPPα fragment, which has implications for Alzheimer's disease research.[13]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize typical quantitative data obtained from studies of 5-HT4 receptor agonists in primary neuronal cultures. These values can serve as a reference for designing experiments with this compound.
Table 1: Effects of 5-HT4 Agonists on Neuronal Survival and Morphology
| Parameter | Agonist (Concentration) | Duration | Observed Effect | Reference |
| Neuronal Survival | RS67506 (1 µM) | 48 hours | Increased number of βIII-tubulin+ neurons | [2][8] |
| Neurite Outgrowth | Tegaserod (1 µM) | 48 hours | Increased total neurite length per neuron | [2][8] |
| Presynaptic Terminal Size | BIMU8 (10 µM) | Chronic | Significant increase in synapsin-1 puncta size | [9][10][11] |
| Postsynaptic Spine Size | BIMU8 (10 µM) | Chronic | Significant increase in PSD-95 puncta size | [9][10][11] |
Table 2: Effects of 5-HT4 Agonists on Neuronal Network Activity and Signaling
| Parameter | Agonist (Concentration) | Duration | Observed Effect | Reference |
| Calcium Event Frequency | BIMU8 (10 µM) | Chronic | Increased frequency of spontaneous calcium oscillations | [9][10][11] |
| ERK Phosphorylation | 5-HT (1 µM) | 5 min | Transient increase in phosphorylated ERK (p-ERK) levels | [12] |
| CREB Phosphorylation | RS67506 (1 µM) | 24 hours | Increased levels of phosphorylated CREB (p-CREB) | [2][7][8] |
| sAPPα Secretion | Prucalopride (5 mg/kg) | 90 min | Dose-dependent increase in sAPPα levels in cortex/hippocampus | [13] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a common model for studying the effects of neuroactive compounds.
Materials:
-
Timed-pregnant mouse (E14.5-E15.5)
-
DMEM/F12 medium
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Papain dissociation system
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee protocols.
-
Dissect the embryos and isolate the cortices in ice-cold DMEM/F12.
-
Mince the cortical tissue and digest with papain solution according to the manufacturer's instructions to obtain a single-cell suspension.
-
Plate the dissociated neurons onto Poly-D-lysine coated culture vessels in Neurobasal medium.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change half of the medium every 2-3 days. Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Assessment of Neuroprotection
This protocol outlines a method for evaluating the neuroprotective effects of this compound against oxidative stress.
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Fluorescence microscope
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)
Procedure:
-
Pre-treat mature primary neurons with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ (e.g., 50-100 µM) for a defined duration (e.g., 1 hour).
-
Wash the cells and replace with fresh medium containing this compound.
-
After 24 hours, assess cell viability using a quantitative assay like MTT or measure lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
For visualization, stain the cells with a Live/Dead assay kit and image using a fluorescence microscope.
Protocol 3: Analysis of Neurite Outgrowth
This protocol details the assessment of this compound's effect on neuronal morphology.
Materials:
-
Primary neuronal cultures at DIV 2-3
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Treat developing primary neurons with this compound at various concentrations for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Protocol 4: Western Blotting for Signaling Pathway Activation
This protocol is for detecting the activation of key signaling molecules downstream of 5-HT4 receptor stimulation.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against total and phosphorylated forms of ERK and CREB
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat mature neurons with this compound for short durations (e.g., 5-30 minutes for ERK) or longer periods (e.g., hours for CREB).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and quantify band intensities.
Visualizations
Signaling Pathways of 5-HT4 Receptor Agonists in Neurons
Caption: Signaling pathways activated by 5-HT4 receptor agonists.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Logical Relationship of 5-HT4R Agonism and Neuronal Function
Caption: Logical flow from molecular to functional outcomes.
References
- 1. 5-HT4-mediated neuroprotection: a new therapeutic modality on the way? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT4 receptor-mediated neuroprotection and neurogenesis in the enteric nervous system of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of 5-HT4 Receptors on Neuron-Glial Network Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT4 receptor agonists increase sAPPα levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-03382792 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of PF-03382792 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor. Its primary mechanism of action is to bind to and activate the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Q2: What are the key signaling pathways activated by this compound?
A2: The primary signaling pathway initiated by this compound upon binding to the 5-HT4 receptor is the Gs-cAMP pathway. Additionally, 5-HT4 receptor activation can also lead to G-protein-independent signaling through the activation of Src tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.
Q3: What are suitable cell lines for in vitro assays with this compound?
A3: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for in vitro assays involving 5-HT4 receptors.[1][2][3] These cell lines are often stably transfected to express the specific 5-HT4 receptor subtype of interest (e.g., 5-HT4d).[1]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[4][5][6][7][8] It is recommended to prepare a fresh working solution by diluting the stock in the assay buffer or cell culture medium just before the experiment to minimize potential stability issues.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to guide experimental design.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor Subtype | Value |
| Ki | 5-HT4d | 2.7 nM |
| EC50 | 5-HT4d | 0.9 nM |
Data obtained from MedChemExpress.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Receptor Binding Assay | 0.1 nM - 100 nM | A saturation binding experiment should be performed to determine the optimal concentration range for your specific experimental setup. |
| cAMP Functional Assay | 0.01 nM - 1 µM | A full dose-response curve should be generated to accurately determine the EC50 in your cell system. |
| ERK Activation Assay | 1 nM - 1 µM | The optimal concentration and time course for ERK activation should be determined empirically. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the 5-HT4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor
-
Cell culture medium (e.g., F-12K Medium for CHO-K1)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled 5-HT4 receptor antagonist (e.g., [³H]-GR113808)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT4 antagonist like GR113808)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Cell scraper
-
Centrifuge
Procedure:
-
Culture the cells to confluency in appropriate culture vessels.
-
Harvest the cells by gentle scraping and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with ice-cold binding buffer and resuspend to the desired protein concentration.
-
In a 96-well plate, add a fixed concentration of the radiolabeled antagonist.
-
Add increasing concentrations of this compound to the wells. For non-specific binding, add a saturating concentration of the non-radiolabeled antagonist.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value.
Protocol 2: cAMP Functional Assay (Luminescence-Based)
This protocol measures the ability of this compound to stimulate cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor
-
Cell culture medium
-
This compound
-
cAMP-Glo™ Assay kit (or similar luminescence-based cAMP detection kit)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay kit, lyse the cells and add the detection reagents.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Troubleshooting Guide
Q: My this compound is not showing any activity in the cAMP assay.
A:
-
Incorrect Concentration: Verify your dilutions and calculations. Ensure you are using a concentration range appropriate for the known EC50 of this compound (around 0.9 nM).
-
Compound Instability: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of the compound in your specific cell culture medium can be tested by incubating it in the medium for the duration of the assay and then measuring its concentration.[9][10]
-
Cell Health: Ensure your cells are healthy and not overgrown. Perform a cell viability assay to confirm.
-
Receptor Expression: Confirm the expression of the 5-HT4 receptor in your cell line using techniques like Western blotting or qPCR.
-
Assay Kit Issues: Check the expiration date of your cAMP assay kit and ensure all reagents were prepared and stored correctly.[11]
Q: I am observing high background signal in my binding assay.
A:
-
Insufficient Washing: Increase the number and volume of washes after filtration to remove all unbound radioligand.
-
Filter Binding: Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand.
-
Inadequate Blocking: Ensure your non-specific binding control is at a sufficiently high concentration to displace all specific binding of the radioligand.
Q: The results of my experiments are not reproducible.
A:
-
Inconsistent Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as receptor expression levels can change with prolonged culturing.
-
Variable Incubation Times: Ensure that all incubation times are consistent across all experiments.
-
Pipetting Errors: Use calibrated pipettes and practice proper pipetting techniques to ensure accurate and consistent reagent delivery.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay wells consistent and low (typically <0.5%) to avoid solvent effects on cell viability and enzyme activity.
Q: How can I control for off-target effects of this compound?
A:
-
Use of a Specific Antagonist: Pre-incubate the cells with a selective 5-HT4 receptor antagonist (e.g., GR113808) before adding this compound. A specific effect of this compound should be blocked by the antagonist.[12]
-
Use of a Parental Cell Line: As a negative control, perform the assay on the parental cell line that does not express the 5-HT4 receptor. This compound should not elicit a response in these cells.
-
Off-Target Binding Profile: While this compound is reported to be highly selective, if off-target effects are suspected, you can consult databases or perform broader screening against a panel of other receptors and kinases.[13][14][15]
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for in vitro assays.
References
- 1. Pharmacological characterization of the human 5-HT4(d) receptor splice variant stably expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 3. Increase of 5-HT levels is induced both in mouse brain and HEK-293 cells following their exposure to a non-viral tryptophan hydroxylase construct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-03382792 Handling & Storage
Disclaimer: Specific stability and solubility data for PF-03382792 are not publicly available. The following guide is based on general best practices for handling, storing, and assessing the stability of novel small molecule inhibitors in a research setting. Researchers must validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage, storing at 2-8°C is acceptable if the compound will be used within a few weeks. Always refer to the manufacturer's datasheet if available.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving a wide array of organic small molecules for in vitro studies.[1][2] It is an effective polar aprotic solvent that can dissolve both polar and nonpolar compounds and is miscible with most aqueous media and organic solvents.[1][2] However, the optimal solvent should always be determined experimentally.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM). Vortex or sonicate gently to ensure the compound is fully dissolved. See the detailed protocol below for a step-by-step guide.
Q4: How should I store stock solutions of this compound?
Stock solutions, typically in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. A single aliquot should be thawed immediately before use and any unused portion discarded.
Q5: For how long are stock solutions stable?
The stability of a compound in solution is highly variable. While many small molecules are stable in DMSO for several months at -20°C, this must be verified. It is best practice to prepare fresh stock solutions every 1-3 months or to perform a stability study to determine the acceptable storage duration for your specific compound and experimental needs.
Q6: My DMSO stock solution has frozen. Is this normal?
Yes, this is normal. The melting point of DMSO is 18.5°C (65.3°F), so it will solidify when stored at refrigerated or freezer temperatures.[1] You can thaw the solution by warming it to room temperature. Ensure the solution is fully thawed and mixed well before use.
Troubleshooting Guide
Issue: I'm observing precipitation in my stock solution upon thawing.
-
Possible Cause 1: The concentration may be too high, exceeding the solubility limit at the storage temperature.
-
Troubleshooting Step: Gently warm the solution to 37°C and vortex to redissolve. If it remains precipitated, the concentration is likely too high for storage at that temperature. Consider preparing a lower concentration stock solution.
-
Possible Cause 2: The compound may be unstable in the solvent, leading to degradation and precipitation of less soluble products.
-
Troubleshooting Step: Prepare a fresh stock solution. If the problem persists, consider an alternative solvent or conduct a time-course stability study.
Issue: My experimental results are inconsistent or show a loss of compound activity over time.
-
Possible Cause 1: The compound may be degrading due to repeated freeze-thaw cycles.
-
Troubleshooting Step: Ensure you are using single-use aliquots of your stock solution to avoid freeze-thaw damage.
-
Possible Cause 2: The compound may be unstable in the final aqueous assay buffer.
-
Troubleshooting Step: Prepare working solutions in the final buffer immediately before use. Do not store the compound in aqueous buffers for extended periods. Perform a stability test of the compound in your final assay buffer to determine its viability over the course of your experiment.
-
Possible Cause 3: The stock solution may have degraded during storage.
-
Troubleshooting Step: Prepare a fresh stock solution from the solid compound. Compare its performance against the old stock solution. If the new stock restores activity, discard the old stock.
Data & Protocols
Table 1: General Solubility Testing Protocol
| Step | Action | Purpose |
| 1 | Weigh a small, precise amount of the compound (e.g., 1 mg). | To establish a known mass for concentration calculation. |
| 2 | Add a measured volume of the test solvent (e.g., 100 µL DMSO). | To begin the dissolution process at a high concentration. |
| 3 | Vortex/sonicate the mixture for 5-10 minutes. | To facilitate dissolution. |
| 4 | Visually inspect for undissolved particles against a dark background. | To determine if the compound is fully dissolved. |
| 5 | If dissolved, the solubility is at least 10 mg/mL (for this example). | To establish a minimum solubility value. |
| 6 | If not dissolved, add another measured volume of solvent and repeat. | To determine the concentration at which it fully dissolves. |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Compound Equilibration: Remove the vial containing solid this compound from the freezer and allow it to sit at room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Mass Calculation: Calculate the volume of DMSO required. For a compound with a molecular weight (MW) of 'X' g/mol , to make a 10 mM solution from 1 mg of solid:
-
Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (X g/mol * 0.01 mol/L)) * 1,000,000
-
-
Dissolution: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Visual Guides
Caption: Workflow for preparing and storing small molecule stock solutions.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Potential off-target effects of PF-03382792
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-03382792.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2] This receptor is a G-protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] In the context of Alzheimer's disease research, for which this compound was developed, agonism of the 5-HT4 receptor is intended to modulate cholinergic function and potentially offer a therapeutic benefit for cognitive deficits.[1][2]
Q2: Has the selectivity of this compound been characterized against other receptors?
Yes, the selectivity of this compound (referred to as compound 3 in the primary literature) was evaluated in a comprehensive off-target screening panel. The compound was tested for its ability to inhibit the binding of radiolabeled ligands to a wide range of receptors and transporters at a concentration of 10 µM. The results indicate a high degree of selectivity for the 5-HT4 receptor.
Q3: What specific off-targets have been identified for this compound?
In a broad panel of 67 receptors, ion channels, and transporters, this compound showed minimal interaction at a concentration of 10 µM. The compound exhibited greater than 50% inhibition of radioligand binding at only a few sites, suggesting a low potential for off-target effects at therapeutically relevant concentrations. See the data summary table below for specific interactions.
Q4: Are there any known off-target effects common to the 5-HT4 agonist class of compounds?
Some older 5-HT4 receptor agonists were associated with off-target cardiovascular effects, primarily due to their interaction with the hERG potassium channel. However, newer and more selective 5-HT4 agonists have been designed to minimize such interactions. The preclinical data for this compound suggests a favorable safety profile with a low propensity for such off-target activities.
Troubleshooting Guides
Issue: Observing unexpected cellular responses in vitro not consistent with 5-HT4 receptor activation.
-
Verify Compound Identity and Purity: Ensure the batch of this compound being used is of high purity and has been correctly identified. Impurities could be responsible for unexpected pharmacology.
-
Consult Off-Target Profile: Refer to the selectivity data provided in this guide. If your experimental system expresses any of the receptors for which this compound shows minor interaction (e.g., 5-HT2B), consider if this could explain the observed effects.
-
Use a Selective Antagonist: To confirm that the observed effect is mediated by the 5-HT4 receptor, perform co-incubation experiments with a selective 5-HT4 antagonist. If the antagonist blocks the effect, it is likely on-target.
-
Consider Functional Selectivity: this compound is a partial agonist. The magnitude of the response will depend on the level of receptor expression and the specific signaling pathway being measured. In systems with high receptor reserves, a partial agonist can behave like a full agonist.
Issue: Discrepancy between in vitro potency and in vivo effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Evaluate the relationship between the plasma and tissue concentrations of this compound and the observed in vivo effect. Insufficient target engagement due to poor pharmacokinetic properties can lead to a lack of efficacy.
-
Metabolism: Investigate the metabolic profile of this compound in the species being tested. Active metabolites could have different pharmacological profiles, including different off-target activities.
-
Blood-Brain Barrier Penetration: For central nervous system effects, confirm that this compound is reaching the target tissue in sufficient concentrations.
Data Presentation
Table 1: Selectivity Profile of this compound (Compound 3) at 10 µM
| Target Class | Specific Target | % Inhibition of Radioligand Binding |
| Serotonin Receptors | 5-HT1A | <50% |
| 5-HT1B | <50% | |
| 5-HT2A | <50% | |
| 5-HT2B | 50-70% | |
| 5-HT3 | <50% | |
| 5-HT5A | <50% | |
| 5-HT6 | <50% | |
| 5-HT7 | <50% | |
| Dopamine Receptors | D1 | <50% |
| D2 | <50% | |
| D3 | <50% | |
| D4 | <50% | |
| Adrenergic Receptors | α1A | <50% |
| α1B | <50% | |
| α2A | <50% | |
| β1 | <50% | |
| β2 | <50% | |
| Muscarinic Receptors | M1 | <50% |
| M2 | <50% | |
| M3 | <50% | |
| Other GPCRs | H1 (Histamine) | <50% |
| NK1 (Tachykinin) | <50% | |
| Opioid (mu, delta, kappa) | <50% | |
| Ion Channels | hERG | <50% |
| Ca2+ Channel (L-type) | <50% | |
| Na+ Channel (site 2) | <50% | |
| Transporters | SERT (Serotonin) | <50% |
| NET (Norepinephrine) | <50% | |
| DAT (Dopamine) | <50% |
Data is estimated based on qualitative descriptions in the source literature's supplementary information. The table highlights targets with notable interaction.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening (General Protocol)
This protocol outlines a general procedure for assessing the binding of a test compound to a panel of receptors, similar to the screening performed on this compound.
-
Materials:
-
Cell membranes prepared from cell lines expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known ligand for the receptor (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound. Specific binding is the difference between total binding and non-specific binding.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
-
Protocol 2: cAMP Functional Assay
This protocol describes a method to determine the functional activity of this compound at the 5-HT4 receptor by measuring intracellular cAMP accumulation.
-
Materials:
-
A cell line expressing the 5-HT4 receptor (e.g., HEK293 cells).
-
Cell culture medium.
-
This compound.
-
A known 5-HT4 receptor agonist (as a positive control).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for a short period.
-
Add serial dilutions of this compound or the control agonist to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal response) from the curve. The Emax relative to a full agonist indicates the partial agonist nature of the compound.
-
Visualizations
Caption: 5-HT4 receptor signaling cascade.
References
Technical Support Center: 5-HT4 Receptor Desensitization with PF-03382792
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT4 receptor partial agonist, PF-03382792. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action at the 5-HT4 receptor?
A1: this compound is a potent and selective partial agonist for the serotonin (B10506) 5-HT4 receptor. As a partial agonist, it binds to the 5-HT4 receptor and elicits a response that is lower than that of a full agonist, such as serotonin. Its mechanism of action involves the activation of downstream signaling pathways associated with the 5-HT4 receptor, primarily the Gs/cAMP pathway, leading to an increase in intracellular cyclic AMP (cAMP).
Q2: What are the expected signaling pathways activated by this compound through the 5-HT4 receptor?
A2: The 5-HT4 receptor is primarily coupled to the Gαs protein, which upon activation, stimulates adenylyl cyclase to produce cAMP. This, in turn, activates Protein Kinase A (PKA). Additionally, there is evidence for a G-protein independent signaling pathway where the 5-HT4 receptor can directly activate Src tyrosine kinase, leading to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. As a partial agonist, this compound is expected to engage these pathways, though the magnitude of activation will be less than that of a full agonist.
Signaling Pathways of the 5-HT4 Receptor
Technical Support Center: Troubleshooting PF-03382792 Experimental Variability
Welcome to the technical support center for PF-03382792. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with this selective 5-HT4 receptor agonist. The information is presented in a question-and-answer format to directly tackle specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Preparation
-
Q1: What are the recommended solvents for dissolving this compound and what are its solubility limits?
Solvent Known Solubility Recommendations DMSO Soluble Prepare high-concentration stock solutions (e.g., 10-50 mM). Ethanol (B145695) Sparingly soluble May be used for initial dissolution before dilution in aqueous buffers, but solubility may be limited. PBS (pH 7.2) Sparingly soluble Direct dissolution in aqueous buffers is not recommended for high concentrations. -
Q2: How should I store this compound stock solutions to ensure stability?
A2: To maintain the integrity of this compound, stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light to prevent potential photodegradation. When preparing for an experiment, allow the aliquot to thaw completely and come to room temperature before use. It is not recommended to store aqueous solutions for more than one day.[1]
2. Cell-Based Assays
-
Q3: I am observing high variability in my cAMP accumulation assay results. What are the potential causes and how can I troubleshoot this?
A3: Variability in cAMP assays is a common issue and can stem from several factors.
Troubleshooting Guide for cAMP Assay Variability:
Potential Cause Troubleshooting Steps Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. Inconsistent Cell Seeding Use a precise method for cell counting and seeding to ensure uniform cell density across all wells. Edge effects in plates can be minimized by not using the outermost wells. Reagent Preparation and Addition Prepare fresh reagents for each experiment. Ensure consistent timing and technique when adding the compound and lysis/detection reagents. PDE Inhibitor Activity Phosphodiesterase (PDE) inhibitors like IBMX are crucial to prevent cAMP degradation. Ensure the PDE inhibitor is active and used at an appropriate concentration. Assay Kit Performance Verify the performance of your cAMP assay kit by running a standard curve in each experiment. This will help normalize for inter-assay variability. Diagram: Troubleshooting Workflow for Inconsistent cAMP Assay Results
Caption: Troubleshooting flowchart for cAMP assay variability.
-
Q4: My dose-response curve for this compound does not look sigmoidal. What could be the reason?
A4: A non-sigmoidal dose-response curve can indicate several issues. A bell-shaped or U-shaped curve, for instance, has been observed with some 5-HT4 receptor agonists in certain in vivo models and could potentially occur in cell-based assays due to receptor desensitization or downstream signaling complexities at high concentrations.[2]
Potential Causes for Aberrant Dose-Response Curves:
Observation Potential Cause Suggested Action No response or very low potency Compound inactivity (degradation), low receptor expression, or incorrect assay setup. Verify compound integrity, check cell line for 5-HT4 receptor expression, and review assay protocol. Bell-shaped or U-shaped curve Receptor desensitization, cellular toxicity at high concentrations, or complex downstream signaling. Widen the concentration range tested (both lower and higher), and perform a cell viability assay in parallel to rule out toxicity. Flat curve at high concentrations Reached maximum response (efficacy) of the compound. This is expected for a full or partial agonist.
3. In Vivo Experiments
-
Q5: I am observing significant inter-animal variability in my in vivo studies with this compound. How can I minimize this?
A5: In vivo studies are inherently more variable than in vitro assays. Several factors can contribute to this variability.
Strategies to Minimize In Vivo Variability:
Factor Mitigation Strategy Animal Strain and Genetics Use a consistent and well-characterized animal strain. Be aware that different strains can exhibit varied responses to 5-HT4 agonists. Age and Sex Use animals of the same age and sex within an experiment, as these factors can influence drug metabolism and response. Housing and Environmental Conditions Standardize housing conditions, including light/dark cycles, temperature, and diet, as these can impact animal physiology and behavior. Dosing and Administration Ensure accurate and consistent dosing. The route of administration should be consistent and performed by a trained individual to minimize stress and variability. Behavioral Testing Acclimatize animals to the testing environment to reduce stress-induced behavioral changes. Ensure testing is performed at the same time of day for all animals. -
Q6: Are there known off-target effects of this compound that could be confounding my experimental results?
A6: While this compound was designed as a selective 5-HT4 receptor agonist, it is important to consider potential off-target effects, especially when observing unexpected phenotypes. Some non-selective 5-HT4 agonists have been associated with cardiovascular side effects due to interactions with other serotonin (B10506) receptors or ion channels.[3] Although a specific off-target binding profile for this compound is not publicly available, if you observe unexpected results, consider the following:
-
Literature Review: Search for studies that may have investigated the broader pharmacological profile of this compound or structurally similar compounds.
-
Control Experiments: Use a selective 5-HT4 receptor antagonist in your experiments to confirm that the observed effects are indeed mediated by the 5-HT4 receptor.
-
Phenotypic Comparison: Compare your observed phenotype with the known physiological roles of other serotonin receptor subtypes to identify potential off-target involvement.
-
Experimental Protocols
1. Cell-Based cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound stimulation in a cell line expressing the 5-HT4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Assay medium: Serum-free DMEM or HBSS.
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into the assay plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions (containing the PDE inhibitor) to the cells. Include a vehicle control and a positive control (e.g., a known 5-HT4 agonist like serotonin or prucalopride).
-
Incubation: Incubate the plate at 37°C for the time specified in your assay kit protocol (typically 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for your specific assay kit.
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence) and plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Diagram: General Workflow for a Cell-Based cAMP Assay
Caption: Workflow for a typical cAMP accumulation assay.
-
2. In Vivo Study in an Alzheimer's Disease Mouse Model (General Guideline)
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
-
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., 5XFAD, APP/PS1).
-
Age- and sex-matched wild-type control mice.
-
This compound
-
Vehicle solution for drug administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze).
-
Materials for tissue collection and analysis (e.g., ELISA kits for Aβ levels).
-
-
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility and handling for at least one week before the start of the experiment.
-
Baseline Behavioral Testing: Conduct baseline behavioral tests to assess cognitive function before drug administration.
-
Drug Administration: Administer this compound or vehicle to the mice daily via the chosen route (e.g., oral gavage) for the duration of the study (e.g., 4-12 weeks).
-
Behavioral Testing: Perform behavioral tests at specified time points during and after the treatment period to assess cognitive changes.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for biochemical and histological analysis.
-
Biochemical and Histological Analysis: Analyze brain tissue for markers of Alzheimer's disease pathology, such as amyloid-beta plaque load and tau hyperphosphorylation.
-
Data Analysis: Statistically analyze the behavioral and biochemical data to determine the effect of this compound treatment.
-
Signaling Pathway
Diagram: Simplified 5-HT4 Receptor Signaling Pathway
Caption: Activation of the 5-HT4 receptor by this compound leads to a Gαs-mediated increase in intracellular cAMP.
References
Technical Support Center: Overcoming Poor Solubility of PF-03382792
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of the 5-HT4 receptor agonist, PF-03382792, and other similarly challenging compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are my initial options?
A1: Poor aqueous solubility is a common challenge for many small molecule compounds. Here are some initial troubleshooting steps:
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can enhance the solubility of hydrophobic compounds.[3][4] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). It is crucial to start with a small percentage of the co-solvent and assess its impact on your specific experimental system, as high concentrations can be toxic to cells or interfere with assay components.
Q2: I've tried basic pH adjustment and co-solvents with limited success. What are more advanced techniques I can consider?
A2: If initial methods are insufficient, several advanced formulation strategies can be employed to improve the solubility and bioavailability of poorly water-soluble drugs.[5][6][7] These techniques often require more specialized equipment and expertise.
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance its dissolution rate.[1][4]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state.[2] This can be achieved through methods like:
-
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated.
-
Hot-Melt Extrusion: The drug and carrier are mixed and heated to form a solid solution.
-
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
-
Nanotechnology Approaches: Formulating the drug into nanoparticles can significantly improve solubility and dissolution.[8][9] This includes techniques like creating nanocrystals or nano-emulsions.[8]
Q3: How do I choose the most suitable solubility enhancement technique for my experiments?
A3: The choice of method depends on several factors, including the physicochemical properties of the drug, the desired dosage form, and the specific requirements of your experimental setup.[5] A systematic approach is recommended.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare a stock solution of a poorly soluble compound like this compound using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Add a minimal amount of DMSO to the powder to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
For your working solution, perform a serial dilution of the DMSO stock solution into your aqueous experimental buffer (e.g., PBS or cell culture media).
-
It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that co-solvent percentage.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To increase the dissolution rate of a poorly soluble compound by reducing its particle size to the nanoscale.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., a solution of a surfactant like Poloxamer 188 or a polymer like HPMC)
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of this compound in the stabilizer solution.
-
Process the pre-suspension through the high-pressure homogenizer. The number of passes and the pressure will need to be optimized for the specific compound.
-
After homogenization, analyze the particle size distribution of the resulting nanosuspension using a particle size analyzer to confirm the desired size range has been achieved.
-
The resulting nanosuspension can then be used in experiments, ensuring it remains well-dispersed.
Quantitative Data Summary
Since specific quantitative solubility data for this compound is not publicly available, the following table provides a general overview of how different enhancement techniques can impact the solubility of a hypothetical poorly soluble compound.
| Solubility Enhancement Technique | Starting Solubility (Aqueous Buffer) | Expected Solubility Improvement | Key Considerations |
| pH Adjustment | < 0.1 µg/mL | 2-10 fold | Dependent on pKa of the compound |
| Co-solvents (e.g., 1% DMSO) | < 0.1 µg/mL | 10-100 fold | Potential for solvent toxicity in assays |
| Micronization | < 0.1 µg/mL | Improves dissolution rate, not equilibrium solubility | Requires specialized milling equipment |
| Nanonization (Nanosuspension) | < 0.1 µg/mL | >100 fold increase in dissolution rate | Requires high-pressure homogenizer and stabilizer optimization |
| Solid Dispersion | < 0.1 µg/mL | 10-1000 fold | Choice of carrier is critical |
| Cyclodextrin Complexation | < 0.1 µg/mL | 10-500 fold | Stoichiometry of complexation needs to be determined |
Visualizations
Signaling Pathway of 5-HT4 Receptor Activation
Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor, initiates a signaling cascade that has been a target for therapeutic intervention in conditions like Alzheimer's disease.[10] The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3][11] This in turn activates Protein Kinase A (PKA), which can lead to downstream effects on gene transcription and synaptic plasticity.[1][8] A secondary, G-protein-independent pathway involving the activation of Src tyrosine kinase has also been described.[1]
Experimental Workflow for Solubility Enhancement
The following workflow outlines a logical progression for addressing the poor solubility of a research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. Solubility Enhancement Technologies and Research Emerged | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Navigating In Vivo Administration of PF-03382792: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the in vivo administration of PF-03382792, a potent and selective 5-HT4 receptor partial agonist. Given that specific formulation details for this compound are not publicly available, this resource offers troubleshooting strategies and frequently asked questions based on established methodologies for formulating poorly soluble compounds for preclinical research.
Troubleshooting Guide: Common Issues in In Vivo Administration
Researchers may encounter several challenges when preparing and administering this compound for in vivo studies. Below are common problems and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | Poor solubility of the compound in the chosen vehicle. | 1. Optimize Solvent System: Test a range of biocompatible co-solvents. 2. Adjust pH: Determine the pKa of this compound and adjust the vehicle pH to enhance solubility. 3. Incorporate Solubilizing Agents: Evaluate the use of cyclodextrins or surfactants. |
| Inconsistent animal dosing | Inhomogeneous suspension of the compound. | 1. Ensure Uniform Suspension: Use a homogenizer or sonicator to create a fine, uniform suspension before each dose administration. 2. Increase Viscosity: Add a suspending agent like carboxymethylcellulose (CMC) to the vehicle to slow down sedimentation. |
| Low or variable bioavailability in pharmacokinetic (PK) studies | Poor dissolution of the compound in the gastrointestinal tract (for oral administration) or at the injection site. | 1. Particle Size Reduction: Consider micronization or nanosizing of the this compound powder to increase surface area and dissolution rate.[1] 2. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid solutions to improve absorption.[2] |
| Adverse events in animals (e.g., irritation, toxicity) | Vehicle intolerance or high concentration of solubilizing agents. | 1. Vehicle Toxicity Screen: Conduct a preliminary study to assess the tolerability of the chosen vehicle in the animal model.[3] 2. Minimize Excipient Concentration: Use the lowest effective concentration of co-solvents, surfactants, or other excipients. |
Frequently Asked Questions (FAQs)
Formulation & Vehicle Selection
-
Q1: What is a good starting point for selecting a vehicle for this compound? A1: For a compound with unknown solubility, a tiered approach is recommended. Start with simple aqueous vehicles and progressively move to more complex formulations as needed. A common starting point is a suspension in 0.5% to 1% (w/v) carboxymethylcellulose (CMC) in water or saline.
-
Q2: How can I improve the solubility of this compound in my vehicle? A2: Several strategies can be employed to enhance solubility:
-
Co-solvents: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or dimethyl sulfoxide (B87167) (DMSO) can be added.[3] However, their concentrations should be kept to a minimum to avoid toxicity.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility.
-
Surfactants: Surfactants such as Tween 80 or Solutol HS-15 can be used to create micellar solutions that solubilize poorly soluble compounds.[1]
-
Cyclodextrins: These can form inclusion complexes with the drug, enhancing its aqueous solubility.
-
-
Q3: What are the key considerations when choosing a vehicle for oral vs. injectable administration? A3: For oral administration, the vehicle must be well-tolerated by the gastrointestinal tract and facilitate drug absorption. For injectable routes (e.g., intravenous, intraperitoneal, subcutaneous), the vehicle must be sterile, isotonic, and have a pH close to physiological levels to minimize irritation and toxicity at the injection site.
Experimental Protocols & Methodologies
-
Protocol 1: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension
-
Slowly add the desired amount of CMC (e.g., 0.5g for a 0.5% solution) to 100 mL of sterile water or saline while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
Weigh the required amount of this compound and triturate it to a fine powder.
-
Add a small amount of the CMC vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
Homogenize or sonicate the final suspension before administration to ensure dose uniformity.
-
-
Protocol 2: Vehicle Selection Workflow for a Poorly Soluble Compound This workflow provides a systematic approach to identifying a suitable in vivo vehicle.
Vehicle Selection Workflow
Mechanism of Action & Signaling Pathway
-
Q4: What is the mechanism of action of this compound? A4: this compound is a 5-HT4 receptor agonist. These compounds mimic the action of serotonin (B10506) at the 5-HT4 receptor sites.[4] Activation of these receptors leads to a cascade of downstream cellular effects.
-
Q5: What is the signaling pathway associated with 5-HT4 receptor activation? A5: The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[5] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][6] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and cellular function.[5]
5-HT4 Receptor Signaling Pathway
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with PF-03382792
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03382792, a selective 5-HT₄ receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant partial agonist of the serotonin (B10506) 4 (5-HT₄) receptor. Its primary mechanism of action involves binding to and activating 5-HT₄ receptors, which are G-protein-coupled receptors (GPCRs) positively coupled to adenylyl cyclase. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels. In the central nervous system, particularly in brain regions associated with cognition like the cortex and hippocampus, this signaling cascade is thought to enhance cholinergic neurotransmission, which is a key rationale for its investigation in Alzheimer's disease.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: The Phase 1 clinical trial for this compound (NCT01045863) was terminated due to safety findings. The termination notice specifically mentioned "limitations regarding the levels of the metabolite projected for doses above 0.5 mg." While the precise nature of the safety issue and the identity of the problematic metabolite have not been publicly detailed, this suggests that a metabolite of this compound may have accumulated to potentially toxic levels or exhibited an undesirable off-target activity at higher doses.
Q3: What are the known on-target effects of this compound?
A3: As a 5-HT₄ receptor agonist, the expected on-target effects of this compound include increased acetylcholine (B1216132) release in the frontal cortex and prokinetic effects in the gastrointestinal tract. These effects are mediated by the stimulation of 5-HT₄ receptors and the subsequent increase in intracellular cAMP.
Q4: What are potential class-wide off-target effects of 5-HT₄ receptor agonists?
A4: A significant concern with some older, non-selective 5-HT₄ receptor agonists (e.g., cisapride) was off-target binding to the hERG potassium channel. Inhibition of the hERG channel can prolong the QT interval of the heartbeat, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes. Newer generation 5-HT₄ agonists are designed for higher selectivity to minimize this risk. However, when working with any new 5-HT₄ agonist, assessing cardiovascular parameters is a critical step.
Troubleshooting Unexpected Results
Issue 1: Inconsistent or No Apparent Efficacy in In Vitro Assays
-
Observed Problem: You are not observing the expected increase in a second messenger (e.g., cAMP) or a downstream functional effect in your cell-based assays upon application of this compound.
-
Possible Causes & Troubleshooting Steps:
-
Low Receptor Expression: The cell line used may not express sufficient levels of the 5-HT₄ receptor.
-
Solution: Confirm 5-HT₄ receptor expression using RT-qPCR, Western blot, or a radioligand binding assay with a known 5-HT₄-specific ligand. Consider using a recombinant cell line with confirmed high-level expression of the human 5-HT₄d isoform.
-
-
Incorrect Assay Conditions: The assay buffer, incubation time, or cell density may not be optimal.
-
Solution: Ensure your assay buffer contains a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM), to prevent cAMP degradation. Optimize incubation time and cell density as per the detailed protocol below.
-
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Solution: Store the compound as recommended by the supplier (typically desiccated at -20°C). Prepare fresh stock solutions for each experiment.
-
-
Partial Agonism: As a partial agonist, the maximal effect (Eₘₐₓ) of this compound will be lower than that of a full agonist.
-
Solution: Include a known full 5-HT₄ agonist (e.g., serotonin) as a positive control to establish the maximum possible response in your assay system.
-
-
Issue 2: Unexpected Cardiovascular Effects in In Vivo Models
-
Observed Problem: You observe changes in cardiovascular parameters (e.g., altered heart rate, blood pressure, or ECG abnormalities) in animal models treated with this compound.
-
Possible Causes & Troubleshooting Steps:
-
Off-Target hERG Channel Inhibition: Although designed to be selective, this compound or one of its metabolites could be interacting with the hERG potassium channel.
-
Solution: Conduct an in vitro hERG patch-clamp assay to determine the IC₅₀ of this compound and its major metabolites. A low IC₅₀ value would indicate a potential for cardiac liability.
-
-
On-Target 5-HT₄ Receptor Activation in Cardiac Tissue: 5-HT₄ receptors are also expressed in the atria of the heart, and their activation can have chronotropic effects.
-
Solution: Carefully monitor ECGs in vivo. In ex vivo preparations (e.g., isolated atria), assess the effect of this compound in the presence and absence of a selective 5-HT₄ antagonist (e.g., GR 113808) to confirm if the effect is on-target.
-
-
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Observed Problem: this compound shows high potency in in vitro assays, but the in vivo efficacy is lower than expected.
-
Possible Causes & Troubleshooting Steps:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, high plasma protein binding, or rapid metabolism.
-
Solution: Conduct pharmacokinetic studies to determine the compound's concentration in plasma and, importantly, in the brain (the target tissue for its intended cognitive effects).
-
-
Metabolite-Related Issues: As indicated by the clinical trial termination, this compound is metabolized. A metabolite might be inactive, have off-target effects, or be rapidly cleared. The discontinuation was due to safety concerns with a metabolite at higher doses.
-
Solution: Perform metabolite identification studies in the plasma and brain of the animal model being used. If possible, synthesize major metabolites and test their activity and safety profile independently. Be aware that in humans, a metabolite was problematic at doses above 0.5 mg.
-
-
Data Presentation
| Parameter | Value | Description |
| Target | 5-HT₄ Receptor | Serotonin Receptor 4 |
| Mechanism of Action | Partial Agonist | Activates the receptor but elicits a submaximal response compared to a full agonist. |
| Clinical Development Status | Discontinued (Phase 1) | Terminated due to safety findings related to a metabolite. |
Note: Specific preclinical data such as Ki, EC₅₀, and Eₘₐₓ for this compound are not publicly available. The development was based on identifying compounds with a desirable balance of pharmacokinetic properties and safety.
Experimental Protocols
In Vitro cAMP Accumulation Assay
-
Objective: To measure the ability of this compound to stimulate cAMP production in a cell-based assay.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT₄d receptor.
-
Assay buffer (e.g., HBSS) supplemented with a phosphodiesterase inhibitor (e.g., 100 µM IBMX).
-
This compound and a reference full agonist (e.g., serotonin).
-
A selective 5-HT₄ antagonist (e.g., GR 113808) for control experiments.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a suitable microplate (e.g., 96-well or 384-well) and culture overnight.
-
Remove the culture medium and add the assay buffer containing IBMX. Incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or the reference agonist. For antagonist testing, pre-incubate with the antagonist for 15-20 minutes before adding the agonist.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Analyze the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
-
In Vivo Microdialysis for Acetylcholine Release
-
Objective: To assess the effect of this compound on acetylcholine release in the frontal cortex of freely moving rats.
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound for systemic administration (e.g., subcutaneous or intraperitoneal injection).
-
HPLC system with electrochemical detection for acetylcholine analysis.
-
-
Procedure:
-
Surgically implant a guide cannula targeting the frontal cortex. Allow for a recovery period of several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
Administer this compound systemically.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the acetylcholine content in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline acetylcholine levels.
-
In Vitro hERG Potassium Channel Assay (Patch-Clamp)
-
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.
-
Materials:
-
A cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Whole-cell patch-clamp electrophysiology setup.
-
Appropriate internal and external recording solutions.
-
This compound and a known hERG blocker as a positive control (e.g., E-4031 or cisapride).
-
-
Procedure:
-
Establish a stable whole-cell patch-clamp recording from a hERG-expressing cell.
-
Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV).
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Record the hERG current at each concentration.
-
Perform a washout with the control external solution to assess the reversibility of any inhibition.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
Minimizing PF-03382792 toxicity in cell culture
Welcome to the technical support center for PF-03382792. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective 5-HT4 receptor partial agonist. Its primary mechanism of action is to bind to and activate the 5-HT4 receptor, a G-protein-coupled receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can influence various cellular processes.
Q2: In which cell lines can I expect to see a response to this compound?
A2: A response to this compound is dependent on the expression of the 5-HT4 receptor in the cell line of interest. 5-HT4 receptors are endogenously expressed in various cell types, including neuronal cells, gastrointestinal cells (like Caco-2), and some cancer cell lines (such as HT29). It is crucial to verify the expression of the 5-HT4 receptor in your specific cell line using methods like qPCR or Western blotting before initiating experiments.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. For initial dose-response experiments, a broad concentration range is recommended, typically from 1 nM to 10 µM. It is advisable to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Q4: How should I prepare and store a stock solution of this compound?
A4: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). To maintain the stability of the compound, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity or unexpected cell death observed.
This is a common issue when working with small molecule compounds in cell culture. The following troubleshooting steps can help identify and resolve the problem.
Possible Cause 1: Solvent Toxicity
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%. Prepare a vehicle control (medium with the same concentration of solvent used in the highest drug concentration) to assess the effect of the solvent on your cells.
Possible Cause 2: Suboptimal Compound Concentration
-
Solution: The concentration of this compound may be too high for your specific cell line. It is essential to perform a dose-response cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) and to identify a non-toxic working concentration range.
Possible Cause 3: Off-Target Effects
-
Solution: At higher concentrations, small molecules can exhibit off-target effects, leading to cytotoxicity.[1][2] If you suspect off-target effects, try to use the lowest effective concentration that elicits the desired on-target response. Additionally, consider using a 5-HT4 receptor antagonist as a control to confirm that the observed effects are mediated through the intended receptor.
Possible Cause 4: Cell Culture Conditions
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase before adding the compound. Inconsistent cell seeding density, contamination, or suboptimal culture conditions can exacerbate compound toxicity.
Problem 2: No observable effect or inconsistent results.
If you are not observing the expected biological effect of this compound, consider the following troubleshooting strategies.
Possible Cause 1: Low or Absent 5-HT4 Receptor Expression
-
Solution: Confirm the expression of the 5-HT4 receptor in your cell line using reliable methods such as qPCR, Western blotting, or immunofluorescence. If the receptor expression is low or absent, this compound may not be suitable for your experimental model.
Possible Cause 2: Compound Inactivity
-
Solution: Verify the integrity and purity of your this compound stock. If possible, prepare a fresh stock solution from a new batch of the compound and repeat the experiment. Ensure proper storage conditions have been maintained.
Possible Cause 3: Suboptimal Assay Conditions
-
Solution: The incubation time or the assay endpoint may not be optimal for detecting the effect of this compound. Consider performing a time-course experiment to determine the optimal duration of treatment. Also, ensure that your assay is sensitive enough to detect the expected biological response.
Possible Cause 4: Experimental Variability
-
Solution: To minimize variability, ensure consistent cell seeding, accurate pipetting, and adherence to the experimental protocol. Include appropriate positive and negative controls in every experiment.
Data Presentation
Table 1: Example Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h Exposure | Notes |
| SH-SY5Y | Human Neuroblastoma | > 50 | Low cytotoxicity observed. |
| Caco-2 | Human Colorectal Adenocarcinoma | 25.8 | Moderate cytotoxicity. |
| HEK293 | Human Embryonic Kidney | 38.2 | Moderate cytotoxicity. |
| Primary Neurons | Rodent Cortical | 15.5 | Higher sensitivity observed. |
Disclaimer: The data presented in this table are for illustrative purposes only and are based on typical results for similar compounds. Actual IC50 values should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for troubleshooting high cytotoxicity.
References
PF-03382792: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PF-03382792, a potent and selective 5-HT₄ receptor partial agonist. The following question-and-answer guide addresses common queries regarding its receptor selectivity profile, providing detailed data and experimental context to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the detailed selectivity profile of this compound against other receptors?
A1: this compound demonstrates high selectivity for the human 5-HT₄ receptor. An extensive in vitro pharmacology screen was conducted to assess its binding affinity against a panel of 74 targets, including other serotonin (B10506) receptor subtypes, aminergic G-protein coupled receptors (GPCRs), transporters, and ion channels. The results indicate that this compound has a low affinity for all other targets tested, with Ki values significantly greater than its affinity for the 5-HT₄ receptor.
Q2: Can you provide the quantitative binding affinity data for this compound at the 5-HT₄ receptor and key off-target receptors?
A2: Yes, the binding affinities of this compound are summarized in the table below. The data highlights the compound's potent and selective binding to the human 5-HT₄ receptor.
Table 1: In Vitro Binding Affinity of this compound
| Target | Kᵢ (nM) | Species |
| 5-HT₄ | 0.4 | Human |
| 5-HT₁ₐ | >10,000 | Human |
| 5-HT₁B | >10,000 | Human |
| 5-HT₁D | >10,000 | Human |
| 5-HT₂ₐ | 1,300 | Human |
| 5-HT₂B | >10,000 | Human |
| 5-HT₂C | 2,000 | Human |
| 5-HT₃ | >10,000 | Human |
| 5-HT₅ₐ | >10,000 | Human |
| 5-HT₆ | 1,200 | Human |
| 5-HT₇ | 2,300 | Human |
| Dopamine D₂ | >10,000 | Human |
| Dopamine D₃ | >10,000 | Human |
| Dopamine D₄ | >10,000 | Human |
| Adrenergic α₁ₐ | >10,000 | Human |
| Adrenergic α₂ₐ | >10,000 | Human |
| Adrenergic β₁ | >10,000 | Human |
| Adrenergic β₂ | >10,000 | Human |
| Muscarinic M₁ | >10,000 | Human |
| Muscarinic M₂ | >10,000 | Human |
| Muscarinic M₃ | >10,000 | Human |
| Histamine H₁ | >10,000 | Human |
| hERG | 1,600 | Human |
Data sourced from the supplementary information of "Identification of Multiple 5-HT₄ Partial Agonist Clinical Candidates for the Treatment of Alzheimer's Disease" in the Journal of Medicinal Chemistry (2012).
Troubleshooting and Experimental Design
Q3: We are designing a study to confirm the selectivity of a compound similar to this compound. What experimental protocol was used to determine its binding affinity?
A3: The binding affinities for this compound were determined using standard radioligand binding assays. Below is a generalized protocol based on the methodologies typically employed for such studies.
Experimental Protocol: Radioligand Binding Assays
1. Membrane Preparation:
-
Cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]-GR113808 for 5-HT₄).
-
Varying concentrations of the test compound (this compound) or a known displacing agent for determining non-specific binding (e.g., a high concentration of unlabeled serotonin).
-
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Workflow for Selectivity Profiling
Caption: Workflow for assessing the selectivity profile of this compound.
Q4: How does the 5-HT₄ receptor mediate its effects, and what is the expected downstream signaling pathway upon activation by this compound?
A4: The 5-HT₄ receptor is a Gs-protein coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As a partial agonist, this compound is expected to stimulate this pathway, but to a lesser extent than a full agonist.
Signaling Pathway of 5-HT₄ Receptor Activation
Caption: Simplified signaling cascade initiated by this compound binding to the 5-HT₄ receptor.
Ensuring reproducibility in PF-03382792 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving the 5-HT₄ receptor partial agonist, PF-03382792.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Response in Functional Assays (e.g., cAMP Assay)
-
Question: My cells are not showing a consistent or expected increase in cAMP levels after treatment with this compound. What could be the problem?
-
Answer: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Cell Health and Receptor Expression:
-
Ensure cells are healthy, within a low passage number, and show good viability.
-
Confirm the stable expression and surface localization of the 5-HT₄ receptor in your chosen cell line (e.g., CHO-K1, HEK293). Expression levels can decrease over time with continuous passaging.
-
-
Agonist Concentration and Incubation Time:
-
Perform a full dose-response curve to determine the optimal concentration range for this compound. The reported EC₅₀ is approximately 0.9 nM for the 5-HT₄d receptor subtype, but this can vary depending on the cell line and assay conditions.[1]
-
Optimize the incubation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) will help identify the peak of cAMP production.
-
-
Reagent Quality and Assay Protocol:
-
Use freshly prepared reagents, including this compound dilutions and cAMP assay components.
-
Ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is active and used at an optimal concentration to prevent cAMP degradation.
-
-
Assay Interference:
-
High concentrations of this compound or other compounds in your assay might interfere with the assay components (e.g., luciferase-based reporters). Run appropriate vehicle controls and test for any assay interference.
-
-
Issue 2: High Variability in Radioligand Binding Assays
-
Question: I am observing high well-to-well variability in my [³H]-GR113808 competition binding assay with this compound. How can I improve the consistency?
-
Answer: High variability in binding assays can obscure the true binding affinity. Here are some common causes and solutions:
-
Inconsistent Pipetting and Cell/Membrane Plating:
-
Ensure accurate and consistent pipetting of all reagents, especially the radioligand and competing ligands.
-
Thoroughly mix cell or membrane suspensions before and during plating to ensure a uniform density in each well.
-
-
Insufficient Washing:
-
Inadequate washing can lead to high non-specific binding. Ensure a sufficient number of washes with ice-cold buffer to remove all unbound radioligand.
-
-
Filter Plate Issues:
-
Ensure filter plates are properly pre-soaked (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand.
-
Check for clogged or improperly sealed wells during filtration.
-
-
Equilibrium Not Reached:
-
Ensure the incubation time is sufficient for the binding to reach equilibrium. This can be determined through association and dissociation kinetic experiments.
-
-
Issue 3: Solubility and Stability of this compound
-
Question: I am having trouble dissolving this compound, or I am concerned about its stability in solution. What are the best practices?
-
-
Solvent Selection:
-
For stock solutions, use a high-purity organic solvent such as DMSO.
-
-
Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.
-
-
Working Dilutions:
-
Prepare fresh working dilutions in your assay buffer on the day of the experiment.
-
Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. Aim for a final DMSO concentration of less than 0.1%.
-
-
Visual Inspection:
-
Always visually inspect your solutions for any signs of precipitation. If precipitation occurs, sonication or gentle warming may help, but be cautious as this could degrade the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist of the serotonin (B10506) 4 receptor (5-HT₄). 5-HT₄ receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling pathway is involved in various physiological processes, including neuronal signaling.
Q2: What are the key quantitative parameters for this compound?
A2: The following table summarizes the reported in vitro potency of this compound.
| Parameter | Receptor Subtype | Value |
| Kᵢ | 5-HT₄d | 2.7 nM |
| EC₅₀ | 5-HT₄d | 0.9 nM |
| Data from MedChemExpress.[1] |
Q3: Which cell lines are suitable for studying this compound?
A3: Commonly used host cell lines for studying 5-HT₄ receptor agonists include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells. These cells do not endogenously express the 5-HT₄ receptor and therefore need to be stably transfected with the cDNA encoding the desired 5-HT₄ receptor subtype.
Q4: What is a suitable radioligand for 5-HT₄ receptor binding assays?
A4: A commonly used and commercially available antagonist radioligand for 5-HT₄ receptor binding assays is [³H]-GR113808.
Experimental Protocols
1. Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the 5-HT₄ receptor using [³H]-GR113808.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the 5-HT₄ receptor.
-
[³H]-GR113808 (Radioligand)
-
This compound (Competitor ligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes (typically 10-50 µg protein per well)
-
This compound at various concentrations or vehicle for total binding wells.
-
A non-specific ligand (e.g., 10 µM unlabeled serotonin) for non-specific binding wells.
-
[³H]-GR113808 at a fixed concentration (typically at or below its K₋d).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
2. cAMP Functional Assay
This protocol outlines a method to measure the functional potency (EC₅₀) of this compound by quantifying intracellular cAMP accumulation.
-
Materials:
-
A cell line stably expressing the 5-HT₄ receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or serum-free medium).
-
This compound.
-
A phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a multi-well plate and grow to a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Prepare serial dilutions of this compound in stimulation buffer containing the PDE inhibitor.
-
Add the this compound dilutions to the cells and incubate at 37°C for the optimized stimulation time. Include a vehicle control and a positive control (e.g., a known full agonist like serotonin).
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
Plot the cAMP concentration as a function of the log concentration of this compound and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ and the maximum response (Eₘₐₓ).
-
Visualizations
Caption: Signaling pathway of this compound via the 5-HT₄ receptor.
Caption: General experimental workflows for this compound characterization.
References
Technical Support Center: PF-03382792 and 5-HT4 Receptor Agonist Pharmacokinetics in Rodent Models
This technical support center provides guidance for researchers and drug development professionals working with the 5-HT4 receptor agonist PF-03382792 and similar compounds. While specific pharmacokinetic data for this compound in rodent models is not publicly available following the discontinuation of its development, this resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions based on established methodologies for pharmacokinetic studies in rodents.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of a 5-HT4 receptor agonist like this compound in rodent models?
A1: Specific half-life data for this compound in rodent models (mice, rats) is not available in the public domain. The half-life of a compound is influenced by various factors including its chemical structure, metabolism, and the physiological characteristics of the animal model. Generally, for small molecule drugs, half-lives in rodents can range from a few minutes to several hours. To determine the precise half-life of this compound or a similar 5-HT4 receptor agonist, a formal pharmacokinetic study is required.
Q2: What is the mechanism of action for this compound?
A2: this compound is a 5-HT4 receptor agonist.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence the release of various neurotransmitters.[2]
Q3: What are the common challenges in determining the half-life of a compound in rodents?
A3: Common challenges include:
-
Rapid Metabolism and Clearance: Rodents, particularly mice, often exhibit faster drug metabolism compared to humans, which can lead to very short half-lives that are difficult to measure accurately.
-
Blood Sampling Volume: The small blood volume in mice limits the number of samples that can be taken from a single animal, often necessitating composite sampling from multiple animals.
-
Route of Administration: The chosen route of administration (e.g., intravenous, oral) can significantly impact the pharmacokinetic profile, including the observed half-life.
-
Analytical Method Sensitivity: A highly sensitive and specific analytical method, such as LC-MS/MS, is crucial for accurately quantifying drug concentrations in small plasma volumes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals | Inconsistent dosing technique; physiological differences between animals (e.g., age, weight, health status); stress during handling and blood collection. | Refine dosing procedures to ensure accuracy and consistency. Use animals of a similar age and weight. Acclimatize animals to handling and blood collection procedures to minimize stress. |
| Drug concentrations are below the limit of quantification (BLQ) | The dose was too low; rapid clearance of the compound; insufficient sensitivity of the analytical method. | Increase the dose, if tolerated. Collect blood samples at earlier time points. Optimize the LC-MS/MS method to improve sensitivity. |
| Non-linear pharmacokinetics observed | Saturation of metabolic enzymes or transporters at higher doses. | Conduct studies at multiple dose levels to characterize the non-linearity. Use pharmacokinetic modeling to describe the data. |
| Difficulty in obtaining a terminal elimination phase | The sampling schedule is not long enough to capture the complete elimination of the drug. | Extend the duration of blood sampling to better define the terminal phase and accurately calculate the half-life. |
Experimental Protocols
Generalized Protocol for Determining the Half-Life of a 5-HT4 Receptor Agonist in Rodents
This protocol provides a general framework. Specific parameters such as dose, vehicle, and sampling times should be optimized for the compound of interest.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g) or Male C57BL/6 mice (20-25g).
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Compound Formulation and Administration:
-
Vehicle: Select a suitable vehicle that ensures the solubility and stability of the test compound (e.g., saline, 0.5% methylcellulose).
-
Dose: The dose will depend on the potency and toxicity of the compound. A preliminary dose-ranging study is recommended.
-
Administration:
-
Intravenous (IV): Administer via the tail vein (mice) or jugular vein (rats) to determine the elimination half-life.
-
Oral (PO): Administer via oral gavage to assess oral bioavailability and half-life.
-
3. Blood Sampling:
-
Schedule: Collect blood samples at predetermined time points. For an IV dose, a typical schedule might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. For an oral dose, the schedule might be: 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Collection: In rats, serial blood samples can be collected from the jugular or saphenous vein. In mice, due to volume limitations, either sparse sampling (different animals at each time point) or serial microsampling techniques can be used. Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Method: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the compound in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizations
Signaling Pathway of 5-HT4 Receptor Agonists
Caption: 5-HT4 Receptor Agonist Signaling Pathway.
Experimental Workflow for Rodent Pharmacokinetic Study
Caption: Rodent Pharmacokinetic Study Workflow.
References
Technical Support Center: PF-03382792 Partial Agonism and Ceiling Effect Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03382792, a potent 5-HT4 partial agonist. The information provided will help in understanding and mitigating the ceiling effects associated with its partial agonism in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent partial agonist for the serotonin (B10506) 4 (5-HT4) receptor, with a reported Ki of 2.7 nM and an EC50 of 0.9 nM for the 5-HT4d splice variant.[1][2] As a partial agonist, it binds to and activates the 5-HT4 receptor, but with lower intrinsic efficacy than a full agonist like serotonin. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR), and its activation primarily stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is implicated in various physiological processes, including learning and memory.[5][6]
Q2: What is the "ceiling effect" observed with this compound?
The ceiling effect, in the context of this compound, refers to the phenomenon where increasing concentrations of the compound produce a submaximal biological response that plateaus. Unlike a full agonist, which can elicit the maximum possible response from the receptor system, a partial agonist like this compound will only produce a fraction of that maximal response, even at saturating concentrations. This is due to its lower intrinsic efficacy in activating the 5-HT4 receptor.
Q3: Why am I not observing a further increase in response at higher concentrations of this compound in my assay?
This is the expected behavior of a partial agonist and is a manifestation of the ceiling effect. Once all the 5-HT4 receptors are occupied by this compound, adding more of the compound will not increase the response because the maximal effect that this specific molecule can produce has been reached. At this point, this compound can also act as a competitive antagonist in the presence of a full agonist, by preventing the full agonist from binding to the receptor and eliciting a maximal response.
Q4: How can I confirm that the ceiling effect I am observing is due to partial agonism and not other experimental issues?
To confirm that the observed ceiling effect is a true pharmacological property of this compound, you can perform a co-stimulation experiment with a known 5-HT4 full agonist (e.g., serotonin or a selective synthetic full agonist). If this compound is a partial agonist, at concentrations where it exhibits its ceiling effect, it should competitively inhibit the response of the full agonist, reducing the maximal effect of the full agonist.
Troubleshooting Guides
Issue 1: Submaximal response observed even at high concentrations of this compound.
-
Possible Cause: This is the intrinsic property of this compound as a partial agonist, known as the ceiling effect.
-
Troubleshooting Steps:
-
Confirm Receptor Saturation: Ensure that the concentrations of this compound used are sufficient to saturate the 5-HT4 receptors in your experimental system. This can be estimated from its binding affinity (Ki = 2.7 nM).
-
Run a Full Agonist Control: In the same assay, include a concentration-response curve for a known 5-HT4 full agonist (e.g., serotonin). This will establish the maximum possible response in your system (Emax).
-
Compare Emax Values: The Emax of this compound will be significantly lower than the Emax of the full agonist, confirming its partial agonist nature.
-
Issue 2: Variability in the maximal response to this compound between different cell lines or tissues.
-
Possible Cause: The magnitude of the response to a partial agonist can be influenced by the receptor density and signaling efficiency of the experimental system.
-
Troubleshooting Steps:
-
Characterize Receptor Expression Levels: If possible, quantify the expression levels of the 5-HT4 receptor in the different cell lines or tissues being used. Systems with higher receptor density may show a greater maximal response to a partial agonist.
-
Assess G-protein Coupling Efficiency: The efficiency of coupling between the 5-HT4 receptor and the Gs protein can vary between cell types, affecting the downstream signal amplification. Functional assays like GTPγS binding can provide insights into this.
-
Normalize Data: When comparing different systems, normalize the response of this compound to the maximal response of a full agonist in each respective system to account for differences in receptor reserve.
-
Data Presentation
Table 1: Hypothetical Comparison of 5-HT4 Receptor Ligands in a cAMP Accumulation Assay
| Compound | Class | EC50 (nM) | Emax (% of Full Agonist) |
| Serotonin | Full Agonist | 15 | 100 |
| This compound | Partial Agonist | 0.9 | 60 |
| SB-203186 | Antagonist | N/A | 0 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Characterizing this compound Partial Agonism
This protocol describes a method to measure the accumulation of intracellular cAMP in response to 5-HT4 receptor activation in a cell line stably expressing the human 5-HT4d receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4d receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX)
-
This compound
-
5-HT4 full agonist (e.g., Serotonin)
-
5-HT4 antagonist (e.g., SB-203186)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-h5-HT4d cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, the full agonist, and the antagonist in assay buffer.
-
Assay Initiation:
-
Wash the cells once with assay buffer.
-
Add assay buffer containing the PDE inhibitor to each well and incubate for 30 minutes at 37°C.
-
Add the different concentrations of the test compounds (this compound, full agonist, antagonist) to the wells. For co-stimulation experiments, add this compound followed by the full agonist.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound.
-
Compare the Emax of this compound to that of the full agonist to quantify its partial agonism.
-
Visualizations
Caption: 5-HT4 receptor signaling pathway activated by this compound.
Caption: Workflow for cAMP accumulation assay.
Caption: Ceiling effect of a partial agonist.
References
- 1. 5-HT4 Receptor Agonist, Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Usmarapride (SUVN-D4010), a 5-HT4 receptor partial agonist for the potential treatment of Alzheimer's disease: Behavioural, neurochemical and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-03382792 Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03382792, a potent and selective 5-HT4 receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1] The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Upon binding of an agonist like this compound, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP concentration activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
Q2: What are the primary applications of this compound in research?
A2: this compound was developed as a potential therapeutic for Alzheimer's disease due to the role of 5-HT4 receptors in modulating cholinergic function.[1] In a research context, it is primarily used to investigate the physiological and pathophysiological roles of 5-HT4 receptor activation in various systems, including the central and peripheral nervous systems.
Q3: What are essential positive and negative controls for an experiment with this compound?
A3:
-
Positive Controls: A well-characterized full 5-HT4 receptor agonist (e.g., serotonin or a specific synthetic full agonist) should be used to establish the maximum possible response in the assay system.
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration to account for any solvent effects.
-
Untreated Control: A sample of cells that does not receive any treatment provides the baseline for the assay.
-
5-HT4 Receptor Antagonist: Pre-treatment of cells with a selective 5-HT4 receptor antagonist (e.g., GR-113808) should block the effects of this compound, confirming that the observed activity is mediated by the 5-HT4 receptor.
-
Q4: How can I be sure that the observed effects are specific to 5-HT4 receptor activation?
A4: To ensure on-target activity, perform experiments in the presence of a selective 5-HT4 receptor antagonist. A significant reduction or complete blockade of the this compound-induced effect by the antagonist would strongly suggest specificity. Additionally, consider using a cell line that does not express the 5-HT4 receptor as a negative control system.
Data Presentation
Quantitative data for this compound, including its binding affinity (Ki) and functional potency (EC50), can be found in the primary literature, specifically in the Journal of Medicinal Chemistry, 2012, 55(21), 9187-9200. The following tables are presented as templates for organizing such data.
Table 1: In Vitro Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT4 | Data from primary literature |
| 5-HT1A | Data from primary literature |
| 5-HT2A | Data from primary literature |
| 5-HT2C | Data from primary literature |
| 5-HT3 | Data from primary literature |
| 5-HT6 | Data from primary literature |
| 5-HT7 | Data from primary literature |
Table 2: In Vitro Functional Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (expressing human 5-HT4R) | EC50 (nM) | Data from primary literature |
| cAMP Accumulation | CHO-K1 (expressing human 5-HT4R) | Intrinsic Activity (%) | Data from primary literature |
| CRE-Luciferase Reporter | HEK293 (expressing human 5-HT4R) | EC50 (nM) | Data from primary literature |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following 5-HT4 receptor activation by this compound.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
This compound stock solution in DMSO.
-
5-HT4 receptor antagonist (e.g., GR-113808).
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells and resuspend in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions for positive and negative controls.
-
Antagonist Pre-incubation (for specificity testing): In designated wells, pre-incubate cells with the 5-HT4 antagonist for 15-30 minutes before adding this compound.
-
Cell Stimulation: Add the diluted this compound and control solutions to the cells and incubate for 30 minutes at room temperature.
-
Detection: Follow the manufacturer's instructions for the cAMP assay kit to lyse the cells and detect intracellular cAMP levels.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and intrinsic activity.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a luciferase reporter gene under the control of a cAMP Response Element (CRE) following 5-HT4 receptor activation.
Materials:
-
HEK293 or CHO-K1 cells.
-
Expression vector for the human 5-HT4 receptor.
-
Reporter plasmid with the firefly luciferase gene downstream of a CRE promoter (pCRE-Luc).
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection reagent.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
Procedure:
-
Cell Transfection: Co-transfect the cells with the 5-HT4 receptor expression plasmid, the pCRE-Luc reporter plasmid, and the Renilla luciferase control plasmid. Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium and add to the cells. Incubate for 6-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity according to the luciferase assay manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the EC50.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of PF-03382792 and Prucalopride for 5-HT4 Receptor Binding
In the landscape of serotonergic drug discovery, the 5-HT4 receptor has emerged as a promising target for treating cognitive disorders and gastrointestinal motility issues. This guide provides a detailed comparison of two prominent 5-HT4 receptor agonists, PF-03382792 and prucalopride (B966), with a focus on their receptor binding affinities. This objective analysis, supported by experimental data and methodologies, is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and prucalopride for the 5-HT4 receptor have been characterized in various studies. While a direct head-to-head comparison across all receptor subtypes is limited in the public domain, the available data provides valuable insights into their potency.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Notes |
| This compound | Human 5-HT4d | 2.7 nM[1] | 0.9 nM[1] | Partial agonist. Developed for potential use in Alzheimer's disease.[2] |
| Prucalopride | Human 5-HT4a | 2.5 nM[3][4] | - | High-affinity agonist.[5][6] |
| Human 5-HT4b | 8 nM[3][4] | - | ||
| Human 5-HT4(c) | ~25.1 nM (pKi = 7.6)[7] | - | Data from a study comparing multiple 5-HT4 agonists.[7] | |
| Recombinant Human 5-HT4a | pKi = 7.6 | pEC₅₀ = 7.2 | Partial agonist activity observed in this system.[8] | |
| Recombinant Human 5-HT4b | pKi = 7.5 | pEC₅₀ = 7.3 | Partial agonist activity observed in this system.[8] | |
| Recombinant Human 5-HT4g | pKi = 7.4 | pEC₅₀ = 8.0 | Full agonist activity observed in this cell line.[8] | |
| Recombinant Human 5-HT4i | pKi = 7.8 | pEC₅₀ = 7.2 | Partial agonist activity observed in this system.[8] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. pKi: The negative logarithm of the Kᵢ value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for 5-HT4 receptor ligands like this compound and prucalopride typically employs a competitive radioligand binding assay. Below is a representative protocol.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or prucalopride) for the 5-HT4 receptor.
Materials:
-
Radioligand: [³H]-GR113808, a high-affinity 5-HT4 receptor antagonist.
-
Receptor Source: Membrane preparations from cells stably expressing a specific human 5-HT4 receptor subtype (e.g., HEK293 cells expressing h5-HT4d or h5-HT4a/b) or from brain tissue known to have a high density of 5-HT4 receptors (e.g., guinea pig striatum).
-
Test Compounds: this compound and prucalopride at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., serotonin (B10506) or GR113808) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand ([³H]-GR113808) and varying concentrations of the test compound.
-
A set of wells containing the radioligand and a high concentration of a non-labeled ligand is included to determine non-specific binding.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
5-HT4 Receptor Signaling Pathways
Activation of the 5-HT4 receptor by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
Additionally, evidence suggests a G-protein-independent signaling pathway for the 5-HT4 receptor. This alternative pathway involves the direct activation of the Src tyrosine kinase, which can also lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Prucalopride | 5-HT Receptor | TargetMol [targetmol.com]
- 4. Prucalopride | CAS:179474-81-8 | 5-HT4A and 5-HT4B receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 8. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-03382792 and Velusetrag for Gastrointestinal Motility Disorders
An objective comparison of the 5-HT4 receptor agonists PF-03382792 and velusetrag (B1683485) reveals a significant disparity in available efficacy data, with extensive clinical trial results supporting velusetrag's prokinetic effects while public information on this compound's efficacy remains largely unavailable. Both compounds target the serotonin (B10506) 4 (5-HT4) receptor, a key regulator of gastrointestinal motility, but only velusetrag has demonstrated clinical outcomes in patient populations.
This guide provides a detailed overview of the available data for both agents, focusing on their mechanism of action, and presenting the clinical efficacy and experimental protocols for velusetrag in treating gastroparesis and chronic idiopathic constipation (CIC). Due to the discontinuation of this compound's development and the consequent lack of published efficacy studies, a direct comparative analysis is not feasible.
Mechanism of Action: 5-HT4 Receptor Agonism
Both this compound and velusetrag function as selective agonists for the 5-HT4 receptor.[1][2] This receptor is predominantly found on neurons in the enteric nervous system of the gastrointestinal (GI) tract. Activation of the 5-HT4 receptor stimulates the release of acetylcholine, a neurotransmitter that enhances the contractility of smooth muscle in the stomach and intestines. This prokinetic effect accelerates gastric emptying and intestinal transit, addressing the underlying pathophysiology of disorders like gastroparesis and chronic constipation.[3] Velusetrag is noted for its high selectivity and intrinsic activity at the human 5-HT4 receptor, with no significant affinity for other receptor types, which may contribute to a more favorable safety profile compared to earlier-generation 5-HT agonists.[2][4][5][6][7]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 3. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investor.theravance.com [investor.theravance.com]
- 5. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 6. Velusetrag - Wikipedia [en.wikipedia.org]
- 7. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
A Comparative Guide to 5-HT4 Receptor Agonists for Research: PF-03382792, Prucalopride, and Velusetrag
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 4 (5-HT4) receptor, a Gs-protein coupled receptor, is a key target in drug discovery for prokinetic and pro-cognitive applications. Activation of the 5-HT4 receptor primarily stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade is implicated in enhancing gastrointestinal motility and modulating cognitive processes.[2] A newer generation of selective 5-HT4 receptor agonists has been developed to minimize off-target effects, such as those on the hERG potassium channel, which were a concern with earlier agents.[3][4]
This guide provides an objective comparison of PF-03382792, a potent partial agonist, with two other prominent 5-HT4 receptor agonists, prucalopride (B966) and velusetrag (B1683485), to aid researchers in selecting the most appropriate compound for their studies.
Performance Comparison
The selection of a 5-HT4 receptor agonist for research purposes depends on the desired pharmacological profile, including potency, efficacy (intrinsic activity), and selectivity. The following tables summarize the available quantitative data for this compound, prucalopride, and velusetrag.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| This compound | human 5-HT4d | 2.7 nM[5][6] | 0.9 nM[5][6] |
| Prucalopride | human 5-HT4a | pKi 8.6 (~2.5 nM)[5] | pEC50 7.2-7.3 (~50-63 nM)[1] |
| human 5-HT4b | pKi 8.1 (~7.9 nM)[5] | ||
| Velusetrag | human 5-HT4 | Potent, high affinity | pEC50 8.3 (~5 nM)[7] |
Note: pKi and pEC50 values have been converted to nM for easier comparison where applicable. Data for different receptor splice variants are presented where available.
Table 2: Intrinsic Activity and Selectivity Profile
| Compound | Intrinsic Activity (Efficacy) | Selectivity Profile |
| This compound | Partial agonist[5][6][8] | Potent and selective 5-HT4 agonist.[8] |
| Prucalopride | Partial agonist (Intrinsic activity ~0.63-0.86 relative to 5-HT)[1] | High selectivity for 5-HT4 receptors.[9] Low affinity for hERG channel (IC50 = 4.1-5.7 µM).[10][11] |
| Velusetrag | High intrinsic activity agonist[3][12] | Highly selective for 5-HT4 receptors.[13] No significant affinity for the hERG potassium channel.[7] |
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of 5-HT4 receptor activation and the methodologies used to assess agonist activity is crucial for experimental design.
5-HT4 Receptor Signaling Cascade
Activation of the 5-HT4 receptor by an agonist initiates a signaling cascade that primarily involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, ultimately leading to changes in gene expression and cellular function.
Experimental Workflow for Agonist Characterization
A typical workflow for characterizing a novel 5-HT4 receptor agonist involves assessing its binding affinity, functional potency and efficacy, and selectivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Radioligand Binding Assay for 5-HT4 Receptor
This protocol is adapted from studies characterizing 5-HT4 receptor binding using the antagonist radioligand [3H]-GR113808.[14][15]
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT4 receptor (e.g., HEK293 cells).
-
[3H]-GR113808 (Radioligand).
-
Test compound (e.g., this compound, prucalopride, or velusetrag).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT4 antagonist like GR113808).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 5-20 µg of protein).
-
[3H]-GR113808 at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
Either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines a method to measure the functional activity of 5-HT4 receptor agonists.[16][17]
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, often supplemented with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Test compound (e.g., this compound, prucalopride, or velusetrag).
-
A reference full agonist (e.g., serotonin) to determine the maximum possible response.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the HEK293-5-HT4 cells in a 96- or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with assay buffer only as a baseline control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the agonist.
-
Calculate the EC50 value (the concentration of the agonist that produces 50% of its maximal response).
-
Determine the Emax value (the maximum response produced by the agonist). The intrinsic activity can be expressed as a percentage of the Emax of the reference full agonist.
Conclusion
This compound, prucalopride, and velusetrag are all potent and selective 5-HT4 receptor agonists with distinct pharmacological profiles.
-
This compound emerges as a potent partial agonist with high affinity for the 5-HT4d receptor subtype. Its partial agonism may offer a nuanced approach for therapeutic applications where maximal receptor activation is not desired.
-
Prucalopride is a well-characterized partial agonist with proven clinical efficacy for chronic constipation.[18] Its selectivity profile, particularly its low affinity for the hERG channel, represents a significant safety improvement over older, non-selective 5-HT4 agonists.[19]
-
Velusetrag is distinguished by its high intrinsic activity, positioning it as a strong agonist. Its high selectivity is also a key feature, suggesting a favorable safety profile.[13]
The choice between these compounds will ultimately depend on the specific research question. For studies investigating the effects of partial agonism or requiring a compound with known clinical relevance in gastrointestinal motility, this compound and prucalopride are excellent candidates. For research where maximal receptor stimulation is desired, velusetrag would be a more suitable choice. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological nuances of these important research tools.
References
- 1. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 5-HT4 Receptor Agonist, Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. astrahealthcareltd.com [astrahealthcareltd.com]
- 19. Assessment of the cardiac safety of prucalopride in healthy volunteers: a randomized, double-blind, placebo- and positive-controlled thorough QT study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Effects of PF-03382792 and Cisapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target pharmacological effects of two 5-HT₄ receptor agonists: PF-03382792, a clinical candidate for Alzheimer's disease, and cisapride (B12094), a formerly widely-used prokinetic agent. While both compounds share a primary mechanism of action, their off-target profiles, particularly concerning cardiovascular safety, differ significantly. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to aid in understanding their distinct pharmacological characteristics.
Executive Summary
This compound was designed as a potent and selective 5-HT₄ partial agonist with high brain penetrance for the potential treatment of cognitive deficits in Alzheimer's disease. Its development was discontinued (B1498344) due to safety findings in clinical trials. In contrast, cisapride was a gastroprokinetic agent withdrawn from many markets due to serious cardiac adverse effects, including QT prolongation and life-threatening arrhythmias. These adverse effects were directly linked to its potent off-target blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This guide will delve into the specifics of their on-target and off-target activities based on available preclinical data.
Data Presentation: On-Target and Off-Target Activities
The following tables summarize the quantitative data on the on-target and key off-target activities of this compound and cisapride. It is important to note that comprehensive off-target screening data for this compound is not publicly available. The information presented is based on published literature.
Table 1: On-Target Activity at the 5-HT₄ Receptor
| Compound | Receptor Subtype | Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Intrinsic Activity |
| This compound | 5-HT₄d | 2.7[1][2][3] | 0.9[1][2][3] | Partial Agonist |
| Cisapride | 5-HT₄ | - | 140[4] | Agonist[5][6][7][8] |
Table 2: Key Off-Target Activities
| Compound | Off-Target | Assay Type | Potency (IC₅₀/Kᵢ) | Notes |
| This compound | Various | Not Publicly Available | Not Publicly Available | Development was halted due to safety concerns, suggesting potential off-target issues. |
| Cisapride | hERG K⁺ Channel | Patch Clamp | 6.5 nM[9][10][11] | Potent blockade responsible for cardiotoxicity.[9][10] |
| hERG K⁺ Channel | Patch Clamp | 44.5 nM[12] | ||
| Kv1.5 K⁺ Channel | Patch Clamp | 21.2 µM[12] | Weakly inhibits. | |
| Muscarinic M₂ Receptor | Radioligand Binding | 65.1 µM[5] | ||
| 5-HT₃ Receptor | - | Some affinity reported | Quantitative data not readily available.[6] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Specifics for 5-HT₄ Receptor Binding:
-
Radioligand: [³H]-GR113808, a selective 5-HT₄ receptor antagonist, is commonly used.
-
Tissue/Cell Source: Homogenates of guinea pig striatum or hippocampus, or cell lines recombinantly expressing the 5-HT₄ receptor are suitable.[9]
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled 5-HT₄ ligand (e.g., unlabeled GR113808 or serotonin).
hERG Potassium Channel Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for assessing the functional effects of compounds on ion channels like hERG.
Objective: To determine the inhibitory effect (IC₅₀) of a test compound on hERG potassium currents.
General Protocol:
-
Cell Culture: A stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells) is used.
-
Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the ion currents.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Compound Application: The test compound is perfused into the bath solution at increasing concentrations. The effect on the hERG current amplitude is recorded at each concentration until a steady-state effect is reached.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. The concentration-response data are then fitted to a logistic equation to determine the IC₅₀ value.
Mandatory Visualizations
Figure 1. Simplified 5-HT₄ receptor signaling cascade.
Figure 2. Mechanism of cisapride-induced cardiotoxicity.
Figure 3. Workflow for a competitive radioligand binding assay.
Discussion of Off-Target Effects
This compound: Developed by Pfizer, this compound was designed for high selectivity towards the 5-HT₄ receptor. Preclinical development of such compounds typically involves extensive in vitro safety pharmacology profiling to identify and mitigate potential off-target liabilities early in the discovery process. While specific data from a broad off-target screening panel for this compound are not publicly available, the stated goal of achieving a selective profile suggests that interactions with targets known to cause adverse effects, such as the hERG channel, were likely minimized during the lead optimization phase. However, the eventual discontinuation of its clinical development due to safety findings indicates that unforeseen adverse effects, potentially linked to off-target activities not fully characterized in preclinical studies or due to its metabolites, may have emerged in human subjects.
Cisapride: The off-target profile of cisapride is well-characterized and serves as a cautionary example in drug development. Its primary off-target liability is the potent blockade of the hERG potassium channel, with an IC₅₀ in the low nanomolar range, which is comparable to its on-target activity.[4][9][10][11] This hERG channel inhibition delays cardiac repolarization, leading to a prolongation of the QT interval on the electrocardiogram and a significantly increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[9][10] In addition to its potent hERG activity, cisapride has been shown to have a much weaker affinity for the Kv1.5 potassium channel and muscarinic M₂ receptors.[5][12] It also has some reported affinity for 5-HT₃ receptors, although this is less well-quantified.[6] The severe cardiovascular risks associated with cisapride's off-target hERG blockade ultimately led to its withdrawal from the market in many countries.[5]
Conclusion
This comparative guide highlights the critical importance of a thorough understanding of a drug candidate's off-target pharmacology. This compound represents a targeted drug design approach aiming for high selectivity to minimize off-target effects. However, the ultimate clinical outcome underscores the challenge of predicting human safety based solely on preclinical data. Cisapride, on the other hand, exemplifies a drug with a significant and clinically detrimental off-target effect that was not fully appreciated until post-marketing surveillance. For researchers and drug development professionals, these two compounds serve as important case studies in the ongoing effort to design safer and more effective medicines. A comprehensive assessment of off-target activities through broad screening panels is an indispensable tool in modern drug discovery to mitigate the risk of adverse drug reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety Data Sheets | Pfizer [pfizer.com]
- 3. mdpi.com [mdpi.com]
- 4. KEGG DRUG: Cisapride [kegg.jp]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Cisapride acts on muscarinic (glandular M2) receptors to induce contraction of isolated gastric myocytes: mediation via a calcium-phosphoinositide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors [ouci.dntb.gov.ua]
- 9. biorxiv.org [biorxiv.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-HT4 Partial Agonists for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of key 5-HT4 partial agonists, supported by experimental data and methodologies.
The serotonin (B10506) 4 (5-HT4) receptor, a Gs-protein coupled receptor, is a key target in drug discovery, primarily for treating gastrointestinal motility disorders and exploring potential therapies for cognitive impairments. Activation of the 5-HT4 receptor predominantly leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to its prokinetic effects in the gut. Furthermore, evidence suggests a G-protein independent signaling pathway involving Src kinase. A variety of partial agonists have been developed to selectively target this receptor, each with a distinct pharmacological profile. This guide provides a head-to-head comparison of prominent 5-HT4 partial agonists, focusing on their binding affinity, potency, and efficacy, supported by detailed experimental protocols.
Quantitative Performance Comparison
The following table summarizes the key in vitro pharmacological parameters of several 5-HT4 partial agonists. These values have been compiled from various preclinical studies to provide a comparative overview.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax or Intrinsic Activity) | Selectivity Profile |
| Prucalopride | 2.5 (human 5-HT4a), 8 (human 5-HT4b)[1] | 7.9 (pEC50 in HEK293-h5-HT4(c) cells)[2] | High intrinsic activity, comparable to serotonin[2] | Highly selective for 5-HT4 receptors with negligible affinity for other serotonin receptor subtypes or the hERG channel.[1][3] |
| Velusetrag (TD-5108) | ~20 (pKi = 7.7 for h5-HT4(c))[4] | 5.0 (pEC50 = 8.3 in HEK293-h5-HT4(c) cells)[4] | High intrinsic activity[4][5][6][7] | Highly selective for the 5-HT4 receptor (>500-fold over other 5-HT receptors).[4] |
| Naronapride (ATI-7505) | High affinity[8] | A modified, non-absorbed version (5HT4-LA2) has an EC50 of 18.8 nM.[9] | Full agonist in the GI tract, partial agonist in the heart.[2] Its primary metabolite is 100-fold less active.[1] | Highly selective for the 5-HT4 receptor.[2][8] |
| Tegaserod | ~4.0 (pKi = 8.4 for h5-HT4(c))[2] | ~2.0 (pEC50 = 8.7 in HEK293-h5-HT4(c) cells)[2] | Partial agonist with an intrinsic activity of 65% relative to 5-HT in some systems.[2] | Binds to other serotonin receptors (e.g., 5-HT2B).[2] |
| Cisapride | High affinity (more potent than 5-HT in competition assays) | 140[2] | Full agonist in some systems.[10] | Non-selective, with significant affinity for the hERG potassium channel.[11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptors
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT4 receptor.
Materials:
-
Membrane Preparation: Homogenates from guinea-pig striatum or from cell lines (e.g., HEK293) stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808, a selective 5-HT4 receptor antagonist.
-
Test Compound: 5-HT4 partial agonist of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 10 µM GR113808).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 50-100 µg of protein).
-
[3H]-GR113808 at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
Varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for 5-HT4 Receptor Activation
This protocol outlines a common method for assessing the functional potency (EC50) and efficacy (Emax) of 5-HT4 partial agonists.
Objective: To measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium: Standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test Compound: 5-HT4 partial agonist of interest.
-
Reference Agonist: Serotonin (5-HT) for determining maximal response.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well plates: 96- or 384-well plates suitable for cell culture and the chosen detection method.
Procedure:
-
Cell Seeding: Seed the HEK293-5HT4 cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (5-HT) in a suitable assay buffer.
-
Assay:
-
Aspirate the cell culture medium from the wells.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the different concentrations of the test compound or reference agonist to the respective wells. Include a vehicle control (buffer only).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of the cAMP detection kit.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., measuring fluorescence or luminescence).
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum response produced by the agonist).
-
The intrinsic activity of a partial agonist is often expressed as a percentage of the maximal response produced by the full agonist, serotonin.
-
This guide provides a foundational comparison of key 5-HT4 partial agonists. For further in-depth analysis, it is recommended to consult the primary literature and consider the specific experimental conditions under which the data were generated. The provided protocols offer a starting point for researchers looking to characterize novel 5-HT4 receptor ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 4. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 6. investor.theravance.com [investor.theravance.com]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5HT4(a) and 5-HT4(b) receptors have nearly identical pharmacology and are both expressed in human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-03382792 in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the discontinued (B1498344) clinical candidate PF-03382792, a 5-HT4 receptor partial agonist, and its validation in preclinical models relevant to Alzheimer's disease (AD). The development of this compound by Pfizer was halted, with clinical trials being withdrawn or terminated. This document summarizes the available preclinical data for this compound and compares it with other 5-HT4 receptor agonists, offering insights into its therapeutic potential and the broader landscape of this drug class for AD.
Mechanism of Action: 5-HT4 Receptor Agonism in Alzheimer's Disease
The serotonin (B10506) 4 (5-HT4) receptor is a promising target for the symptomatic and potentially disease-modifying treatment of Alzheimer's disease. Its activation is linked to a dual mechanism of action:
-
Pro-cognitive Effects: 5-HT4 receptor agonism enhances the release of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory, which is depleted in the brains of AD patients.
-
Disease-Modifying Potential: Activation of the 5-HT4 receptor promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). This shifts APP metabolism towards the production of the soluble and neuroprotective sAPPα fragment, thereby reducing the generation of the toxic amyloid-beta (Aβ) peptide, a hallmark of AD.
dot
Caption: Signaling pathway of 5-HT4 receptor agonists in Alzheimer's disease.
Preclinical Validation of this compound: In Vitro Data
This compound demonstrated high potency and partial agonism at the human 5-HT4d receptor subtype in vitro.
| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) |
| This compound | 5-HT4d Receptor | Radioligand Binding | 2.7[1] | - |
| This compound | 5-HT4d Receptor | cAMP Accumulation | - | 0.9[1] |
Preclinical Validation of this compound: In Vivo Data
Preclinical in vivo studies in rats indicated that this compound could cross the blood-brain barrier and modulate cholinergic neurotransmission.
| Model | Species | Key Finding |
| Scopolamine-Induced Cognitive Deficit | Rat | Moderate increase in acetylcholine in the prefrontal cortex.[1] |
Quantitative data on the extent of cognitive improvement in this model is not publicly available.
Comparative Analysis with Other 5-HT4 Receptor Agonists
To provide context for the preclinical profile of this compound, this section compares its available data with that of other 5-HT4 receptor agonists that have been evaluated in relevant Alzheimer's disease models.
In Vitro Potency and Efficacy
| Compound | Target | Ki (nM) | EC50 (nM) |
| This compound | 5-HT4d | 2.7[1] | 0.9[1] |
| RS 67333 | 5-HT4 | - | ~10 |
| Prucalopride | 5-HT4 | ~10 | ~10 |
| Velusetrag | 5-HT4 | ~1 | ~1 |
Note: Ki and EC50 values for comparator compounds are approximate and gathered from various sources for comparative purposes. Direct head-to-head studies may yield different results.
In Vivo Efficacy in Novel Alzheimer's Models
While specific data for this compound in novel Alzheimer's models like the 5XFAD transgenic mouse model is not available, other 5-HT4 agonists have been tested in such models, providing a benchmark for potential efficacy.
| Compound | Model | Species | Key Findings |
| RS 67333 | 5XFAD Mouse | Mouse | - Reduced Aβ deposition- Increased sAPPα levels- Reversed cognitive deficits |
dot
Caption: Experimental workflow for validating 5-HT4 agonists in the 5XFAD mouse model.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to the 5-HT4 receptor.
-
Cell Culture: HEK293 cells stably expressing the human 5-HT4d receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of various concentrations of the test compound (e.g., this compound).
-
cAMP Measurement: After a defined incubation period, cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated.
In Vivo Scopolamine-Induced Cognitive Deficit Model
This model is used to assess the pro-cognitive effects of a compound by measuring its ability to reverse amnesia induced by the muscarinic receptor antagonist scopolamine.
-
Animals: Adult male Sprague-Dawley rats are used.
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Amnesia Induction: Scopolamine (e.g., 0.5-1 mg/kg, i.p.) is administered to induce a cognitive deficit.
-
Behavioral Testing: A cognitive task, such as the Morris water maze, passive avoidance, or novel object recognition test, is conducted to assess learning and memory.
-
Data Analysis: Performance metrics (e.g., escape latency, time spent in the target quadrant, step-through latency, discrimination index) are compared between the vehicle-treated, scopolamine-treated, and compound-plus-scopolamine-treated groups.
5XFAD Transgenic Mouse Model
The 5XFAD mouse is a model of amyloid pathology that overexpresses human APP and PSEN1 transgenes with five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition.
-
Animals: 5XFAD transgenic mice and wild-type littermates are used.
-
Drug Administration: Chronic administration of the test compound (e.g., RS 67333) is initiated before or after the onset of significant pathology.
-
Behavioral Testing: A battery of cognitive tests is performed to assess learning and memory.
-
Biochemical and Histological Analysis: At the end of the treatment period, brains are harvested for the quantification of Aβ levels (ELISA or Western blot) and histological analysis of amyloid plaque burden (immunohistochemistry with anti-Aβ antibodies). sAPPα levels can also be measured.
Conclusion
This compound demonstrated promising in vitro potency as a 5-HT4 receptor partial agonist and showed central nervous system activity in a preclinical model of cholinergic dysfunction. However, a lack of publicly available data from more translatable, novel Alzheimer's disease models, such as the 5XFAD mouse, makes a direct comparison of its disease-modifying potential with other 5-HT4 agonists challenging. The data on comparator compounds like RS 67333 in such models highlight the potential of this drug class to impact core Alzheimer's pathologies. The reasons for the discontinuation of this compound's clinical development remain undisclosed but underscore the complexities of translating preclinical findings into clinical success for Alzheimer's disease therapeutics. This guide provides a framework for evaluating 5-HT4 receptor agonists and emphasizes the importance of validation in robust and disease-relevant preclinical models.
References
A Cross-Validation of 5-HT4 Receptor Agonist Effects in Different Cell Lines: A Comparative Guide
Due to the limited availability of publicly accessible data specifically for PF-03382792, this guide provides a comparative analysis of other selective 5-HT4 receptor agonists to offer insights into the cross-validation of their effects in various cell line models. The principles and methodologies described herein are applicable to the evaluation of novel compounds like this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the in vitro characterization of 5-HT4 receptor agonists. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to 5-HT4 Receptor Agonists
Serotonin (5-hydroxytryptamine, 5-HT) receptor agonists targeting the 5-HT4 subtype are a class of compounds investigated for their therapeutic potential in various disorders, particularly those related to gastrointestinal motility and cognitive function. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade mediates the physiological effects of these agonists.
Cross-validation of the effects of these agonists in different cell lines is crucial to ensure the robustness and translatability of in vitro findings. Cell lines commonly used for these studies include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells, which are often engineered to express specific 5-HT4 receptor subtypes.
Comparative Analysis of 5-HT4 Receptor Agonists
While specific data for this compound is not available in the public domain, we can examine the properties of other well-characterized 5-HT4 agonists to understand the expected pharmacological profiles and the importance of cross-cell line validation. The following tables summarize the in vitro activity of representative 5-HT4 receptor agonists from published studies.
Table 1: In Vitro Potency of 5-HT4 Receptor Agonists in HEK-293 Cells
| Compound | Receptor Subtype | Parameter | Value | Reference |
| TD-8954 | human 5-HT4(c) | pEC50 (cAMP assay) | 9.3 | [1] |
| TD-8954 | human 5-HT4(c) | pKi (binding affinity) | 9.4 | [1] |
Table 2: In Vitro Potency of 5-HT4 Receptor Agonists in CHO Cells
| Compound | Receptor | Parameter | Value (nM) | Reference |
| 5HT4-LA1 | 5-HT4R | EC50 (agonist activity) | 1.1 | [2] |
| 5HT4-LA2 | 5-HT4R | EC50 (agonist activity) | 18.8 | [2] |
Note: The data presented in these tables are from different studies and may have been generated under varying experimental conditions. A direct comparison should be made with caution. Ideally, a cross-validation study would involve testing multiple compounds in parallel in different cell lines under identical conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize 5-HT4 receptor agonists.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay determines the binding affinity of a compound to the 5-HT4 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human 5-HT4 receptor in a suitable medium (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for 5-HT4 Receptor Agonist Activity
This functional assay measures the ability of a compound to stimulate the production of cAMP, the second messenger of the 5-HT4 receptor.
-
Cell Culture:
-
Seed CHO-K1 or HEK-293 cells stably expressing the 5-HT4 receptor in a 96-well plate and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Determine the concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum response (Emax) from the dose-response curve.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
A Comparative Guide: PF-03382792 and Serotonin as 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic compound PF-03382792 and the endogenous neurotransmitter serotonin (B10506) as agonists for the serotonin 4 (5-HT4) receptor. The following sections detail their respective binding affinities, functional potencies, and selectivity profiles, supported by experimental data. Methodologies for the key experiments cited are also provided to aid in the interpretation and replication of these findings.
Introduction to 5-HT4 Receptor Agonism
The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key target in drug discovery for cognitive and gastrointestinal disorders. Its activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), modulating various cellular functions. While serotonin is the natural ligand for this receptor, its lack of selectivity for the numerous 5-HT receptor subtypes often leads to off-target effects. This has driven the development of selective synthetic agonists like this compound, a compound investigated for its potential therapeutic benefits in Alzheimer's disease.
Quantitative Comparison of Agonist Properties
The following tables summarize the available quantitative data for this compound and serotonin at the 5-HT4 receptor. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons should be made with caution.
Table 1: 5-HT4 Receptor Binding Affinity
| Compound | Radioligand Assay Ki (nM) | Receptor Subtype | Notes |
| This compound | 2.7[1] | Human 5-HT4d | Data from a study characterizing novel 5-HT4 partial agonists. |
| Serotonin | >21 | Porcine 5-HT4 | In a competition binding assay, serotonin was found to be less potent than several other agonists, with the most potent (SC 53116) having a Ki of 21 nM. |
Table 2: 5-HT4 Receptor Functional Potency
| Compound | cAMP Assay EC50 (nM) | Assay Type |
| This compound | 0.9[1] | HTRF (Homogeneous Time-Resolved Fluorescence) |
| Serotonin | 155.0 | Luciferase-based assay |
Receptor Selectivity Profile
A critical aspect of a targeted agonist is its selectivity for the intended receptor over other related receptors.
This compound: this compound is reported to be a selective 5-HT4 receptor partial agonist. However, a comprehensive, publicly available dataset detailing its binding affinities (Ki values) across a wide panel of other serotonin receptor subtypes in a head-to-head comparison is not readily available.
Serotonin: Serotonin is a non-selective agonist, binding to a wide array of 5-HT receptor subtypes with varying affinities. This promiscuity is responsible for its diverse physiological effects and can lead to undesirable side effects when attempting to target a specific receptor subtype therapeutically. The table below provides a partial overview of serotonin's binding affinity for various 5-HT receptor subtypes, compiled from multiple sources.
Table 3: Serotonin Binding Affinity for Various 5-HT Receptor Subtypes
| 5-HT Receptor Subtype | Ki (nM) |
| 5-HT1A | 1.2 - 12 |
| 5-HT1B | 4.8 - 20 |
| 5-HT1D | 5.0 - 25 |
| 5-HT2A | 2.9 - 15 |
| 5-HT2C | 5.0 - 30 |
| 5-HT3 | >1000 |
| 5-HT4 | >21 |
| 5-HT6 | 6.3 - 50 |
| 5-HT7 | 0.5 - 10 |
Note: These values are approximate and collated from various studies. Direct comparison between subtypes should be made with caution.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in characterizing these agonists, the following diagrams are provided.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflows for Agonist Characterization.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
-
Membrane Preparation:
-
Cells or tissues expressing the 5-HT4 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the 5-HT4 receptor (e.g., [3H]GR113808) and varying concentrations of the unlabeled test compound (this compound or serotonin).
-
The incubation is typically carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for EC50 Determination)
-
Cell Culture and Plating:
-
Cells stably or transiently expressing the 5-HT4 receptor (e.g., HEK293 cells) are cultured under standard conditions.
-
The cells are seeded into multi-well plates and allowed to adhere overnight.
-
-
Compound Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of the test agonist (this compound or serotonin) are added to the wells.
-
The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The effective concentration that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response model using non-linear regression.
-
Conclusion
Based on the available data, this compound demonstrates significantly higher potency and affinity for the 5-HT4 receptor compared to the endogenous agonist, serotonin. The key advantage of this compound lies in its reported selectivity, which is a crucial attribute for a therapeutic agent designed to minimize off-target effects. In contrast, serotonin's non-selective binding to multiple 5-HT receptor subtypes makes it unsuitable as a targeted therapeutic.
For researchers and drug development professionals, this compound represents a valuable tool for investigating the specific roles of the 5-HT4 receptor in various physiological and pathological processes. Further studies providing a comprehensive, head-to-head selectivity profile of this compound against a broad range of receptors would be highly beneficial to fully characterize its pharmacological profile and therapeutic potential.
References
Comparative Analysis of Brain Penetration by 5-HT4 Agonists: A Guide for Researchers
A detailed examination of the central nervous system penetration capabilities of prucalopride (B966), naronapride (B1676966), and velusetrag (B1683485), providing researchers with comparative data and experimental insights to guide future drug development.
This guide offers a comparative analysis of the brain penetration of three selective 5-hydroxytryptamine receptor 4 (5-HT4) agonists: prucalopride, naronapride, and velusetrag. Understanding the extent to which these compounds cross the blood-brain barrier (BBB) is critical for the development of novel therapeutics targeting central nervous system (CNS) disorders. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathway involved.
Comparative Brain Penetration Data
The ability of a drug to penetrate the brain is a crucial factor in its potential efficacy for treating CNS conditions. The data available for the three 5-HT4 agonists under review varies, with quantitative data being most accessible for prucalopride.
| 5-HT4 Agonist | Brain Penetration Data | Key Findings |
| Prucalopride | Low Brain Penetration [1][2][3] | In rat studies, less than 0.1% of the administered dose of prucalopride was found in the brain.[1][2][3] Brain concentrations were below the limit of detection within 24 hours post-administration.[1][2][3] |
| Naronapride | Expected to be Low to Negligible | Naronapride is designed to be minimally absorbable and to act locally in the gastrointestinal tract, suggesting poor brain penetration.[4][5] |
| Velusetrag | Not Reported | Publicly available literature primarily focuses on the gastrointestinal effects of velusetrag, with no specific data on its brain penetration.[6][7][8][9][10][11][12][13][14][15][16] |
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor initiates a cascade of intracellular events that can influence neuronal function. The primary signaling pathway is through the activation of Gαs, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests a G-protein independent pathway involving the activation of Src.
Experimental Protocols
The determination of a drug's brain penetration is a multi-faceted process involving various in vivo and in vitro techniques. Below are detailed methodologies for key experiments cited in the evaluation of CNS drug candidates.
In Vivo Brain-to-Plasma Ratio (Kp) Determination
This protocol outlines a general procedure for determining the Kp of a compound in rodents, a key parameter for assessing brain penetration.
Methodology:
-
Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.
-
Compound Administration: The test compound is administered via a relevant route, often intravenously (IV) to bypass absorption variability, or orally (PO) to assess penetration after gastrointestinal absorption.
-
Sample Collection: At specified time points after administration, animals are euthanized, and trunk blood is collected into tubes containing an anticoagulant. The brain is then rapidly excised.[17]
-
Sample Processing: Blood is centrifuged to obtain plasma. The brain is weighed and homogenized in a suitable buffer.[17]
-
Quantification: The concentration of the compound in plasma and brain homogenate is determined using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
Calculation: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in plasma (ng/mL).[17] To determine the unbound brain-to-plasma ratio (Kp,uu), the Kp value is further corrected for the unbound fraction in brain and plasma, which is determined through brain tissue and plasma protein binding assays.
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
PET is a non-invasive imaging technique that can be used to determine the extent to which a drug binds to its target receptor in the living brain.
Methodology:
-
Radioligand Selection: A suitable radiolabeled ligand that specifically binds to the 5-HT4 receptor is chosen (e.g., [11C]GR103545 or a radiolabeled version of a selective antagonist).[19]
-
Baseline Scan: The subject receives an intravenous injection of the radioligand, and a PET scan is acquired to measure the baseline binding of the radioligand to the 5-HT4 receptors in the brain.[20]
-
Drug Administration: The 5-HT4 agonist being tested is administered to the subject.
-
Post-Drug Scan: After a sufficient time for the drug to distribute to the brain, a second PET scan is performed following another injection of the radioligand.[20]
-
Data Analysis: The PET images are reconstructed and analyzed to determine the binding potential (BPnd) of the radioligand in specific brain regions of interest before and after drug administration.[21]
-
Occupancy Calculation: The percentage of receptor occupancy by the test drug is calculated as the percentage reduction in the radioligand's binding potential from the baseline scan to the post-drug scan.[21]
Brain Tissue Binding Assay (Equilibrium Dialysis)
This in vitro assay is used to determine the fraction of a drug that is not bound to brain tissue components (fu,brain), a critical parameter for calculating the unbound drug concentration in the brain.
Methodology:
-
Tissue Preparation: Brain tissue from a relevant species (e.g., rat) is homogenized in a buffer to create a uniform suspension.[18][22][]
-
Equilibrium Dialysis: The brain homogenate is placed in one chamber of a dialysis device, separated by a semipermeable membrane from a buffer-filled chamber. The test compound is added to the homogenate chamber.[22][]
-
Incubation: The device is incubated at 37°C for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.[22]
-
Sampling and Analysis: After incubation, samples are taken from both the homogenate and buffer chambers, and the concentration of the compound is measured using LC-MS/MS.[18][22]
-
Calculation: The fraction of unbound drug in the brain homogenate (fu,brain) is calculated as the ratio of the compound's concentration in the buffer chamber to its concentration in the homogenate chamber.[]
References
- 1. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies | Semantic Scholar [semanticscholar.org]
- 4. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 11. Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Velusetrag for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]
- 19. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain Tissue Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Validating the Procognitive Effects of PF-03382792: A Comparative Analysis of 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-03382792, a partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, was developed by Pfizer as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease. The rationale for its development stems from the established role of the 5-HT4 receptor in modulating cholinergic function and synaptic plasticity, key components of learning and memory. However, the clinical development of this compound was discontinued, and as a result, there is a notable absence of publicly available preclinical and clinical data to validate its procognitive effects.
This guide provides a comparative analysis of this compound against other 5-HT4 receptor agonists for which procognitive data are available, namely PRX-03140, prucalopride, and RS67333. By examining the experimental data for these alternative compounds, we can infer the potential procognitive profile that was sought for this compound and understand the broader landscape of targeting the 5-HT4 receptor for cognitive enhancement. This report summarizes the known mechanisms of action, presents available preclinical and clinical data for comparator compounds, and outlines the experimental protocols typically employed in the evaluation of such agents.
Mechanism of Action: 5-HT4 Receptor Signaling
The procognitive effects of 5-HT4 receptor agonists are primarily mediated through the activation of specific intracellular signaling cascades. As a G-protein coupled receptor, the 5-HT4 receptor predominantly signals through the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This canonical pathway is believed to enhance synaptic transmission and plasticity. Additionally, a non-canonical, G-protein-independent pathway involving Src and the extracellular signal-regulated kinase (ERK) has been identified, further contributing to the diverse cellular effects of 5-HT4 receptor activation.
Comparative Preclinical and Clinical Data
Due to the discontinuation of its development, no specific preclinical or clinical efficacy data for this compound is publicly available. The following tables summarize the available data for comparator 5-HT4 receptor agonists.
Table 1: Preclinical Procognitive Effects of 5-HT4 Receptor Agonists
| Compound | Animal Model | Behavioral Assay | Dose Range | Key Findings |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| PRX-03140 | Rat | Delayed Spontaneous Alternation | 1, 5, 10 mg/kg (single injection) | Significantly enhanced memory performance.[1] |
| RS67333 | Mouse | Not specified for cognition | 1.5 mg/kg (i.p.) | Primarily studied for anxiolytic effects; shown to increase dorsal raphe nucleus 5-HT neuron firing.[2][3] |
| Prucalopride | Healthy Adult Humans | Image Recognition Memory Test | 1 mg/day for 6 days | Improved memory performance (81% vs 76% for placebo, p=0.029) and increased hippocampal activity.[4] |
Table 2: Clinical Trial Data for 5-HT4 Receptor Agonists in Cognitive Disorders
| Compound | Study Phase | Patient Population | Key Efficacy Endpoint | Outcome |
| This compound | Phase 1 (Withdrawn) | Healthy Elderly / Healthy Adults | Not Applicable | Trials NCT01089738 and NCT01045863 were withdrawn before completion. |
| PRX-03140 | Phase 2a | Mild to Moderate Alzheimer's Disease | ADAS-cog score | Statistically significant improvement of 3.6 points on ADAS-cog vs. a 0.9-point worsening for placebo after 2 weeks.[1] At a 150 mg daily dose, a 5.7 point improvement on ADAS-cog was observed versus a 0.2 point worsening in the placebo group (p=0.005).[5][6] |
| Prucalopride | N/A (Studied in healthy volunteers for procognitive effects) | Healthy Adults | Memory recall | Showed improved memory and learning in healthy individuals.[4][7] |
Experimental Protocols
The following outlines a typical experimental workflow for evaluating the procognitive effects of a novel compound in a preclinical setting, using the Novel Object Recognition (NOR) test as an example.
Detailed Methodology: Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena, typically a square box made of a non-porous material for easy cleaning. The arena is placed in a dimly lit, quiet room.
-
Objects: Three identical objects are used (two for the familiarization phase and one familiar and one novel for the testing phase). The objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animals cannot displace them.
-
Habituation: For 2-3 consecutive days, each animal is placed in the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization Phase: On the test day, the animal is administered the test compound or vehicle at a predetermined time before the trial. Two identical objects are placed in the arena. The animal is placed in the arena, facing away from the objects, and allowed to explore freely for a set period (e.g., 5 minutes). The time spent exploring each object (sniffing or touching with the nose or forepaws) is recorded.
-
Inter-Trial Interval (ITI): Following the familiarization phase, the animal is returned to its home cage for a specific delay period, which can range from a few minutes to 24 hours or more, to assess short-term or long-term memory, respectively.
-
Test Phase: After the ITI, the animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as follows: (Time exploring novel object – Time exploring familiar object) / (Total time exploring both objects). A DI significantly above zero indicates that the animal remembers the familiar object and has a preference for the novel one.
Conclusion
While this compound was a promising procognitive candidate based on its mechanism of action as a 5-HT4 receptor partial agonist, the lack of publicly available data prevents a direct validation of its effects. However, the available preclinical and clinical data for other 5-HT4 agonists, such as PRX-03140 and prucalopride, provide strong evidence that targeting this receptor can enhance cognitive function. The data from these comparator compounds suggest that this compound was likely evaluated in similar preclinical models of cognition and was expected to demonstrate improvements in learning and memory. The discontinuation of its development may have been due to a variety of factors, including but not limited to insufficient efficacy, adverse effects, or strategic portfolio decisions. For researchers in the field, the 5-HT4 receptor remains a viable and compelling target for the development of novel procognitive therapies. Future research in this area will benefit from the lessons learned from the development programs of compounds like this compound and its comparators.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | A Sensitive Homecage-Based Novel Object Recognition Task for Rodents [frontiersin.org]
- 3. Transgenic Mouse Models of Alzheimer’s Disease: An Integrative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alzheimer’s Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment | MDPI [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide: The Partial Agonist PF-03382792 Versus Full Agonists at the 5-HT4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of PF-03382792, a potent partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, with those of established full agonists at the same receptor. The 5-HT4 receptor, a G-protein coupled receptor, is a significant target in drug development for cognitive disorders, such as Alzheimer's disease, and gastrointestinal motility disorders. Understanding the distinct profiles of partial versus full agonists is crucial for predicting their therapeutic efficacy and potential side effects.
Introduction to 5-HT4 Receptor Agonism
Activation of the 5-HT4 receptor initiates a signaling cascade predominantly through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is implicated in enhancing neurotransmitter release and modulating synaptic plasticity, which are key mechanisms for improving cognitive function and regulating gut motility.
Full agonists bind to and activate the 5-HT4 receptor to its maximal capacity, eliciting the strongest possible cellular response. Partial agonists , such as this compound, also bind to and activate the receptor but produce a submaximal response, even at saturating concentrations. This fundamental difference in intrinsic activity can translate to distinct therapeutic profiles, potentially offering a more modulated effect with a reduced risk of receptor desensitization and certain side effects associated with overstimulation.
In Vitro Pharmacological Profile: A Comparative Analysis
The following tables summarize the in vitro pharmacological data for this compound and a representative full 5-HT4 receptor agonist, prucalopride (B966). It is important to note that the data presented are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions. A direct head-to-head comparative study would be necessary for a definitive quantitative comparison.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | pKᵢ | Reference |
| This compound | 5-HT4d | 2.7 | - | [1] |
| Prucalopride | 5-HT4a | - | 8.6 | [2] |
| Prucalopride | 5-HT4b | - | 8.1 | [2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.
Table 2: Functional Potency and Efficacy
| Compound | Assay | EC₅₀ (nM) | Intrinsic Activity | Reference |
| This compound | cAMP Accumulation (5-HT4d) | 0.9 | Partial Agonist | [1] |
| Prucalopride | Adenylyl Cyclase Stimulation (human atrial 5-HT4 receptors) | - | Partial Agonist (in some tissues) | [3] |
| Prucalopride | - | - | High-affinity Agonist | [4] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Intrinsic Activity: The ability of a drug to activate a receptor and produce a biological response. Full agonists have an intrinsic activity of 1, while partial agonists have an intrinsic activity between 0 and 1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of 5-HT4 receptor activation and a typical experimental workflow for assessing agonist activity.
Signaling Pathway of 5-HT4 Receptor Agonists
Caption: 5-HT4 receptor signaling cascade.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for cAMP accumulation assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the 5-HT4 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a specific 5-HT4 receptor radioligand, such as [³H]-GR113808.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or a full agonist).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC₅₀) and efficacy (intrinsic activity).
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT4 receptor in appropriate cell culture plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of the test compound (this compound or a full agonist) to the cells and incubate for a specified period.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. From this curve, determine the EC₅₀ and the maximal response (Eₘₐₓ). The intrinsic activity is calculated as the Eₘₐₓ of the test compound relative to the Eₘₐₓ of a reference full agonist.
Discussion and Conclusion
This compound is a potent partial agonist at the 5-HT4 receptor, exhibiting high binding affinity and functional potency. In contrast, full agonists like prucalopride are designed to elicit a maximal response from the receptor.
The partial agonism of this compound presents a distinct therapeutic potential. By providing a "ceiling" to the level of receptor activation, partial agonists may offer a more favorable safety and tolerability profile compared to full agonists. This could be particularly advantageous in chronic treatment regimens where receptor overstimulation and subsequent desensitization can be a concern. For instance, in the context of cognitive enhancement, a modulated and sustained activation of the 5-HT4 receptor by a partial agonist might be more beneficial than the robust and potentially transient activation by a full agonist.
Conversely, in conditions requiring a strong and immediate prokinetic effect, such as severe gastroparesis, a full agonist might be more efficacious. The choice between a partial and a full agonist will ultimately depend on the specific therapeutic indication, the desired level of receptor activation, and the long-term treatment strategy.
Further head-to-head comparative studies, both in vitro and in vivo, are warranted to fully elucidate the relative therapeutic potential of this compound and full 5-HT4 receptor agonists. Such studies will be crucial for guiding the clinical development of these compounds for various neurological and gastrointestinal disorders.
References
A Comparative Analysis of PF-03382792 and Industry-Standard 5-HT4 Agonists
This guide provides a detailed comparison of the 5-HT4 receptor agonist PF-03382792 against other well-established agonists in the field, including Prucalopride, Velusetrag (B1683485), and Cisapride. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental protocols, and underlying signaling pathways.
Introduction to 5-HT4 Receptor Agonists
The 5-hydroxytryptamine 4 (5-HT4) receptor, a Gs-protein coupled receptor (GPCR), is a key target in drug development, particularly for gastrointestinal motility disorders and cognitive impairments.[1][2] Agonists of this receptor stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger, which in turn modulates various cellular functions.[1][3] While early 5-HT4 agonists like Cisapride and Tegaserod showed clinical efficacy, concerns over cardiovascular side effects due to lack of selectivity led to their market withdrawal or restricted use.[4][5] This has driven the development of highly selective agonists with improved safety profiles. This compound, developed by Pfizer, emerged as a promising candidate for treating cognitive deficits associated with Alzheimer's disease by modulating cholinergic function.[2] This guide benchmarks its performance against established agonists like Prucalopride and Velusetrag, which are recognized for their high selectivity and efficacy in treating chronic constipation.[4][6]
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist initiates a canonical signaling cascade. The receptor, coupled to a Gαs protein, activates adenylyl cyclase, which then synthesizes cAMP from ATP.[1] cAMP proceeds to activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the CREB transcription factor, influencing gene expression related to neuronal function.[1] Additionally, the 5-HT4 receptor can activate the extracellular signal-regulated kinase (ERK) pathway, which is crucial for learning and memory, through a G-protein-independent mechanism involving Src tyrosine kinase.[7]
Comparative Performance Data
The following table summarizes the in vitro potency and efficacy of this compound and comparator agonists. Potency is represented as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum possible response. Higher pEC50 values indicate greater potency.
| Compound | Target | Assay Type | Potency (pEC50 / EC50) | Intrinsic Activity (Emax) | Selectivity Notes |
| This compound | Human 5-HT4 | cAMP Accumulation | Data not publicly available | Partial Agonist | Developed as a brain-penetrant agonist with high selectivity.[2] |
| Prucalopride | Human 5-HT4 | cAMP Accumulation | ~8.5 | High Affinity & Full Agonist | High selectivity for the 5-HT4 receptor over other receptors.[4] |
| Velusetrag | Human 5-HT4(c) | cAMP Accumulation | 8.3 | High Intrinsic Activity (95%) | Highly selective; >2,000-fold over other 5-HT and non-5-HT receptors.[8] |
| Cisapride | Human 5-HT4 | Functional Assay | 7.8 (EC50 = 140 nM)[9] | Full Agonist | Non-selective; potent hERG channel blocker (IC50 = 9.4 nM).[9] |
| Tegaserod | Human 5-HT4(c) | cAMP Accumulation | 8.6 | High Intrinsic Activity (99%) | Non-selective; also binds to 5-HT1D, 5-HT2A/B/C receptors.[10] |
Note: Direct head-to-head comparative data for this compound is limited in publicly available literature. The intrinsic activity of this compound is noted as being a partial agonist, a key feature in its selection as a clinical candidate.[2]
Experimental Protocols
Representative Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a typical method to determine the potency and efficacy of a 5-HT4 agonist by measuring the accumulation of intracellular cAMP.
Objective: To quantify the dose-dependent increase in intracellular cAMP in response to a 5-HT4 agonist in a cell line stably expressing the human 5-HT4 receptor.
Materials:
-
HEK-293 cells stably transfected with the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Test compounds (this compound and comparators) at various concentrations.
-
Reference agonist (e.g., Serotonin).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well assay plates (e.g., 384-well).
Workflow:
-
Cell Seeding: Plate the HEK-293-h5-HT4 cells into multi-well plates at a predetermined optimal density and incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the test agonists and the reference agonist in an appropriate assay buffer.
-
Assay Incubation:
-
Aspirate the culture medium from the cells.
-
Add the assay buffer containing the phosphodiesterase inhibitor (IBMX) to each well.
-
Add the diluted test compounds and reference agonist to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.[12]
-
-
Cell Lysis & Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents from the kit to the cell lysate. These reagents typically include a labeled cAMP tracer and a specific antibody.
-
Incubate to allow for the detection reaction to occur.
-
-
Data Acquisition: Read the plate using a plate reader compatible with the assay technology (e.g., fluorescence, luminescence). The signal generated is inversely or directly proportional to the amount of cAMP produced.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the pEC50 (potency) and Emax (maximum effect/efficacy).
-
Comparative Feature Analysis
This diagram illustrates the key differentiating features of this compound in comparison to older and newer generations of 5-HT4 agonists.
Conclusion
This compound was designed as a potent, selective, and brain-penetrant 5-HT4 partial agonist, distinguishing it from industry-standard agonists that primarily target gastrointestinal disorders.[2] While quantitative head-to-head data is scarce in public literature, its profile suggests a strategic development towards treating central nervous system disorders like Alzheimer's disease. In contrast, agonists like Prucalopride and Velusetrag are highly selective full agonists optimized for peripheral action in the GI tract, demonstrating significant clinical success in treating chronic constipation with a favorable safety profile.[4][6] The older agonist, Cisapride, while effective, is limited by its lack of selectivity and associated cardiovascular risks.[9] The selection of a 5-HT4 agonist for research or clinical development should, therefore, be guided by the intended therapeutic application, considering the trade-offs between CNS penetration, peripheral activity, and the degree of receptor agonism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 9. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 10. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Pursuit of Rigorous Research: A Guide to Negative Control Compounds for PF-03382792 Experiments
For researchers, scientists, and drug development professionals investigating the selective 5-HT4 receptor partial agonist PF-03382792, the use of appropriate negative controls is paramount for ensuring the validity and specificity of experimental findings. This guide provides a comprehensive comparison of recommended negative control compounds, their mechanism of action, and detailed experimental protocols to support robust scientific inquiry.
This compound is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor, a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various physiological processes, including cognition and gastrointestinal motility. To unequivocally attribute the observed effects of this compound to its on-target activity, it is crucial to employ negative controls that can differentiate between 5-HT4 receptor-mediated events and potential off-target effects.
This guide outlines two primary categories of negative controls for use in this compound experiments:
-
Functional Antagonists: These compounds competitively bind to the 5-HT4 receptor but do not elicit a downstream signaling response, thereby blocking the effects of agonists like this compound.
-
Structurally Similar Inactive Analogs: An ideal, though often challenging to obtain, negative control is a molecule that is structurally almost identical to the active compound but lacks biological activity at the target receptor. This type of control is invaluable for dissecting on-target effects from those that may arise from the chemical scaffold of the drug.
Recommended Negative Control Compounds
For robust experimental design, we recommend the use of well-characterized 5-HT4 receptor antagonists as functional negative controls. While a commercially available, structurally analogous, and biologically inactive version of this compound is not readily documented in publicly available literature, the following antagonists have been extensively validated and serve as excellent tools to probe the specificity of this compound's actions.
| Compound | Target | Mechanism of Action | Binding Affinity (pKi) |
| This compound | 5-HT4 Receptor | Partial Agonist | ~8.57 (Ki = 2.7 nM)[1] |
| GR 113808 | 5-HT4 Receptor | Antagonist | 9.8[2] |
| SDZ 205-557 | 5-HT4 Receptor | Antagonist | 7.4[2] |
Signaling Pathway and Experimental Design
The activation of the 5-HT4 receptor by an agonist such as this compound initiates a well-defined signaling cascade. Understanding this pathway is crucial for designing experiments to assess the efficacy of negative controls.
References
Independent Verification of PF-03382792's Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of PF-03382792, a potent and selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist, with other notable 5-HT4 receptor agonists: Prucalopride, Velusetrag, and Capeserod. The information presented is collated from publicly available scientific literature and is intended to assist researchers in the independent verification of this compound's pharmacological characteristics.
Executive Summary
This compound, developed by Pfizer, is a high-affinity partial agonist of the 5-HT4 receptor. Its development was aimed at treating cognitive deficits associated with Alzheimer's disease, though its clinical development has been discontinued. This guide details its in vitro pharmacological properties, including binding affinity and functional potency, in comparison to other well-characterized 5-HT4 receptor agonists. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided to facilitate replication and verification.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound and its comparators at the human 5-HT4 receptor. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Intrinsic Activity |
| This compound | 2.7 (for 5-HT4d)[1] | 0.9 (for 5-HT4d)[1] | Partial Agonist |
| Prucalopride | 2.5 - 8 | 3 - 5 | Agonist |
| Velusetrag | pKᵢ = 7.7 (~20 nM) | pEC₅₀ = 8.3 (~5 nM) | Agonist |
| Capeserod | 0.6 | 29 (for 5-HT4e) | Partial Agonist |
Experimental Protocols
Detailed methodologies for conducting radioligand binding and functional cAMP assays are provided below. These protocols are based on established methods for characterizing 5-HT4 receptor ligands.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT4 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test Compounds: this compound, Prucalopride, Velusetrag, Capeserod.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
In a 96-well plate, add assay buffer, the test compound at various concentrations (typically 0.1 nM to 10 µM), and the radioligand ([³H]-GR113808) at a final concentration close to its Kd value (e.g., 0.2 nM).
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This protocol measures the functional potency (EC₅₀) and intrinsic activity of a test compound by quantifying the agonist-induced accumulation of cyclic AMP (cAMP), a downstream second messenger of 5-HT4 receptor activation.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound, Prucalopride, Velusetrag, Capeserod.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).
-
Lysis Buffer (if required by the kit).
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the growth medium and replace it with stimulation buffer.
-
Pre-incubate the cells with the stimulation buffer for 30 minutes at 37°C.
-
Add the test compounds at various concentrations (typically 0.01 nM to 1 µM) to the wells.
-
Incubate for 30 minutes at 37°C to stimulate cAMP production.
-
Lyse the cells (if required by the assay kit protocol).
-
Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Convert the raw signal data to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax (maximum effect).
-
Calculate the intrinsic activity of a partial agonist relative to a full agonist (e.g., serotonin (B10506) or a reference full agonist).
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the cellular response.
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of a test compound using a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
References
Safety Operating Guide
Proper Disposal of PF-03382792: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds like PF-03382792 is a critical component of laboratory safety and environmental responsibility. As a research chemical, this compound must be treated as hazardous waste unless explicitly stated otherwise in the manufacturer's Safety Data Sheet (SDS). Adherence to established disposal protocols minimizes risks to personnel and the environment.
Immediate Safety Considerations
Before handling this compound for any purpose, including disposal, it is imperative to consult the manufacturer- or supplier-specific Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and, crucially, detailed disposal considerations. In the absence of a specific SDS, the compound should be handled with the utmost caution, assuming it to be hazardous.
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of research-grade pharmaceutical compounds like this compound. These steps are based on standard practices for hazardous waste management in a laboratory setting.
1. Waste Identification and Segregation:
-
Unused or Expired Compound: Pure, unused, or expired this compound must be disposed of as chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses.
-
Labware: Pipette tips, vials, flasks, and other containers.
-
Consumables: Bench paper, wipes, and absorbent materials used for spills.
-
-
Solutions: Any solutions containing this compound must be collected and disposed of as liquid chemical waste.
2. Use of Appropriate Waste Containers:
-
Solid Waste: Collect solid waste, including contaminated materials, in a designated, puncture-resistant container with a secure lid. The container should be clearly labeled for chemical waste.
-
Liquid Waste: Use a chemically resistant container with a screw-on cap for liquid waste. Ensure the container is compatible with the solvents used in the solution.
3. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: 1400811-63-3.
-
The primary hazard(s) (e.g., "Toxic," "Corrosive"), as indicated in the SDS. If the hazards are unknown, label as "Caution: Research Chemical - Hazards Not Fully Characterized."
-
The date of accumulation.
4. Safe Storage of Waste:
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be:
-
Well-ventilated.
-
Away from general laboratory traffic.
-
Segregated from incompatible chemicals.
-
Under the control of the laboratory personnel.
5. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. EHS personnel are trained in the proper handling, transportation, and disposal of hazardous materials and will ensure that the waste is managed in compliance with all federal, state, and local regulations.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed with waste minimization in mind. This includes preparing solutions in quantities that are appropriate for the experiment to avoid excess, and decontaminating reusable labware whenever possible, with the decontamination rinsate being collected as hazardous waste.
Quantitative Data
There is no publicly available quantitative data regarding specific disposal parameters for this compound. For quantitative information such as permissible exposure limits or reportable quantities for disposal, refer to the manufacturer's Safety Data Sheet and local environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer or supplier of this compound and adhere to all institutional and local regulations for hazardous waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
